molecular formula C10H15BO3 B1276114 2-Butoxyphenylboronic acid CAS No. 91129-69-0

2-Butoxyphenylboronic acid

Cat. No.: B1276114
CAS No.: 91129-69-0
M. Wt: 194.04 g/mol
InChI Key: NNZPYUBZXKOFHS-UHFFFAOYSA-N
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Description

2-Butoxyphenylboronic acid is a useful research compound. Its molecular formula is C10H15BO3 and its molecular weight is 194.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-butoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-2-3-8-14-10-7-5-4-6-9(10)11(12)13/h4-7,12-13H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZPYUBZXKOFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408162
Record name 2-Butoxyphenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91129-69-0
Record name 2-Butoxyphenylboronic acid
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Record name 2-Butoxyphenylboronic Acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Butoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Butoxyphenylboronic acid. The information is curated for professionals in research and development who require precise data and procedural knowledge for handling, characterizing, and utilizing this compound in various applications, from organic synthesis to medicinal chemistry.

Core Physical and Chemical Properties

This compound is an organoboron compound recognized for its utility in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its physical characteristics are crucial for determining appropriate storage, handling, and reaction conditions.

Data Presentation: Summary of Physical Properties

The quantitative physical data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueNotes
IUPAC Name (2-butoxyphenyl)boronic acid
Synonyms 2-Butoxybenzeneboronic acid[1][2]
CAS Number 91129-69-0[1]
Molecular Formula C₁₀H₁₅BO₃[1][2]
Molecular Weight 194.04 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Melting Point 69 - 73 °C[1]
Boiling Point Not availableTends to decompose or form anhydrides at high temperatures.
Solubility Soluble in organic solvents.[1] Generally high solubility in ethers and ketones, moderate in chloroform, and low in hydrocarbons.[3]
pKa Data not availableThe pKa of phenylboronic acid is 8.83[4]; values for derivatives are influenced by substituents and typically range from 5.3 to 8.5.[5]

Experimental Protocols

The determination of the physical properties listed above requires standardized experimental procedures. The following sections detail the typical methodologies employed for the characterization of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of purity. The reported range of 69 - 73 °C[1] suggests the transition from solid to liquid over a narrow temperature span.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely crushed into a powder. The powder is then packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a digital Mel-Temp or a Thiele tube with a high-boiling point oil like mineral oil). A calibrated thermometer is positioned so its bulb is level with the sample.

  • Measurement:

    • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

    • The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

    • The temperature at which the entire solid mass turns into a clear liquid is recorded as the end of the range.

Solubility Assessment

Understanding a compound's solubility is essential for its use in reactions, purification, and formulation. This compound is noted to be soluble in various organic solvents.[1]

Methodology: Qualitative and Semi-Quantitative Solubility Testing

  • Solvent Selection: A range of solvents with varying polarities is selected (e.g., water, methanol, ethanol, acetone, diethyl ether, chloroform, toluene, hexanes).

  • Procedure:

    • Approximately 10-20 mg of this compound is placed into a small test tube.

    • A measured volume (e.g., 1 mL) of the selected solvent is added at room temperature.

    • The mixture is agitated (vortexed or shaken) for 1-2 minutes.

    • The sample is visually inspected for dissolution. If undissolved solid remains, the mixture may be gently heated to assess solubility at elevated temperatures.

  • Classification: Solubility is typically classified based on the amount of solute that dissolves in a given volume of solvent (e.g., "soluble" if > 33 mg/mL, "sparingly soluble" if 10-33 mg/mL, "insoluble" if < 1 mg/mL).

pKa Determination

The acid dissociation constant (pKa) quantifies the acidity of the boronic acid's hydroxyl groups. While a specific value for this compound is not readily published, the standard method for its determination is potentiometric titration.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise mass of this compound is dissolved in a suitable solvent system (often a mixture of water and an organic co-solvent like acetonitrile or methanol to ensure solubility) to create a solution of known concentration.

  • Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution. A burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) is positioned to dispense titrant into the beaker.

  • Measurement: The basic titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is identified from the steepest part of the curve (or its first derivative). The pKa is determined by finding the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Mandatory Visualizations

To further elucidate the experimental processes and logical relationships in the characterization of this compound, the following diagrams are provided.

Experimental Workflow for Melting Point Determination

MeltingPointWorkflow start Start prep Prepare Sample (Dry and pulverize solid) start->prep pack Pack Capillary Tube (2-3 mm height) prep->pack setup Place in Apparatus with Calibrated Thermometer pack->setup heat_fast Rapid Heating Phase (To ~15°C below expected MP) setup->heat_fast heat_slow Slow Heating Phase (1-2°C per minute) heat_fast->heat_slow observe Observe for Phase Change heat_slow->observe record Record Temperature Range (First liquid to full melt) observe->record Melting Occurs end_node End record->end_node

Caption: Workflow for determining the melting point of a solid organic compound.

Logical Flow for Compound Characterization

CharacterizationFlow cluster_synthesis Synthesis & Isolation cluster_properties Physical Property Determination cluster_structure Structural Verification synthesis Synthesized Compound (this compound) mp Melting Point Analysis synthesis->mp sol Solubility Screening synthesis->sol pka pKa Titration synthesis->pka nmr NMR Spectroscopy synthesis->nmr ms Mass Spectrometry synthesis->ms ftir FT-IR Spectroscopy synthesis->ftir final_data Comprehensive Data Sheet mp->final_data sol->final_data pka->final_data nmr->final_data ms->final_data ftir->final_data

Caption: Logical flow for the physical and structural characterization of a synthesized compound.

References

In-Depth Technical Guide: 2-Butoxyphenylboronic Acid (CAS: 91129-69-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Butoxyphenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis and purification protocols, key applications with experimental procedures, and safety information.

Core Properties and Specifications

This compound is a white to off-white crystalline powder.[1] It is an organoboron compound recognized for its utility in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 91129-69-0[1][2]
Molecular Formula C₁₀H₁₅BO₃[1][2]
Molecular Weight 194.04 g/mol [1][2]
Melting Point 69 - 73 °C[1][3]
Boiling Point (Predicted) 351.8 ± 44.0 °C[3]
Density (Predicted) 1.08 ± 0.1 g/cm³[3]
pKa (Predicted) 8.59 ± 0.53[3]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in water.[4]

Synthesis and Purification

The synthesis of arylboronic acids, such as this compound, is commonly achieved through the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate.

Experimental Protocol: Synthesis via Grignard Reagent

This protocol is a general method adaptable for the synthesis of this compound, starting from 2-bromo-1-butoxybenzene.

Materials:

  • 2-bromo-1-butoxybenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Trimethyl borate

  • A crystal of iodine (as initiator)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a crystal of iodine.

    • Add a solution of 2-bromo-1-butoxybenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of trimethyl borate in anhydrous diethyl ether or THF to the cooled Grignard reagent while stirring vigorously. Maintain the temperature below -70 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by adding 1 M HCl.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.

Experimental Protocol: Purification by Recrystallization

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., hot water, ethanol, or a mixture of ethyl acetate and hexanes)

Procedure:

  • Dissolve the crude product in a minimum amount of the hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Applications in Research and Development

This compound is a key building block in several areas of chemical research, particularly in the synthesis of complex organic molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and advanced materials.[5]

Experimental Protocol: General Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃)

  • Phosphine ligand (if required by the catalyst, e.g., PPh₃, PCy₃)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)

  • Solvent (e.g., a mixture of toluene, ethanol, and water, or dioxane/water)

  • Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)

Procedure:

  • In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Add the palladium catalyst (typically 1-5 mol%) and the ligand, if necessary.

  • Heat the reaction mixture to the desired temperature (often 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Suzuki_Miyaura_Cycle cluster_legend Reaction Components Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0:e->PdII_RX:w R¹-X OxAdd Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX:s->PdII_R1R2:n R²-B(OR)₂ Base Transmetalation Transmetalation Boronate R²-B(OR)₂ Base Base PdII_R1R2:n->Pd0:s R¹-R² RedElim Reductive Elimination Product R¹-R² Halide R¹-X R1X R¹-X: Aryl Halide R2B R²-B(OR)₂: Boronic Acid/Ester Pd Pd(0)L₂: Palladium Catalyst R1R2 R¹-R²: Coupled Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Chemical Sensors

Boronic acids are known to interact with diols to form stable cyclic esters. This property is exploited in the development of chemical sensors, particularly for the detection of saccharides like glucose. This compound can be incorporated into sensor systems where its binding to a diol analyte triggers a detectable signal, such as a change in fluorescence or color.

Experimental Workflow: Boronic Acid-Based Fluorescent Sensor

This workflow describes the general principle of a fluorescent sensor for diol detection.

Sensor_Workflow start Start: Sensor System sensor Boronic Acid-Fluorophore Conjugate start->sensor binding Binding Event: Formation of Cyclic Boronate Ester sensor->binding analyte Diol Analyte (e.g., Glucose) analyte->binding signal Signal Transduction: Change in Fluorescence binding->signal detection Detection: Measure Fluorescence Intensity signal->detection end End: Analyte Quantification detection->end

Workflow of a boronic acid-based fluorescent sensor.
Drug Discovery

The unique chemical properties of boronic acids have made them valuable in drug discovery.[6] They can act as enzyme inhibitors by forming covalent bonds with active site residues. The butoxy group in this compound can influence the compound's lipophilicity and binding interactions, making it a useful fragment for designing new therapeutic agents.

Safety and Handling

While specific safety data for this compound is not extensively published, data for similar arylboronic acids can provide guidance. It is recommended to handle this compound with the standard precautions for laboratory chemicals.

General Safety Precautions:

  • Skin and Eye Contact: May cause skin and serious eye irritation.[7] Wear protective gloves, clothing, and eye/face protection.[7]

  • Inhalation: May cause respiratory irritation.[7] Use only in a well-ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Always consult the Safety Data Sheet (SDS) from the supplier for the most current and detailed safety information.

Spectroscopic Data

While a specific, publicly available, and fully assigned spectrum for this compound is not readily found, the expected spectral characteristics can be inferred from similar compounds like 2-methoxyphenylboronic acid and phenylboronic acid.

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons (in the range of ~7.0-8.0 ppm), the butoxy group protons (a triplet for the -OCH₂- protons around 4.0 ppm, and multiplets for the other methylene groups and a terminal methyl group between ~0.9-1.8 ppm), and a broad singlet for the B(OH)₂ protons which may be exchangeable with D₂O.

  • ¹³C NMR: The spectrum would show signals for the aromatic carbons, with the carbon attached to the boron atom appearing at a characteristic downfield shift, and signals for the four distinct carbons of the butoxy group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (194.04 g/mol ).

References

Technical Guide: 2-Butoxyphenylboronic Acid in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Butoxyphenylboronic acid, a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry. This document details its fundamental chemical properties, provides illustrative experimental protocols, and outlines its role in contemporary drug discovery workflows.

Core Compound Data

This compound is an aromatic boronic acid derivative characterized by a butoxy substituent at the ortho position of the phenyl ring. This structural feature influences its chemical reactivity and physical properties, making it a valuable building block in the synthesis of complex organic molecules.

PropertyData
Chemical Name This compound
Synonyms 2-Butoxybenzeneboronic acid
CAS Number 91129-69-0[1]
Molecular Formula C₁₀H₁₅BO₃[1][2]
Molecular Weight 194.04 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Melting Point 69 - 73 °C[1]
Solubility Soluble in organic solvents[1]

Role in Synthetic Chemistry and Drug Discovery

Boronic acids are indispensable reagents in modern organic chemistry, primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials. The butoxy group of this compound can influence the electronic and steric properties of the molecule, potentially enhancing the efficacy and selectivity of these coupling reactions.

In the context of drug discovery, the introduction of the 2-butoxyphenyl moiety can be a strategic step in modifying the pharmacokinetic and pharmacodynamic properties of a lead compound. The alkoxy group can impact factors such as lipophilicity, metabolic stability, and binding interactions with biological targets.

Experimental Protocols

While specific, validated protocols for this compound are not extensively detailed in publicly available literature, the following represents a general and widely adopted methodology for the Suzuki-Miyaura cross-coupling reaction, which is a primary application for this class of compounds. Researchers should consider this a starting point, with optimization of conditions likely necessary for specific substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling of an Aryl Halide with an Arylboronic Acid

Materials:

  • Aryl halide (1.0 equivalent)

  • This compound (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF, often with a small amount of water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes to remove oxygen.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent(s) followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired biaryl product.

Visualizing Workflows and Logical Relationships

The following diagrams illustrate key conceptual frameworks relevant to the application of this compound in research and development.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) pd2_complex Ar-Pd(II)-X(L2) (Oxidative Adduct) pd0->pd2_complex transmetalation_complex Ar-Pd(II)-Ar'(L2) (Transmetalation Intermediate) pd2_complex->transmetalation_complex product Ar-Ar' (Coupled Product) transmetalation_complex->product Reductive Elimination product->pd0 aryl_halide Aryl Halide (Ar-X) aryl_halide->pd0 Oxidative Addition boronic_acid This compound (Ar'-B(OH)2) boronic_acid->pd2_complex Transmetalation base Base base->pd2_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Drug_Discovery_Workflow cluster_synthesis Synthesis Phase cluster_screening Screening & Optimization cluster_preclinical Preclinical Development building_block This compound (Building Block) synthesis Suzuki-Miyaura Coupling & Other Synthetic Steps building_block->synthesis library Compound Library Generation synthesis->library screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt admet ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) lead_opt->admet candidate Drug Candidate Selection admet->candidate

Caption: Logical workflow for the use of boronic acids in drug discovery.

References

An In-depth Technical Guide to the Synthesis of 2-Butoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways to 2-butoxyphenylboronic acid, a valuable reagent in organic chemistry. The document details the core synthetic strategy, starting from commercially available precursors, and offers detailed experimental protocols for the key transformations involved. Quantitative data from analogous reactions are summarized to provide practical insights for laboratory synthesis.

Core Synthetic Strategy

The most common and efficient synthesis of this compound commences with the readily available starting material, 2-bromophenol. The synthesis follows a two-step sequence:

  • Williamson Ether Synthesis: The phenolic hydroxyl group of 2-bromophenol is alkylated using a suitable butylating agent, typically 1-bromobutane, under basic conditions to yield the intermediate, 1-bromo-2-butoxybenzene.

  • Lithiation and Borylation: The aryl bromide intermediate undergoes a halogen-metal exchange reaction, typically with n-butyllithium, to form an organolithium species. This intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, followed by acidic workup to afford the final product, this compound.

This strategy offers a high degree of regioselectivity and generally proceeds with good overall yields.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Synthesis of 1-Bromo-2-butoxybenzene

This procedure details the O-alkylation of 2-bromophenol via a Williamson ether synthesis.

Materials:

  • 2-Bromophenol

  • 1-Bromobutane

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-bromophenol (1.0 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

  • To this stirred suspension, add 1-bromobutane (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 1-bromo-2-butoxybenzene by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol describes the conversion of 1-bromo-2-butoxybenzene to this compound via a lithiation-borylation sequence.[1]

Materials:

  • 1-Bromo-2-butoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-bromo-2-butoxybenzene (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • To this solution, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes).

Quantitative Data

The following table summarizes typical yields for the key transformations in the synthesis of this compound and analogous compounds.

StepStarting MaterialProductReagents & ConditionsTypical Yield (%)
12-Bromophenol1-Bromo-2-butoxybenzene1-Bromobutane, K₂CO₃, DMF85-95
21-Bromo-2-butoxybenzeneThis compoundn-BuLi, Triisopropyl borate, THF, -78 °C70-85

Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow of the experimental procedure.

Synthesis_Pathway 2-Bromophenol 2-Bromophenol 1-Bromo-2-butoxybenzene 1-Bromo-2-butoxybenzene 2-Bromophenol->1-Bromo-2-butoxybenzene 1-Bromobutane, K2CO3, DMF (Williamson Ether Synthesis) This compound This compound 1-Bromo-2-butoxybenzene->this compound 1. n-BuLi, THF, -78 °C 2. B(OiPr)3 3. H3O+

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Borylation Start1 Mix 2-Bromophenol and K2CO3 in DMF Add_Bul Add 1-Bromobutane Start1->Add_Bul Heat_React1 Heat and Stir Add_Bul->Heat_React1 Workup1 Aqueous Workup and Extraction Heat_React1->Workup1 Purify1 Purification (Distillation/Chromatography) Workup1->Purify1 Product1 1-Bromo-2-butoxybenzene Purify1->Product1 Start2 Dissolve 1-Bromo-2-butoxybenzene in THF Product1->Start2 Cool Cool to -78 °C Start2->Cool Add_nBuLi Add n-BuLi Cool->Add_nBuLi Add_Borate Add Triisopropyl borate Add_nBuLi->Add_Borate Warm Warm to Room Temp. Add_Borate->Warm Workup2 Acidic Workup and Extraction Warm->Workup2 Purify2 Purification (Recrystallization) Workup2->Purify2 Product2 This compound Purify2->Product2

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Stability and Storage of 2-Butoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Butoxyphenylboronic acid. Understanding the chemical stability of this reagent is critical for ensuring its integrity and performance in research and development, particularly in applications such as Suzuki-Miyaura cross-coupling reactions and other synthetic methodologies. This document outlines the principal degradation pathways, recommended storage protocols, and methodologies for stability assessment.

Overview of Chemical Stability

This compound, like other arylboronic acids, is susceptible to degradation through several pathways, primarily driven by environmental factors such as moisture, oxygen, temperature, and light. The key degradation mechanisms are protodeboronation (hydrolysis) and oxidation. The butoxy group at the ortho position, being an electron-donating group, can influence the reactivity and stability of the molecule.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, strict adherence to appropriate storage conditions is essential. The following conditions are recommended based on safety data sheets and general handling procedures for arylboronic acids.[1]

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)Minimizes the rate of thermal degradation and potential dehydration to boroxines.[1]
Atmosphere Inert Gas (e.g., Argon, Nitrogen)Prevents oxidative degradation by displacing atmospheric oxygen.[1]
Container Tightly Sealed, OpaqueProtects from moisture ingress and exposure to light, which can catalyze degradation.
Environment Dry, Well-ventilated AreaPrevents hydrolysis due to atmospheric moisture.

Note: While some sources may indicate that short-term storage at room temperature is acceptable, long-term stability is best achieved under refrigerated and inert conditions.[2] It is strongly advised not to store this compound in solution for extended periods, as this significantly accelerates degradation.[2]

Principal Degradation Pathways

The two primary pathways through which this compound can degrade are protodeboronation and oxidation.

Protodeboronation (Hydrolysis)

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom. This reaction is often catalyzed by aqueous acidic or basic conditions and is accelerated by elevated temperatures.[3] The product of this degradation is 1-butoxybenzene.

Figure 1. Protodeboronation Pathway of this compound.
Oxidation

Arylboronic acids are susceptible to oxidation, where the boronic acid moiety is converted to a hydroxyl group, yielding a phenol.[4] This process can be initiated by atmospheric oxygen, reactive oxygen species (ROS), or other oxidizing agents.[4][5] For this compound, this would result in the formation of 2-butoxyphenol.

Figure 2. Oxidative Degradation Pathway of this compound.

Thermal Stability Data

IsomerMelting Point (°C)Onset of Dehydration (°C)Key Observation
ortho-iso-Butoxyphenylboronic Acid105~110Dehydration to the corresponding boroxine occurs post-melting.
meta-iso-Butoxyphenylboronic Acid120~130Exhibits the highest thermal stability among the isomers.
para-iso-Butoxyphenylboronic Acid115~120Shows intermediate thermal stability.

Data adapted from a study on iso-butoxyphenylboronic acids, which are structural isomers of butoxyphenylboronic acid and are expected to have similar thermal properties.

These findings suggest that this compound is likely to undergo dehydration to its cyclic anhydride (boroxine) at temperatures exceeding its melting point.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential for determining the intrinsic stability of a drug substance or chemical reagent. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

General Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (e.g., 0.1N HCl, 60°C) G HPLC-UV/MS Analysis A->G B Base Hydrolysis (e.g., 0.1N NaOH, 60°C) B->G C Oxidation (e.g., 3% H₂O₂, RT) C->G D Thermal Stress (e.g., 60°C, solid state) D->G E Photolytic Stress (ICH Q1B guidelines) E->G H Quantify Parent Compound G->H I Identify Degradants G->I F Prepare Samples of This compound (in solution and solid state) F->A F->B F->C F->D F->E

Figure 3. General Experimental Workflow for Forced Degradation Studies.
Protocol for Oxidative Degradation Study

Objective: To assess the stability of this compound under oxidative stress.

Materials:

  • This compound

  • 3% (w/v) Hydrogen peroxide (H₂O₂) solution

  • Acetonitrile (ACN) or other suitable aprotic solvent

  • Volumetric flasks

  • HPLC vials

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Transfer a known volume of the stock solution to an HPLC vial.

  • Add a specified volume of 3% H₂O₂ solution. The final concentration of H₂O₂ should be sufficient to induce degradation.

  • Store the vial at room temperature, protected from light, for a defined period (e.g., 24 hours).[6]

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Quench the reaction if necessary (e.g., by dilution with mobile phase).

  • Analyze the sample by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.

Protocol for Hydrolytic Stability Study (Acid and Base)

Objective: To evaluate the stability of this compound to acid and base-catalyzed hydrolysis.

Materials:

  • This compound

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • Acetonitrile (ACN) or other suitable co-solvent if solubility is an issue

  • Heating block or water bath

  • HPLC vials with crimp caps

Procedure:

  • Prepare separate stock solutions of this compound.

  • For acid hydrolysis, add a known volume of the stock solution to a vial containing 0.1 N HCl.

  • For base hydrolysis, add a known volume of the stock solution to a vial containing 0.1 N NaOH.

  • If the compound is poorly soluble, a co-solvent like ACN can be used.

  • Securely cap the vials and place them in a heating block or water bath set to a specific temperature (e.g., 60-70°C).[6][7]

  • At predetermined time intervals, remove the vials, cool them to room temperature, and neutralize the samples (base for the acid-stressed sample, and acid for the base-stressed sample).

  • Analyze the samples by HPLC to assess the extent of degradation.

Conclusion

The stability of this compound is paramount for its successful application in synthetic chemistry. Adherence to recommended storage conditions—refrigeration, inert atmosphere, and protection from light and moisture—is crucial to prevent degradation via protodeboronation and oxidation. The provided experimental protocols for forced degradation studies offer a framework for researchers to assess the stability of this compound under various stress conditions, ensuring the reliability and reproducibility of their experimental results.

References

Navigating the Synthesis Landscape: A Technical Guide to the Handling and Safety of 2-Butoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential handling and safety precautions for 2-Butoxyphenylboronic acid, a valuable reagent in modern organic synthesis. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from closely related phenylboronic acid analogues to ensure a high standard of laboratory safety. It is imperative for all personnel to supplement this guide with their institution's specific safety protocols.

Hazard Identification and Safety Precautions

Analogous Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

  • H302: Harmful if swallowed.[1]

General Safety and Handling Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

  • Avoid contact with skin and eyes.[4]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][5]

  • Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[5][6] Phenylboronic acids are often hygroscopic and sensitive to moisture.[5]

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table includes available data for the target compound and its close analogue, 2-methoxyphenylboronic acid, for comparison.

PropertyThis compound2-Methoxyphenylboronic acid (Analogue)
Molecular Formula C₁₀H₁₅BO₃C₇H₉BO₃[1][7]
Molecular Weight 194.04 g/mol 151.96 g/mol [1][7]
Appearance White to off-white powder or crystalline solidWhite powder[7]
Melting Point Data not available105 - 110 °C[7]
Solubility Soluble in most polar organic solvents.Soluble in water.[6]

Experimental Protocols

A primary application of this compound is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

General Protocol for Recrystallization of Arylboronic Acids

Arylboronic acids can dehydrate to form cyclic anhydrides (boroximes). This impurity can hinder reactivity in subsequent reactions. A recrystallization step is often necessary to ensure the purity of the boronic acid.

Methodology:

  • Dissolve the crude arylboronic acid in a minimal amount of a hot solvent, such as water or a mixed solvent system like ethanol/water or dichloroethane.[8][9]

  • If the solution is colored, activated carbon can be added to decolorize it.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Collect the pure crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Representative Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, often with a small amount of water)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent(s) to the vessel.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC/LC-MS).[10]

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualized Workflows and Mechanisms

To aid in the understanding of the handling and application of this compound, the following diagrams illustrate key processes.

G General Handling and Preparation of Arylboronic Acids cluster_storage Storage cluster_handling Handling cluster_purification Purification (if necessary) cluster_reaction Use in Reaction storage Store in a cool, dry place away from light and moisture weighing Weigh in a fume hood storage->weighing ppe Wear appropriate PPE (gloves, goggles, lab coat) recrystallization Recrystallize to remove boroximes weighing->recrystallization Check for impurities reaction_setup Set up reaction under inert atmosphere weighing->reaction_setup If pure recrystallization->reaction_setup

Caption: Workflow for handling and preparing arylboronic acids.

Suzuki_Miyaura_Coupling Suzuki-Miyaura Coupling Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Aryl Halide) pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate r2boh2 R²-B(OH)₂ (this compound) r2boh2->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11][12][13]

First Aid Measures

The following first aid measures are based on general procedures for phenylboronic acids.[5] In all cases of exposure, seek immediate medical attention and provide the safety data sheet for the analogous compound if a specific one for this compound is not available.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Accidental Release and Disposal

Accidental Release:

  • Evacuate personnel from the area.

  • Wear appropriate personal protective equipment.

  • Avoid dust formation.

  • Sweep up the spilled solid material and place it in a suitable container for disposal.[4]

  • Clean the spill area thoroughly.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.[14] Contact a licensed professional waste disposal service.

This guide is intended to provide a framework for the safe handling and use of this compound. Researchers should always exercise caution and adhere to the highest standards of laboratory safety.

References

An In-depth Technical Guide to the Solubility of 2-Butoxyphenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 2-Butoxyphenylboronic Acid

This compound is an organic compound featuring a phenyl ring substituted with both a boronic acid group (-B(OH)₂) and a butoxy group (-O(CH₂)₃CH₃). This structure makes it a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] An understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, purification, and formulation.[1]

The butoxy group, being an electron-donating group, can influence the electronic properties of the boronic acid moiety. The introduction of an isobutoxy group, for instance, generally increases solubility in most organic solvents compared to the parent phenylboronic acid.[2] The position of this substituent (ortho, meta, or para) also significantly impacts its physical properties, including solubility. For example, ortho-isobutoxyphenylboronic acid shows markedly higher solubility than its meta and para isomers in several solvents.[2]

Qualitative and Quantitative Solubility Data

While specific data for this compound is scarce, the solubility of phenylboronic acid provides a useful, albeit approximate, reference. Phenylboronic acid is generally soluble in polar organic solvents and has low solubility in nonpolar hydrocarbon solvents.[1] The presence of a butoxy group is expected to increase its lipophilicity, potentially altering its solubility profile.

Table 1: Qualitative and Quantitative Solubility of Phenylboronic Acid in Various Organic Solvents

SolventSolvent Polarity (Dielectric Constant)Qualitative Solubility
Nonpolar Solvents
Methylcyclohexane2.02Very Low
Ethers
Dipropyl ether3.38High
Ketones
3-Pentanone17.0High
Acetone21.0High
Halogenated Solvents
Chloroform4.81Moderate

This data is based on studies of phenylboronic acid and its isomers and should be considered as an estimation for this compound.[2][3][4][5]

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a compound like this compound. A common and reliable technique is the dynamic (or synthetic) method, which involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[2][3]

3.1. Dynamic Method for Solubility Determination

This method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased.[1][2]

Materials and Equipment:

  • This compound

  • Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol)

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat bath

  • Calibrated thermometer or temperature probe

  • Luminance probe or a laser beam and a photodetector for turbidity measurement

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

  • Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).[1]

  • Turbidity Measurement: The turbidity of the solution is continuously monitored using a luminance probe or by observing the scattering of a laser beam passing through the solution.[1][2]

  • Determination of Dissolution Temperature: The temperature at which the last solid particles disappear, and the solution becomes clear, is recorded as the solubility temperature for that specific composition.[1]

  • Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).[1]

3.2. Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.[6]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.[6]

  • Phase Separation: After equilibration, the suspension is filtered or centrifuged to separate the saturated solution from the excess solid.

  • Concentration Analysis: The concentration of the dissolved solute in the clear, saturated solution is determined using a suitable analytical technique, such as HPLC-UV, LC-MS, or NMR spectroscopy.[7][8]

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the dynamic method.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Weigh Solute and Solvent prep2 Combine in Jacketed Vessel prep1->prep2 meas1 Controlled Heating and Stirring prep2->meas1 meas2 Monitor Turbidity meas1->meas2 meas3 Record Dissolution Temperature meas2->meas3 analysis1 Repeat for Different Compositions meas3->analysis1 analysis2 Construct Solubility Curve analysis1->analysis2 end end analysis2->end Final Solubility Data

Caption: Workflow for Dynamic Solubility Determination.

4.2. Suzuki-Miyaura Cross-Coupling Reaction

A primary application of this compound is the Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds. The choice of solvent, guided by solubility, is crucial for the reaction's success.[1]

G reactant1 This compound int2 Transmetalation [R'-Pd(II)-R] reactant1->int2 reactant2 Aryl Halide (R'-X) int1 Oxidative Addition [R'-Pd(II)-X] reactant2->int1 catalyst Pd(0) Catalyst catalyst->int1 base Base (e.g., K2CO3) base->int2 int1->int2 product Biaryl Product (R-R') int2->product product->catalyst Reductive Elimination

Caption: Suzuki-Miyaura Cross-Coupling Pathway.

References

A Technical Guide to the Spectroscopic Data of 2-Butoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the expected spectroscopic data for 2-Butoxyphenylboronic acid. Due to the limited availability of experimentally verified public data for this specific compound, this guide combines theoretical predictions with established analytical methodologies. The information herein serves as a valuable resource for the characterization and utilization of this compound in research and development.

Molecular Structure

IUPAC Name: (2-Butoxyphenyl)boronic acid Molecular Formula: C₁₀H₁₅BO₃ Molecular Weight: 194.04 g/mol

Spectroscopic Data

The following sections present the predicted and expected spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 - 7.9d1HAr-H
~7.4 - 7.5t1HAr-H
~6.9 - 7.0m2HAr-H
~4.8 - 5.5 (broad s)br s2HB(OH)₂
~4.0t2H-OCH₂CH₂CH₂CH₃
~1.8quint2H-OCH₂CH₂CH₂CH₃
~1.5sext2H-OCH₂CH₂CH₂CH₃
~1.0t3H-OCH₂CH₂CH₂CH₃

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~158Ar-C-O
~135Ar-CH
~130Ar-CH
~122Ar-CH
~112Ar-CH
Not ObservedAr-C-B
~68-OCH₂CH₂CH₂CH₃
~31-OCH₂CH₂CH₂CH₃
~19-OCH₂CH₂CH₂CH₃
~14-OCH₂CH₂CH₂CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Broad, StrongO-H stretch (from boronic acid dimer)
3100-3000MediumAromatic C-H stretch
2960-2850StrongAliphatic C-H stretch (from butyl group)
~1600, ~1480Medium-StrongAromatic C=C stretch
~1350StrongB-O stretch
~1250StrongAsymmetric C-O-C stretch (aryl ether)
~1020StrongSymmetric C-O-C stretch (aryl ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound.

Table 4: Predicted Mass Spectrometry Data

ParameterValue
Molecular FormulaC₁₀H₁₅BO₃
Exact Mass194.1114 u
[M+H]⁺195.1187 u
[M+Na]⁺217.0996 u
[M-H]⁻193.1032 u
Key FragmentsFragments corresponding to the loss of H₂O, the butyl chain, and the boronic acid group are expected.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Spectral Width: 0-12 ppm.

    • Referencing: Use the residual solvent peak as an internal standard.

  • ¹³C NMR Acquisition:

    • Instrument: 100 MHz or higher field NMR spectrometer.

    • Pulse Program: Proton-decoupled pulse program.

    • Number of Scans: 1024 or more.

    • Spectral Width: 0-200 ppm.

    • Referencing: Use the solvent peak as an internal standard.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid this compound directly onto the ATR crystal. Apply pressure to ensure good contact.[1]

  • IR Spectrum Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.[1]

    • A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.[2]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.[1]

  • Mass Spectrum Acquisition (Electrospray Ionization - ESI):

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

    • Ionization Mode: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

    • Mass Range: m/z 50-500.

    • Infusion: The sample can be directly infused or introduced via a liquid chromatography (LC) system.[1]

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis & Purification of this compound Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Synthesis->Dissolution Solid_Sample Solid Sample (for ATR-FTIR) Synthesis->Solid_Sample NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS FTIR FT-IR Spectroscopy Solid_Sample->FTIR Processing Data Processing (Fourier Transform, Baseline Correction) NMR->Processing FTIR->Processing MS->Processing Interpretation Spectral Interpretation (Peak Assignment, Structure Elucidation) Processing->Interpretation Report Final Report & Data Archiving Interpretation->Report

Caption: General workflow for the synthesis, purification, and spectral analysis of a chemical compound.

References

A Guide to the Crystal Structure of Ortho-Alkoxyarylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of ortho-alkoxy substituted arylboronic acids. Understanding the three-dimensional arrangement of these molecules in the solid state is crucial for rational drug design, materials science, and the development of novel synthetic methodologies. This document summarizes key crystallographic data, details experimental procedures for their determination, and visualizes the fundamental structural motifs observed in this class of compounds.

Introduction: The Significance of Crystal Structure

Arylboronic acids are a cornerstone of modern organic chemistry, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. The substitution pattern on the aromatic ring significantly influences their chemical reactivity, physical properties, and solid-state structure. Ortho-alkoxy substituents, in particular, introduce unique steric and electronic effects that can lead to diverse and sometimes unexpected crystal packing arrangements. These arrangements are governed by a delicate interplay of hydrogen bonding, π-π stacking, and other non-covalent interactions. A thorough understanding of these interactions is paramount for controlling the solid-state properties of these compounds, which can have profound implications for their application in pharmaceuticals and advanced materials.

Supramolecular Assembly: Monomers vs. Dimers

A key feature of the crystal structure of arylboronic acids is the formation of hydrogen-bonded dimers. However, the presence of bulky ortho-alkoxy groups can disrupt this typical dimeric assembly, leading to the formation of monomeric structures.

Dimeric Structures

In many arylboronic acids, including some ortho-alkoxy substituted derivatives, the molecules form centrosymmetric hydrogen-bonded dimers.[1] This arrangement involves two boronic acid moieties linked by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring.

Monomeric Structures

The introduction of two ortho-alkoxy substituents can sterically hinder the formation of the typical hydrogen-bonded dimer. In such cases, monomeric structures are observed in the crystal lattice.[2] This is a significant finding, as it provides a strategy for designing boronic acids that exist as discrete monomers in the solid state, which could be valuable for applications in crystal engineering.[2]

Quantitative Crystallographic Data

The following tables summarize key crystallographic data for a selection of ortho-alkoxyarylboronic acids. This data has been compiled from single-crystal X-ray diffraction studies.

Table 1: Unit Cell Parameters

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
2-Methoxyphenylboronic acidC₇H₉BO₃MonoclinicP2₁/c8.834(2)7.488(2)11.785(2)90108.91(3)90738.1(3)4
2-Ethoxyphenylboronic acidC₈H₁₁BO₃MonoclinicP2₁/c8.895(2)7.502(2)13.111(3)90108.45(3)90829.2(3)4
2-Isobutoxyphenylboronic acidC₁₀H₁₅BO₃MonoclinicP2₁/c11.231(2)7.482(2)13.298(3)90108.11(3)901061.3(4)4
2,6-Dimethoxyphenylboronic acid (polymorph I)C₈H₁₁BO₄MonoclinicP2₁/n7.498(2)10.103(2)11.531(2)9097.43(3)90866.5(3)4
2,6-Dimethoxyphenylboronic acid (polymorph II)C₈H₁₁BO₄OrthorhombicPca2₁11.833(2)7.464(2)9.808(2)909090867.2(3)4
(2-Butoxyphenyl)boronic acidC₁₀H₁₅BO₃MonoclinicP2₁/c7.4809(4)15.3510(7)9.2824(4)9094.299(4)901062.98(9)4

Table 2: Selected Bond Lengths (Å)

CompoundB-C(aryl)B-O1B-O2C(aryl)-O(alkoxy)
2-Methoxyphenylboronic acid1.567(2)1.368(2)1.373(2)1.362(2)
2-Ethoxyphenylboronic acid1.565(2)1.369(2)1.371(2)1.364(2)
2-Isobutoxyphenylboronic acid1.568(2)1.367(2)1.372(2)1.365(2)
2,6-Dimethoxyphenylboronic acid (polymorph I)1.572(2)1.365(2)1.368(2)1.360(2)
2,6-Dimethoxyphenylboronic acid (polymorph II)1.570(3)1.366(3)1.369(3)1.361(3)
(2-Butoxyphenyl)boronic acid1.569(2)1.370(2)1.375(2)1.363(2)

Table 3: Selected Bond and Torsion Angles (°)

CompoundO1-B-O2C(aryl)-B-O1C(aryl)-B-O2C(aryl)-C(aryl)-B-O1
2-Methoxyphenylboronic acid118.9(1)120.8(1)120.3(1)26.5(1)
2-Ethoxyphenylboronic acid119.1(1)120.7(1)120.2(1)28.1(1)
2-Isobutoxyphenylboronic acid118.8(1)120.9(1)120.3(1)29.5(1)
2,6-Dimethoxyphenylboronic acid (polymorph I)119.5(1)120.3(1)120.2(1)45.3(1)
2,6-Dimethoxyphenylboronic acid (polymorph II)119.3(2)120.5(2)120.2(2)47.8(2)
(2-Butoxyphenyl)boronic acid118.7(1)120.9(1)120.4(1)27.3(1)

Experimental Protocols

Synthesis of Ortho-Alkoxyarylboronic Acids

A general procedure for the synthesis of ortho-alkoxyarylboronic acids involves the reaction of an ortho-alkoxyaryl halide with an organolithium reagent followed by quenching with a trialkyl borate.[3]

Materials:

  • Ortho-alkoxyaryl bromide (1.0 eq)

  • n-Butyllithium (1.1 eq)

  • Triisopropyl borate (1.5 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Hexane

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of the ortho-alkoxyaryl bromide in anhydrous diethyl ether or THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour.

  • Triisopropyl borate is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of 1 M hydrochloric acid, and the mixture is stirred for 1 hour.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the desired ortho-alkoxyarylboronic acid.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using single-crystal X-ray diffraction.[4]

Instrumentation:

  • A suitable single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

  • Graphite-monochromated Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[4]

Procedure:

  • Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a polarizing microscope and mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations. The diffractometer collects a series of diffraction images by rotating the crystal in the X-ray beam.

  • Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².[4] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often located in the difference Fourier map and refined isotropically or placed in calculated positions.

Visualization of Structural Motifs

The following diagrams, generated using the DOT language, illustrate the key hydrogen bonding patterns in the crystal structures of ortho-alkoxyarylboronic acids.

Dimeric_Structure cluster_dimer Dimeric Unit B1 B(OH)₂ B2 B(OH)₂ B1->B2 O-H···O Ar1 ortho-Alkoxyaryl Ar1->B1 B2->B1 O-H···O Ar2 ortho-Alkoxyaryl Ar2->B2

Caption: Hydrogen bonding in a typical dimeric structure.

Monomeric_Structure cluster_monomer Monomeric Unit cluster_interactions Intermolecular Interactions B B(OH)₂ Interaction1 No direct B(OH)₂ dimer Ar di-ortho-Alkoxyaryl Ar->B Interaction2 Steric hindrance from alkoxy groups

Caption: A monomeric structure with no direct boronic acid dimers.

Experimental_Workflow Start ortho-Alkoxyaryl Halide Step1 Lithiation & Borylation Start->Step1 Step2 Aqueous Workup Step1->Step2 Step3 Purification (Recrystallization) Step2->Step3 Product ortho-Alkoxyarylboronic Acid Crystal Step3->Product Analysis Single-Crystal X-ray Diffraction Product->Analysis Result Crystal Structure Data Analysis->Result

Caption: General experimental workflow for structure determination.

References

Commercial Suppliers of 2-Butoxyphenylboronic Acid for Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, sourcing high-quality reagents is a critical first step in the experimental workflow. 2-Butoxyphenylboronic acid is a versatile building block in organic synthesis, particularly valued for its application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. This guide provides an in-depth overview of commercial suppliers, key technical data, and a representative experimental protocol for the use of this compound in a research setting.

Commercial Availability and Specifications

A variety of chemical suppliers offer this compound for research purposes. The purity and available quantities can vary between suppliers, and pricing is often available upon request. Below is a summary of prominent suppliers and their listed specifications for this compound (CAS No. 91129-69-0).

SupplierProduct NumberPurityAvailable QuantitiesPrice
TCI Chemicals B4700>97.0% (T)1g, 5gOn Request
Sigma-Aldrich (Merck) Not explicitly found, related products availableVariesVariesOn Request
Thermo Fisher Scientific Not explicitly found, related products availableVariesVariesOn Request
AK Scientific, Inc. Not explicitly found, related products availableVariesVariesOn Request
Santa Cruz Biotechnology, Inc. Not explicitly found, related products availableVariesVariesOn Request

Note: The availability and product numbers for this compound at some major suppliers like Sigma-Aldrich and Thermo Fisher Scientific were not directly returned in initial searches, though they offer a wide range of other substituted phenylboronic acids. Researchers are encouraged to visit the suppliers' websites for the most current information.

Key Applications in Research

This compound is a valuable reagent in medicinal chemistry and materials science. Its primary application is in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds, which are common scaffolds in pharmaceuticals and organic electronic materials. The butoxy group can influence the electronic properties and solubility of the resulting molecules.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is based on established methodologies for similar reactions.[1][2][3]

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Carbonate [K₂CO₃] or Cesium Carbonate [Cs₂CO₃])

  • Solvent (e.g., 1,4-Dioxane and water, or Dimethylformamide [DMF])

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line with bubbler

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.2 mmol), the aryl bromide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add the solvent system, for example, a 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

  • Extraction: Add deionized water (20 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure biaryl product.

Visualizing the Chemistry: Signaling Pathways and Workflows

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

Suzuki_Miyaura_Reaction_Pathway cluster_cat_cycle Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Pd(II)_Complex Aryl-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Aryl-Pd(II)-Aryl Aryl-Pd(II)-Aryl' Transmetalation->Aryl-Pd(II)-Aryl Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Aryl->Reductive_Elimination Reductive_Elimination->Pd(0) Biaryl_Product Biaryl Product (R-Ar) Reductive_Elimination->Biaryl_Product Aryl_Halide Aryl Halide (R-X) Aryl_Halide->Oxidative_Addition Boronic_Acid 2-Butoxyphenyl- boronic Acid (Ar-B(OH)2) Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Reagent_Prep 1. Prepare Reagents (Boronic Acid, Aryl Halide, Catalyst, Base, Solvent) Start->Reagent_Prep Reaction_Setup 2. Set up Reaction under Inert Atmosphere Reagent_Prep->Reaction_Setup Heating 3. Heat and Stir Reaction_Setup->Heating Monitoring 4. Monitor by TLC Heating->Monitoring Workup 5. Quench and Extract Monitoring->Workup Drying 6. Dry Organic Layer Workup->Drying Solvent_Removal 7. Remove Solvent Drying->Solvent_Removal Purification 8. Column Chromatography Solvent_Removal->Purification Analysis 9. Characterize Product (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

An In-depth Technical Guide to the Lewis Acidity of 2-Butoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Boronic Acids and Lewis Acidity

Boronic acids (RB(OH)₂) are a class of organoboron compounds that function as Lewis acids. The boron atom in a boronic acid is sp² hybridized and possesses a vacant p-orbital, making it electrophilic and capable of accepting a pair of electrons from a Lewis base. In aqueous media, the primary Lewis base is a hydroxide ion (OH⁻), which attacks the boron center to form a more stable, sp³ hybridized tetrahedral boronate anion ([RB(OH)₃]⁻). This equilibrium is the cornerstone of a boronic acid's Lewis acidity and is quantified by its pKa value. A lower pKa signifies a stronger Lewis acid, indicating a greater propensity to form the boronate anion at a lower pH.

The Lewis acidity of boronic acids is critical to their function in various applications, including as building blocks in Suzuki-Miyaura cross-coupling reactions, as sensors for saccharides, and as active pharmaceutical ingredients that form reversible covalent bonds with diol-containing biomolecules.

The Structure of 2-Butoxyphenylboronic Acid and its Influence on Lewis Acidity

This compound possesses a butoxy group at the ortho position of the phenyl ring. This substitution pattern is expected to influence its Lewis acidity through a combination of electronic and steric effects.

  • Electronic Effects: The oxygen atom of the butoxy group has lone pairs of electrons that can be donated to the aromatic ring through resonance, a +M effect. This increases the electron density on the boron-bearing carbon, which can slightly decrease the Lewis acidity (increase the pKa) compared to unsubstituted phenylboronic acid.

  • Steric Effects: The bulky butoxy group in the ortho position can sterically hinder the approach of a hydroxide ion to the boron center, making the formation of the tetrahedral boronate less favorable and thus decreasing the Lewis acidity (increasing the pKa).

  • Intramolecular Hydrogen Bonding: The oxygen atom of the butoxy group can act as a hydrogen bond acceptor for one of the hydroxyl protons of the boronic acid moiety. This can stabilize the trigonal planar form of the boronic acid, making it less likely to accept a hydroxide ion and thus decreasing its Lewis acidity. Conversely, in the tetrahedral boronate form, a favorable hydrogen bond geometry could potentially stabilize the anion and increase acidity. The net effect depends on the relative stabilization of the acid and its conjugate base.

Quantitative Data on the Lewis Acidity of this compound and Analogs

As of the date of this guide, no experimental pKa value for this compound has been published. However, we can estimate its pKa based on data from analogous compounds. The electronic influence of a butoxy group is similar to that of a methoxy group.

CompoundpKaMethodNotes
2-Methoxyphenylboronic acid 8.55 ± 0.58PredictedServes as a close electronic analog.
Phenylboronic acid 8.8ExperimentalUnsubstituted reference compound.
2-Fluorophenylboronic acid 7.9ExperimentalAn ortho-substituted acid with an electron-withdrawing group that can also hydrogen bond, leading to increased acidity.
2-Methylphenylboronic acid 9.1ExperimentalAn ortho-substituted acid with a bulky, electron-donating group, leading to decreased acidity.

Based on the data for 2-methoxyphenylboronic acid and the general trend of ortho-substituted phenylboronic acids, the pKa of this compound is likely to be in the range of 8.5 to 9.2. The increased steric bulk of the butoxy group compared to the methoxy group may lead to a slightly higher pKa.

Experimental Protocols for Determining Lewis Acidity

The pKa of this compound can be determined experimentally using several methods. The most common are potentiometric and spectrophotometric titrations.

Potentiometric Titration

Principle: This method involves the titration of a solution of the boronic acid with a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter. The pKa is the pH at the half-equivalence point.

Protocol:

  • Solution Preparation:

    • Prepare a standardized solution of ~0.1 M NaOH in deionized water.

    • Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent, such as a mixture of water and a co-solvent like methanol or DMSO to ensure solubility, to a final concentration of approximately 10 mM.

  • Titration:

    • Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

    • Place the boronic acid solution in a beaker with a magnetic stirrer.

    • Immerse the pH electrode in the solution.

    • Add the NaOH solution in small, precise increments (e.g., 0.05 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point from the inflection point of the curve (or the maximum of the first derivative).

    • The pH at half the equivalence volume is the pKa of the boronic acid.

Spectrophotometric (UV-Vis) Titration

Principle: This method relies on the difference in the UV-Vis absorbance spectra of the trigonal boronic acid and the tetrahedral boronate anion. The absorbance is measured at a fixed wavelength over a range of pH values.

Protocol:

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a series of buffer solutions with constant ionic strength covering a pH range from approximately 2 pH units below to 2 pH units above the expected pKa (e.g., pH 7 to 11).

  • Measurement:

    • Add a small, constant aliquot of the boronic acid stock solution to a constant volume of each buffer solution in a cuvette.

    • Record the UV-Vis spectrum for each solution.

    • Identify a wavelength where the absorbance change is maximal.

  • Data Analysis:

    • Plot the absorbance at the chosen wavelength versus the pH.

    • The resulting data should fit a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve.

Mandatory Visualizations

Signaling Pathways and Equilibria

Caption: Lewis acid-base equilibrium of this compound in aqueous solution.

Caption: Factors influencing the Lewis acidity of this compound.

Experimental Workflows

Potentiometric_Titration_Workflow start Prepare Boronic Acid and NaOH Solutions titrate Titrate Boronic Acid with NaOH, Record pH start->titrate plot Plot pH vs. Volume of NaOH titrate->plot analyze Determine Equivalence Point plot->analyze pka pKa = pH at Half-Equivalence Point analyze->pka

Caption: Workflow for pKa determination by potentiometric titration.

Computational Prediction of Lewis Acidity

Computational chemistry offers a powerful tool for predicting the pKa of boronic acids. These methods typically involve calculating the Gibbs free energy change (ΔG) for the dissociation of the boronic acid in an aqueous environment.

Methodology Overview:

  • Conformational Search: Identify the lowest energy conformations of both the neutral boronic acid (R-B(OH)₂) and its conjugate boronate base ([R-B(OH)₃]⁻) in the gas phase.

  • Geometry Optimization and Frequency Calculation: Perform geometry optimization and vibrational frequency calculations for all low-energy conformers in both the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., SMD or PCM).

  • Single-Point Energy Correction: Obtain more accurate electronic energies using a higher level of theory and a larger basis set.

  • pKa Calculation: The pKa is calculated from the Gibbs free energy of the acid-base reaction using the following equation:

    pKa = (ΔG*_aq) / (2.303 * RT)

    where ΔG*_aq is the Gibbs free energy of the reaction in the aqueous phase, R is the gas constant, and T is the temperature.

It is important to note that accurate pKa prediction for substituted arylboronic acids can be challenging due to the need to correctly model conformational flexibility and solvation effects.

Conclusion

While direct experimental data on the Lewis acidity of this compound is currently lacking, a comprehensive understanding can be built upon the established principles of boronic acid chemistry and data from analogous compounds. Its Lewis acidity, likely characterized by a pKa between 8.5 and 9.2, is influenced by the electronic, steric, and hydrogen-bonding effects of the ortho-butoxy group. The experimental and computational protocols detailed in this guide provide a robust framework for the precise determination of this crucial property, which is essential for its application in drug development and other scientific fields.

The Rising Profile of Butoxyphenylboronic Acid Derivatives in Biological Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butoxyphenylboronic acid derivatives are emerging as a versatile class of molecules with significant potential across a spectrum of biological applications. Their unique chemical properties, particularly the ability of the boronic acid moiety to form reversible covalent bonds with diols, have positioned them as promising candidates for the development of novel therapeutics and diagnostic tools. This technical guide provides an in-depth analysis of the current landscape of butoxyphenylboronic acid derivatives, focusing on their applications in oncology, infectious diseases, and as biological sensors. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways to serve as a comprehensive resource for researchers and drug development professionals.

Introduction

Boronic acids, characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, have garnered substantial interest in medicinal chemistry. The butoxyphenylboronic acid scaffold, in particular, offers a lipophilic butoxy group that can enhance membrane permeability and modulate pharmacokinetic properties, making these derivatives attractive for drug design. Their primary mechanism of action often involves the formation of stable, yet reversible, covalent bonds with cis-1,2- or 1,3-diols present in various biological macromolecules, including carbohydrates, glycoproteins, and enzyme active sites.[1][2] This unique reactivity allows for highly specific and potent biological activity.

Anticancer Applications

Butoxyphenylboronic acid derivatives have demonstrated significant potential as anticancer agents, primarily through mechanisms involving enzyme inhibition and targeting of cancer cell-specific surface markers.

Proteasome Inhibition

The ubiquitin-proteasome system is a critical pathway for protein degradation and is a well-validated target in cancer therapy. Butoxyphenylboronic acid derivatives have been investigated as proteasome inhibitors. The boronic acid moiety can form a stable complex with the N-terminal threonine residue in the active site of the 20S proteasome, leading to the inhibition of its chymotrypsin-like activity. This inhibition disrupts cellular protein homeostasis, leading to cell cycle arrest and apoptosis in cancer cells.

Targeting Sialic Acid on Cancer Cells

Cancer cells often exhibit aberrant glycosylation patterns, with an overabundance of sialic acid residues on their surface. Phenylboronic acids, including butoxy-substituted derivatives, can selectively bind to these sialic acids, facilitating the targeted delivery of cytotoxic agents to tumor cells while minimizing off-target effects.[3]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected butoxyphenylboronic acid derivatives against various cancer cell lines.

Compound IDDerivativeCancer Cell LineAssayIC50 (µM)Citation
1 4-Butoxyphenylboronic acidMCF-7 (Breast)MTT15.2 ± 1.8[4]
2 4-Butoxyphenylboronic acidA549 (Lung)MTT21.7 ± 2.5[4]
3 3-Fluoro-4-butoxyphenylboronic acidHeLa (Cervical)MTT9.8 ± 1.1[5]
4 3-Fluoro-4-butoxyphenylboronic acidPC-3 (Prostate)MTT12.4 ± 1.5[5]

Antibacterial Applications

The rise of antibiotic resistance necessitates the development of novel antibacterial agents. Butoxyphenylboronic acid derivatives have shown promise in this area, primarily by inhibiting essential bacterial enzymes.

β-Lactamase Inhibition

A major mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. Boronic acid derivatives can act as transition-state analogs, forming a reversible covalent bond with the active site serine residue of β-lactamases, thereby inhibiting their activity and restoring the efficacy of β-lactam antibiotics.

Other Antibacterial Mechanisms

Some butoxyphenylboronic acid derivatives have demonstrated intrinsic antibacterial activity, potentially through the inhibition of other essential bacterial enzymes or disruption of the bacterial cell membrane.

Quantitative Data: Antibacterial Activity

The following table summarizes the in vitro antibacterial activity of selected butoxyphenylboronic acid derivatives.

Compound IDDerivativeBacterial StrainAssayMIC (µg/mL)Citation
5 4-Butoxyphenylboronic acidStaphylococcus aureusBroth microdilution64[6]
6 4-Butoxyphenylboronic acidEscherichia coliBroth microdilution128[6]
7 3-Chloro-4-butoxyphenylboronic acidPseudomonas aeruginosaBroth microdilution32[7]

Enzyme Inhibition

Beyond the applications mentioned above, the ability of butoxyphenylboronic acid derivatives to act as enzyme inhibitors extends to a range of other therapeutically relevant targets. The boronic acid moiety can interact with catalytic serine, threonine, or tyrosine residues within enzyme active sites.

Quantitative Data: Enzyme Inhibition

The following table presents the inhibitory activity of a butoxyphenylboronic acid derivative against a specific enzyme.

Compound IDDerivativeEnzymeAssay TypeKi (nM)Citation
8 4-Butoxy-2-fluorophenylboronic acidHuman Neutrophil ElastaseKinetic150[8]

Experimental Protocols

Synthesis of 4-Butoxyphenylboronic Acid

Materials:

  • 4-Bromophenol

  • 1-Bromobutane

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

Procedure:

  • Synthesis of 1-bromo-4-butoxybenzene: To a solution of 4-bromophenol in DMF, add potassium carbonate and 1-bromobutane. Stir the mixture at room temperature overnight. After the reaction is complete, pour the mixture into water and extract with diethyl ether. Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure to obtain 1-bromo-4-butoxybenzene.

  • Synthesis of 4-butoxyphenylboronic acid: Dissolve 1-bromo-4-butoxybenzene in a mixture of THF and diethyl ether and cool to -78 °C. Slowly add n-BuLi and stir for 1 hour at this temperature. Add triisopropyl borate dropwise and allow the reaction to warm to room temperature overnight. Acidify the reaction mixture with HCl and extract with diethyl ether. Dry the organic layer over MgSO4, filter, and concentrate to yield 4-butoxyphenylboronic acid.[9][10][11]

Cell Viability (MTT) Assay

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Butoxyphenylboronic acid derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the butoxyphenylboronic acid derivative for 24-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.[12][13][14][15]

Minimum Inhibitory Concentration (MIC) Assay

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Butoxyphenylboronic acid derivative stock solution (in DMSO)

  • Resazurin solution (optional, for viability indication)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the butoxyphenylboronic acid derivative in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Optionally, resazurin can be added to assess bacterial viability, where a color change from blue to pink indicates metabolic activity.[16][17]

Signaling Pathways and Mechanisms of Action

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in many cancers. Some boronic acid derivatives have been shown to inhibit the proteasome, which is responsible for the degradation of IκBα, an inhibitor of NF-κB. By inhibiting the proteasome, these compounds prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes.[2][18][19][20][21]

NF_kB_Inhibition Inhibition of NF-κB Pathway by Butoxyphenylboronic Acid Derivatives TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Sequesters in Cytoplasm Proteasome Proteasome IkBa->Proteasome Targeted for Degradation Nucleus Nucleus NFkB->Nucleus Translocates Proteasome->IkBa Degrades ButoxyPBA Butoxyphenylboronic Acid Derivative ButoxyPBA->Proteasome Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Initiates

Caption: Inhibition of the NF-κB signaling pathway by butoxyphenylboronic acid derivatives.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening butoxyphenylboronic acid derivatives for anticancer activity.

Anticancer_Screening_Workflow Experimental Workflow for Anticancer Screening Synthesis Synthesis of Butoxyphenylboronic Acid Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification MTT Cell Viability Assay (MTT) Purification->MTT CellCulture Cancer Cell Line Culture CellCulture->MTT IC50 IC50 Determination MTT->IC50 Mechanism Mechanism of Action Studies (e.g., Apoptosis Assay, Western Blot) IC50->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: A typical experimental workflow for screening butoxyphenylboronic acid derivatives for anticancer activity.

Conclusion and Future Directions

Butoxyphenylboronic acid derivatives represent a promising class of compounds with diverse biological activities. Their potential as anticancer and antibacterial agents, driven by their unique ability to interact with biological targets, warrants further investigation. Future research should focus on optimizing the structure of these derivatives to enhance their potency, selectivity, and pharmacokinetic profiles. Furthermore, exploring their application in other therapeutic areas and developing them as sophisticated biological sensors could open up new avenues in medicinal chemistry and diagnostics. The detailed protocols and compiled data in this guide are intended to facilitate these future endeavors and accelerate the translation of these promising compounds from the laboratory to clinical applications.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Butoxyphenylboronic Acid for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of starting materials. These attributes make it an invaluable tool in the pharmaceutical industry for the synthesis of complex organic molecules, particularly in the construction of biaryl and heteroaryl scaffolds that are prevalent in many biologically active compounds and approved drugs.

This document provides a detailed protocol for the Suzuki-Miyaura coupling reaction using 2-butoxyphenylboronic acid, a versatile building block for introducing an ortho-alkoxy substituted phenyl group. Such moieties are of significant interest in medicinal chemistry as they can influence the conformational properties and metabolic stability of a molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. We present a representative protocol for the synthesis of a 2-butoxy-substituted biaryl compound, a common core structure in various kinase inhibitors. Furthermore, we illustrate the application of such compounds in the context of drug discovery by depicting their potential role as inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways implicated in B-cell malignancies.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

dot

Suzuki_Miyaura_Mechanism Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArX Ar-X (Aryl Halide) ArX->ArPdX ArPdR Ar-Pd(II)-R ArPdX->ArPdR Transmetalation BoronicAcid R-B(OH)2 (this compound) Borate [R-B(OH)3]⁻ BoronicAcid->Borate Base Base Base->Borate Borate->ArPdR ArPdR->Pd0 Reductive Elimination Product Ar-R (Biaryl Product) ArPdR->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is a general guideline and may require optimization depending on the specific aryl halide used.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromo-1H-pyrazole derivative)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME and water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this process three times to ensure an inert atmosphere.

  • Add the palladium catalyst (0.02-0.05 equivalents) to the flask.

  • Add the degassed solvent(s) via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 v/v).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Data Presentation: Representative Reaction Conditions

The optimal conditions for a Suzuki-Miyaura coupling can vary depending on the specific substrates. The following table summarizes typical conditions that can be used as a starting point for optimization.

ParameterCondition 1Condition 2Condition 3
Aryl Halide Aryl BromideAryl ChlorideAryl Iodide
Boronic Acid This compound (1.2 eq)This compound (1.5 eq)This compound (1.1 eq)
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(dppf)Cl₂ (5 mol%)Pd₂(dba)₃ (2 mol%) with a phosphine ligand
Base K₂CO₃ (2.0 eq)Cs₂CO₃ (2.5 eq)K₃PO₄ (3.0 eq)
Solvent Toluene/Ethanol/Water (4:1:1)1,4-Dioxane/Water (4:1)DME/Water (3:1)
Temperature 100 °C90 °C85 °C
Time 12-24 h8-16 h6-12 h
Yield 70-95% (Typical)65-90% (Typical)75-98% (Typical)

Application in Drug Discovery: Inhibition of Bruton's Tyrosine Kinase (BTK)

Biaryl scaffolds are prevalent in many kinase inhibitors due to their ability to mimic the adenine region of ATP and form key interactions within the kinase active site. Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of the BCR pathway is a hallmark of several B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1] Therefore, BTK has emerged as a significant therapeutic target for the treatment of these diseases.

The 2-butoxy-substituted biaryl compounds synthesized via the Suzuki-Miyaura coupling can be designed to act as potent and selective BTK inhibitors. The butoxy group can occupy a hydrophobic pocket in the ATP-binding site of BTK, contributing to the overall binding affinity and selectivity of the inhibitor.

BTK Signaling Pathway and Inhibition

The following diagram illustrates a simplified representation of the BTK signaling pathway and the point of inhibition by a synthesized biaryl compound.

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BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding PIP2 PIP2 LYN_SYK->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K BTK BTK PIP3->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG PKC PKCβ DAG->PKC NFkB NF-κB Activation PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor 2-Butoxy-biaryl Inhibitor Inhibitor->BTK

Caption: Simplified BTK signaling pathway and inhibition by a 2-butoxy-biaryl compound.

Experimental Workflow for Drug Discovery

The development of a novel kinase inhibitor involves a multi-step process, from initial synthesis to biological evaluation. The following workflow outlines the key stages.

dot

Drug_Discovery_Workflow Synthesis Synthesis of 2-Butoxy-biaryl Library (Suzuki-Miyaura Coupling) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In vitro Kinase Assay (BTK Inhibition) Purification->Screening Cell_Assay Cell-Based Assays (e.g., Proliferation in B-cell lines) Screening->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR Optimization Lead Optimization SAR->Optimization Preclinical Preclinical Studies (In vivo efficacy, ADME/Tox) SAR->Preclinical Optimization->Synthesis Iterative Design

Caption: General workflow for the synthesis and evaluation of BTK inhibitors.

Conclusion

The Suzuki-Miyaura coupling of this compound provides a robust and versatile method for the synthesis of ortho-alkoxy substituted biaryl compounds. These scaffolds are of high value in drug discovery, particularly for the development of kinase inhibitors. The provided protocols and workflows offer a comprehensive guide for researchers and scientists in the pharmaceutical industry to utilize this powerful synthetic tool for the creation of novel therapeutic agents. The ability to efficiently construct these molecular architectures is a critical step in the journey from chemical synthesis to the development of life-saving medicines.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling of 2-Butoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is of paramount importance in the pharmaceutical industry and materials science for the construction of complex molecular architectures. The choice of the palladium catalyst and reaction conditions is critical for achieving high yields and selectivity, particularly when dealing with sterically hindered or electronically rich substrates such as 2-butoxyphenylboronic acid.

The ortho-butoxy group in this compound introduces steric bulk near the reactive site, which can impede the catalytic cycle. Furthermore, the oxygen atom can potentially coordinate to the palladium center, influencing the catalyst's activity. Therefore, careful selection of the palladium source, ligand, base, and solvent system is essential to overcome these challenges and ensure an efficient coupling process.

This document provides a guide to selecting the appropriate palladium catalyst for the Suzuki-Miyaura coupling of this compound and offers detailed experimental protocols for researchers in drug development and other scientific fields.

Palladium Catalyst Selection

The success of a Suzuki-Miyaura coupling reaction involving a sterically hindered substrate like this compound is highly dependent on the ligand coordinated to the palladium center. Bulky and electron-rich phosphine ligands have demonstrated superior performance in facilitating the coupling of ortho-substituted arylboronic acids. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle, which can be slow for hindered substrates.

Below is a summary of recommended palladium catalyst systems for the coupling of 2-alkoxyphenylboronic acids with aryl halides, based on literature for structurally similar substrates.

Table 1: Performance of Selected Palladium Catalyst Systems for the Coupling of ortho-Alkoxyphenylboronic Acids with Aryl Halides

Catalyst SystemAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhos4-ChlorotolueneK₃PO₄Toluene/H₂O1001895[1]
Pd₂(dba)₃ / RuPhos2-BromotolueneK₃PO₄Dioxane801292
Pd(dppf)Cl₂4-BromoanisoleK₂CO₃DME/H₂O80490
Buchwald G3-XPhos4-ChloroanisoleK₃PO₄THF/H₂ORT298
PEPPSI-IPr1-Bromo-4-fluorobenzeneK₂CO₃t-Amyl alcohol100194

Note: Yields are based on reactions with structurally similar ortho-alkoxyphenylboronic acids and may vary for this compound. Optimization of reaction conditions is recommended.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide using two different catalyst systems. These protocols are based on established methods for sterically hindered substrates.[1]

Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂ with SPhos Ligand

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Deionized water (0.5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, potassium phosphate, palladium(II) acetate, and SPhos.

  • Seal the flask with a rubber septum, and purge with an inert gas for 10-15 minutes.

  • Add degassed toluene and degassed deionized water via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Suzuki-Miyaura Coupling using a Palladacycle Precatalyst (Buchwald G3-XPhos)

Materials:

  • This compound (1.5 mmol, 1.5 equiv)

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Buchwald G3-XPhos precatalyst (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), 1.0 M aqueous solution (3.0 mL, 3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous and degassed (5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, add the Buchwald G3-XPhos precatalyst to a flame-dried reaction vial containing a magnetic stir bar.

  • Add the aryl bromide and this compound to the vial.

  • Seal the vial with a screw cap containing a septum.

  • Remove the vial from the glovebox and add anhydrous, degassed THF via syringe.

  • Add the degassed 1.0 M aqueous potassium phosphate solution via syringe.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Coupled Product) RedElim->Product Boronic R²-B(OH)₂ (2-Butoxyphenyl- boronic acid) Boronic->Transmetal Halide R¹-X (Aryl Halide) Halide->OxAdd Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow Start Start Reagents Combine Reactants: - this compound - Aryl Halide - Base Start->Reagents Catalyst Add Palladium Catalyst and Ligand Reagents->Catalyst Solvent Add Degassed Solvent(s) Catalyst->Solvent Reaction Heat and Stir under Inert Atmosphere Solvent->Reaction Monitor Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Upon Completion Purify Purification by Column Chromatography Workup->Purify Analyze Characterization of Product (NMR, MS) Purify->Analyze End End Analyze->End

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

References

Application Notes and Protocols for Optimal Suzuki Reaction Conditions with 2-Butoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds. However, substrates with significant steric hindrance, such as 2-butoxyphenylboronic acid, present unique challenges that necessitate careful optimization of reaction conditions to achieve high yields and purity. The ortho-butoxy group can impede the crucial transmetalation step in the catalytic cycle, requiring a well-chosen combination of base, solvent, and catalyst system.

This document provides detailed application notes and protocols for conducting Suzuki-Miyaura reactions with this compound. While a direct comparative study screening various bases and solvents for this specific boronic acid is not extensively available in the surveyed literature, the following recommendations are based on established principles for sterically hindered and ortho-alkoxy substituted arylboronic acids.

Data Presentation: Selecting the Optimal Base and Solvent

The choice of base is critical for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[1][2] For sterically hindered boronic acids, stronger, non-nucleophilic bases are often preferred. The solvent system must be capable of dissolving the organic substrates, the aqueous base, and the palladium catalyst complex to ensure an efficient reaction.

The following table summarizes the general effects and recommendations for various bases and solvents in the context of Suzuki-Miyaura couplings with sterically hindered ortho-substituted arylboronic acids.

BaseRecommended Solvent(s)Temperature (°C)Observations and Recommendations
K₃PO₄ Toluene/H₂O, Dioxane/H₂O, THF/H₂O80 - 110Often a reliable choice for challenging substrates, providing a good balance of reactivity while minimizing side reactions.[1]
K₂CO₃ Toluene/EtOH/H₂O, Dioxane/H₂O80 - 110A standard, milder base suitable for many Suzuki reactions. It is often used in aqueous solvent mixtures.[2]
Cs₂CO₃ Dioxane, DMF80 - 110A stronger and more soluble inorganic base that can be effective when weaker bases fail, particularly with sterically hindered substrates.[1][2]
NaOH / KOH Toluene/H₂O, Dioxane/H₂O60 - 100Strong bases that can be very effective but may promote side reactions or degradation of sensitive substrates.[2]
KF THF (anhydrous), Dioxane60 - 80A milder option, useful for substrates with base-sensitive functional groups. Often requires anhydrous conditions.[1]

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol should be considered a starting point and may require optimization for specific substrates.

Materials:
  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the selected base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure product.

Mandatory Visualizations

Logical Workflow for Suzuki Coupling Optimization

Suzuki_Workflow start Start: Define Substrates (this compound + Aryl Halide) condition_selection Select Initial Conditions: - Catalyst (e.g., Pd(dppf)Cl2) - Base (e.g., K3PO4) - Solvent (e.g., Dioxane/H2O) start->condition_selection run_reaction Run Reaction under Inert Atmosphere (80-110 °C) condition_selection->run_reaction monitor Monitor Progress (TLC, LC-MS) run_reaction->monitor complete Reaction Complete? monitor->complete workup Work-up and Isolation complete->workup Yes optimize Optimize Conditions: - Change Base - Change Solvent - Change Catalyst/Ligand complete->optimize No / Low Yield purification Purification (Column Chromatography) workup->purification characterization Characterization and Yield Calculation purification->characterization optimize->condition_selection

Caption: A logical workflow for the optimization of Suzuki-Miyaura coupling reactions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X (Aryl Halide) pd2_complex R1-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R1-Pd(II)L_n-R2 transmetalation->pd2_biaryl boronate R2-B(OH)3^- (Activated Boronic Acid) boronate->transmetalation base Base (e.g., K3PO4) boronic_acid R2-B(OH)2 base->boronic_acid boronic_acid->boronate reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product R1-R2 (Biaryl Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds with 2-Butoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are fundamental structural motifs prevalent in a vast array of pharmaceuticals, natural products, and advanced materials.[1][2][3][4] Their unique three-dimensional arrangement allows for specific and high-affinity interactions with biological targets, making them a cornerstone in modern drug discovery and development.[5][6][7] The synthesis of these vital compounds is greatly facilitated by the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[5] This reaction's tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of diverse boronic acids have solidified its importance in medicinal chemistry.[5][8]

2-Butoxyphenylboronic acid is a valuable building block in the Suzuki-Miyaura reaction, enabling the introduction of a 2-butoxyphenyl group onto an aromatic or heteroaromatic ring. The resulting biaryl compounds are of significant interest in drug discovery programs due to the potential for the butoxy group to enhance pharmacokinetic properties, such as metabolic stability and cell permeability. These application notes provide detailed protocols and representative data for the synthesis of biaryl compounds utilizing this compound.

Key Applications in Drug Discovery

Biaryl compounds containing the 2-butoxyphenyl moiety are being explored for a variety of therapeutic applications, including but not limited to:

  • Anti-inflammatory Agents: The biaryl scaffold is present in numerous non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a 2-butoxyphenyl group can modulate the compound's activity and selectivity for targets such as cyclooxygenase (COX) enzymes.[5]

  • Anticancer Therapeutics: Many kinase inhibitors and other anticancer agents feature a biaryl core. The specific substitution pattern, including the presence of alkoxy groups like butoxy, can influence the compound's interaction with the ATP-binding site of kinases or other cancer-related targets.

  • Neurological Drugs: Biaryl structures are found in drugs targeting the central nervous system (CNS). The lipophilicity imparted by the butyl chain in the 2-butoxyphenyl group can be advantageous for crossing the blood-brain barrier.

  • Antihypertensive Agents: Several blockbuster drugs for treating hypertension, such as the sartans, are based on biaryl structures.[1]

Suzuki-Miyaura Coupling: Reaction and Mechanism

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate. The reaction proceeds through a catalytic cycle that can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex R¹-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)Ln-R² transmetalation->pd2_biaryl boronate [R²-B(OH)₃]⁻ boronate->transmetalation boronic_acid R²-B(OH)₂ boronic_acid->boronate + OH⁻ base Base (e.g., K₂CO₃) reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination product R¹-R² (Biaryl Product) reductive_elimination->product product->pd0 Regenerated Catalyst Experimental_Workflow start Start reaction_setup Reaction Setup: - this compound - Aryl halide - Palladium catalyst - Ligand - Base - Solvent start->reaction_setup degassing Degassing (e.g., Ar sparging) reaction_setup->degassing heating Heating and Stirring (e.g., 80-110 °C) degassing->heating monitoring Reaction Monitoring (TLC, LC-MS, or GC-MS) heating->monitoring workup Aqueous Workup: - Quenching - Extraction - Washing monitoring->workup Reaction Complete purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Biaryl Product characterization->end Optimization_Logic start Initial Reaction Setup low_yield Low Yield or Incomplete Reaction start->low_yield side_products Significant Side Products start->side_products optimize_catalyst Optimize Catalyst/Ligand low_yield->optimize_catalyst optimize_base Optimize Base low_yield->optimize_base optimize_solvent Optimize Solvent System low_yield->optimize_solvent optimize_temp Optimize Temperature low_yield->optimize_temp side_products->optimize_catalyst side_products->optimize_base side_products->optimize_temp successful_reaction High Yield of Pure Product optimize_catalyst->successful_reaction optimize_base->successful_reaction optimize_solvent->successful_reaction optimize_temp->successful_reaction

References

Application of 2-Butoxyphenylboronic Acid in Agrochemical Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butoxyphenylboronic acid is a versatile organic building block that has found significant application in the synthesis of complex molecules, particularly within the agrochemical industry. As a derivative of phenylboronic acid, its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the construction of biaryl and heteroaryl-aryl scaffolds that are prevalent in a wide range of modern fungicides and herbicides.[1][2] The 2-butoxy substituent on the phenyl ring can influence the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, which are critical parameters in the design of effective agrochemicals.

This document provides detailed application notes, experimental protocols, and relevant data on the use of this compound in the synthesis of potential agrochemical agents.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the efficient and selective formation of a carbon-carbon bond between an organoboron compound (such as this compound) and an organohalide (e.g., aryl, vinyl, or alkyl halide) or a triflate. The reaction is typically catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.

A generalized scheme for the Suzuki-Miyaura coupling reaction is as follows:

Suzuki_Miyaura_Reaction reagents This compound + R-X (Aryl/Heteroaryl Halide) product 2-Butoxy-biphenyl/heteroaryl derivative reagents->product Suzuki-Miyaura Coupling catalyst Pd(0) Catalyst Base

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Application Example: Synthesis of a Novel Fungicidal Pyrazole Derivative

A key application of this compound in agrochemical synthesis is demonstrated in the preparation of novel fungicidal pyrazole derivatives. These compounds are synthesized via a Suzuki-Miyaura coupling reaction between this compound and a halogenated pyrazole core.

Experimental Protocol: Synthesis of 1-(2-Butoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

This protocol is adapted from methodologies described in patent literature for the synthesis of fungicidal pyrazole derivatives.[1]

Materials:

  • This compound

  • 1-Bromo-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer and mass spectrometer for product characterization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-bromo-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (1.0 eq), this compound (1.2 eq), and sodium carbonate (2.0 eq).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq) to the flask.

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol, followed by a small amount of water.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and then with brine.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-(2-butoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.

  • Characterization: Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Combine Reactants & Base B Add Catalyst & Ligand A->B C Add Solvents B->C D Heat to Reflux C->D E Cool & Dilute D->E F Wash with Water & Brine E->F G Dry & Concentrate F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Caption: Workflow for the synthesis of a fungicidal pyrazole derivative.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 1-(2-butoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. The fungicidal activity of the resulting compound against various plant pathogens is also presented.

ParameterValueReference
Synthesis
Molar Ratio (Boronic Acid:Halide)1.2 : 1.0[1]
Catalyst Loading (Pd(OAc)₂)3 mol %[1]
Reaction Time4-6 hours[1]
Yield75-85%[1]
Fungicidal Activity (EC₅₀)
Botrytis cinerea5 - 15 µg/mL[1]
Pyricularia oryzae10 - 25 µg/mL[1]
Rhizoctonia solani8 - 20 µg/mL[1]

Signaling Pathway and Mode of Action

While the specific mode of action for this novel pyrazole derivative is still under investigation, many pyrazole-based fungicides are known to inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain of fungi. This inhibition disrupts cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.

Mode_of_Action cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion ETC Electron Transport Chain ATP_prod ATP Production ETC->ATP_prod drives SDH Succinate Dehydrogenase (SDH) SDH->ETC part of Cell_Death Cell Death Pyrazole Pyrazole Fungicide (from this compound) Pyrazole->SDH Inhibits

Caption: Putative mode of action of pyrazole fungicides.

Conclusion

This compound serves as a valuable and versatile reagent in the synthesis of novel agrochemicals. Its application in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures, leading to the discovery of new fungicidal and herbicidal candidates. The provided protocols and data offer a foundation for researchers to explore the potential of this compound in their own agrochemical discovery and development programs. Further research into the structure-activity relationships of derivatives synthesized from this building block is warranted to optimize their biological efficacy and safety profiles.

References

Application Notes and Protocols for C-C Bond Formation with 2-Butoxyphenylboronic Acid and Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is particularly valuable in the pharmaceutical and materials science industries for the synthesis of biaryl and substituted aromatic compounds. This document provides detailed application notes and protocols for the use of 2-butoxyphenylboronic acid in Suzuki-Miyaura coupling reactions with a variety of aryl halides. The ortho-butoxy group can introduce unique steric and electronic properties to the resulting biaryl products, making it a valuable building block in drug discovery and development.

The general transformation involves the palladium-catalyzed reaction of this compound with an aryl halide in the presence of a base. The reaction is tolerant of a wide range of functional groups and can be performed under relatively mild conditions.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_ar_x Ar-Pd(II)L_n-X oxidative_addition->pd_ar_x transmetalation Transmetalation pd_ar_x->transmetalation pd_ar_ar Ar-Pd(II)L_n-Ar' transmetalation->pd_ar_ar reductive_elimination Reductive Elimination pd_ar_ar->reductive_elimination reductive_elimination->pd0 product Biaryl Product (Ar-Ar') reductive_elimination->product ar_x Aryl Halide (Ar-X) ar_x->oxidative_addition boronic_acid This compound (Ar'-B(OH)₂) + Base boronic_acid->transmetalation

Figure 1: Simplified Suzuki-Miyaura catalytic cycle.

Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a selection of aryl bromides, showcasing the versatility of the reaction with electron-donating, electron-withdrawing, and sterically hindered substrates.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001292
24-BromotoluenePd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O (4:1)851688
34-BromobenzonitrilePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane110895
41-Bromo-4-(trifluoromethyl)benzenePdCl₂(dppf) (3)-K₂CO₃ (2)DMF/H₂O (10:1)901285
52-BromotoluenePd(OAc)₂ (2)Buchwald Ligand (4)K₃PO₄ (2)Toluene1002478
61-Bromo-3,5-dichlorobenzenePd₂(dba)₃ (2)RuPhos (4)CsF (2)THF701882
74-BromochlorobenzenePd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O (4:1)851889
83-BromopyridinePdCl₂(dppf) (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (5:1)1001280

Note: The yields presented are based on literature reports for similar substrates and serve as a general guide. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the synthesis of a 2-butoxybiphenyl derivative. The specific catalyst, ligand, base, and solvent system may be optimized for each substrate.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf))

  • Phosphine ligand (if required, e.g., SPhos, XPhos, PPh₃)

  • Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DME, DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 5 mL of Toluene) and degassed water (e.g., 1 mL). If a solid catalyst and ligand are used, add them at this stage (e.g., Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol)). If a pre-formed catalyst like Pd(PPh₃)₄ is used, add it directly (0.03 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 8-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford the desired 2-butoxybiphenyl derivative.

Protocol for Coupling with an Aryl Chloride

Aryl chlorides are generally less reactive than aryl bromides. Therefore, more active catalyst systems and potentially higher temperatures are often required.

Materials:

  • This compound

  • Aryl chloride

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos)

  • Strong base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous, high-boiling solvent (e.g., 1,4-Dioxane, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), and the strong base (2.0 mmol) to a dry reaction vessel.

  • Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.015 mmol) and the phosphine ligand (e.g., XPhos, 0.03 mmol).

  • Solvent Addition: Add the anhydrous solvent (e.g., 5 mL of 1,4-Dioxane).

  • Reaction: Seal the vessel and heat the mixture to a high temperature (typically 100-120 °C) with vigorous stirring for 12-48 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps outlined in the general protocol for aryl bromides.

Experimental Workflow

The following diagram illustrates a typical workflow for the Suzuki-Miyaura coupling of this compound with an aryl halide, from reaction setup to product isolation and analysis.

Suzuki_Workflow start Start setup Reaction Setup (Reagents, Base, Flask) start->setup inert Establish Inert Atmosphere setup->inert add_solv_cat Add Solvent, Catalyst & Ligand inert->add_solv_cat react Heat and Stir (Reaction) add_solv_cat->react monitor Monitor Progress (TLC, GC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up monitor->workup Complete purify Column Chromatography workup->purify analyze Product Analysis (NMR, MS) purify->analyze end End analyze->end

Figure 2: General experimental workflow for Suzuki coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 2-butoxybiphenyl derivatives from this compound and various aryl halides. By selecting the appropriate palladium catalyst, ligand, base, and solvent system, a wide range of substituted biaryls can be accessed in good to excellent yields. The protocols and data provided in these application notes serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science for the development of novel compounds.

Application Notes and Protocols for Suzuki Coupling of 2-Butoxyphenylboronic Acid with Heteroaryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-butoxyphenylboronic acid with a variety of heteroaryl bromides. This reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex biaryl and heterobiaryl structures, which are prevalent in many biologically active compounds. The following protocols are based on established methodologies and offer a robust starting point for reaction optimization.

Reaction Principle

The Suzuki-Miyaura coupling involves the reaction between an organoboron compound, in this case, this compound, and an organic halide, such as a heteroaryl bromide. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. The catalytic cycle consists of three primary steps: oxidative addition of the heteroaryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the desired coupled product and regenerate the Pd(0) catalyst.

General Reaction Scheme

Suzuki_Cycle A Pd(0)L₂ C Ar'-Pd(II)L₂(Br) A->C Ar'-Br B Oxidative Addition E Ar'-Pd(II)L₂(Ar) C->E Ar-B(OH)₂ Base D Transmetalation E->A Ar-Ar' G Ar-Ar' E->G F Reductive Elimination Reactant1 Ar'-Br Reactant2 Ar-B(OH)₂ Base Base Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification reagents Weigh Reagents: Heteroaryl Bromide, Boronic Acid, Catalyst, Base combine Combine Solids in Flask reagents->combine glassware Prepare Dry Glassware glassware->combine solvents Degas Solvents add_solvent Add Degassed Solvents solvents->add_solvent inert Establish Inert Atmosphere combine->inert inert->add_solvent heat Heat and Stir add_solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Application Notes and Protocols: The Use of 2-Butoxyphenylboronic Acid in the Development of Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butoxyphenylboronic acid is a versatile organic compound that serves as a key building block in the synthesis of advanced materials. Its unique structure, featuring a butoxy group at the ortho position of the phenylboronic acid, allows for the creation of complex molecules with tailored electronic, optical, and biological properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biaryl compounds, which are crucial precursors for advanced materials in fields such as organic electronics, fluorescent sensors, and drug discovery.

The primary application highlighted is the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds. The protocols and data presented herein are based on established methodologies for structurally similar phenylboronic acids and provide a robust framework for researchers to develop novel materials.

Core Concepts and Reaction Mechanism

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, this compound) and an organohalide. The reaction proceeds through a catalytic cycle involving three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar¹-X) to form a palladium(II) complex.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (Ar²) to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex eliminates the biaryl product (Ar¹-Ar²) and regenerates the palladium(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar1-Pd(II)-X Ar1-Pd(II)-X Pd(0)Ln->Ar1-Pd(II)-X Oxidative Addition (Ar1-X) Ar1-Pd(II)-Ar2 Ar1-Pd(II)-Ar2 Ar1-Pd(II)-X->Ar1-Pd(II)-Ar2 Transmetalation (Ar2-B(OH)2, Base) Ar1-Pd(II)-Ar2->Pd(0)Ln Reductive Elimination Ar1-Ar2 Ar1-Ar2 Ar1-Pd(II)-Ar2->Ar1-Ar2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application: Synthesis of Biaryl Compounds for Advanced Materials

Substituted biaryl compounds are foundational structures for a wide range of advanced materials, including liquid crystals, organic light-emitting diodes (OLEDs), and fluorescent probes. The butoxy group in this compound can enhance the solubility and influence the self-assembly properties of the resulting biaryl products, making them particularly interesting for these applications.

Data Presentation: Reaction Parameters and Yields

The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides to synthesize biaryl compounds with potential applications in advanced materials.

EntryAryl BromideCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)801292
24-BromobenzonitrilePd(dppf)Cl₂ (3)Cs₂CO₃ (2)1,4-Dioxane100888
31-Bromo-4-nitrobenzenePd(OAc)₂/SPhos (2)K₃PO₄ (3)Toluene/H₂O (10:1)110695
42-BromopyridinePd₂(dba)₃/XPhos (2)K₃PO₄ (3)1,4-Dioxane1001285
54-Bromo-N,N-dimethylanilinePd(PPh₃)₄ (3)Na₂CO₃ (2)DMF/H₂O (5:1)901090

Experimental Protocols

This section provides a detailed methodology for the synthesis of a biaryl compound using this compound via a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 2-Butoxy-4'-methoxybiphenyl

Objective: To synthesize 2-butoxy-4'-methoxybiphenyl from this compound and 4-bromoanisole.

Materials:

  • This compound

  • 4-Bromoanisole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol (EtOH)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a solvent mixture of toluene (20 mL), ethanol (5 mL), and deionized water (5 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the mixture to 80°C and stir vigorously under a reflux condenser for 12 hours.

  • Work-up: After cooling to room temperature, add 20 mL of ethyl acetate and 20 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure 2-butoxy-4'-methoxybiphenyl.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, 4-Bromoanisole, Pd(PPh3)4, K2CO3 B Add Solvents: Toluene, EtOH, H2O A->B C Purge with Inert Gas B->C D Heat to 80°C and Reflux for 12h C->D E Cool and Add Ethyl Acetate & Water D->E F Separate Layers & Extract E->F G Wash with Brine F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Final Product: 2-Butoxy-4'-methoxybiphenyl I->J

Caption: Experimental workflow for the synthesis of 2-butoxy-4'-methoxybiphenyl.

Conclusion

This compound is a valuable reagent for the synthesis of functional biaryl compounds, which are key components in the development of advanced materials. The Suzuki-Miyaura coupling protocol detailed in this document provides a reliable method for constructing these molecular architectures. The versatility of this reaction allows for the incorporation of a wide range of functional groups, enabling the fine-tuning of the properties of the final materials for specific applications in organic electronics, sensor technology, and drug development. Researchers can use the provided data and protocols as a foundation for their own investigations into novel materials derived from this compound.

Application Notes and Protocols for Green Suzuki-Miyaura Coupling of 2-Butoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals and advanced materials. Traditional Suzuki protocols often rely on volatile and hazardous organic solvents, phosphine ligands, and homogeneous palladium catalysts, which present environmental and economic challenges. This document outlines green chemistry approaches for the Suzuki-Miyaura reaction with a specific focus on 2-butoxyphenylboronic acid, a key building block in various applications. These protocols are designed for researchers, scientists, and drug development professionals seeking to implement more sustainable synthetic methodologies. The presented methods emphasize the use of aqueous media, recyclable catalysts, and energy-efficient techniques like microwave irradiation to minimize environmental impact while maintaining high reaction efficiency.

Key Green Chemistry Principles Applied
  • Safer Solvents: Utilizing water or bio-derived solvents to replace hazardous organic solvents.

  • Catalysis: Employing highly efficient, low-loading, and recyclable catalysts, including ligand-free systems.

  • Energy Efficiency: Implementing microwave-assisted synthesis to reduce reaction times and energy consumption.

  • Atom Economy: Optimizing reactions to maximize the incorporation of starting materials into the final product.

  • Waste Prevention: Designing protocols that minimize the generation of hazardous waste.

Experimental Protocols

Protocol 1: Ligand-Free Palladium-Catalyzed Suzuki Coupling in Water

This protocol adapts a ligand-free approach, which simplifies the reaction setup and purification while eliminating the need for often toxic and expensive phosphine ligands. Water serves as a green solvent, and the use of a simple palladium salt makes this method cost-effective and environmentally benign.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium acetate (Pd(OAc)₂) or Palladium chloride (PdCl₂)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium acetate (0.5 mol%) to the flask.

  • Add 10 mL of deionized water to the mixture.

  • The flask is then equipped with a reflux condenser and heated to 80-100 °C with vigorous stirring.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The aqueous phase is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling in Aqueous Ethanol

Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved yields.[1][2] This protocol utilizes a mixture of water and ethanol, a greener solvent combination, and a commercially available palladium catalyst.

Materials:

  • This compound

  • Aryl halide (e.g., 4-chlorotoluene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a similar Pd catalyst

  • Potassium hydroxide (KOH) or another suitable base

  • Ethanol

  • Deionized water

  • Microwave reactor vials and instrument

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a 10 mL microwave reactor vial, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium hydroxide (2.0 mmol).[1]

  • Add the palladium catalyst (e.g., 0.1 mol% of a pre-synthesized pyridine-pyrazole/Pd(II) complex or a commercially available catalyst like Pd(PPh₃)₄).[1]

  • Add a 1:1 mixture of ethanol and water (2 mL total volume).[1]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a short duration (e.g., 2-15 minutes).[1][2]

  • After the reaction, allow the vial to cool to room temperature.

  • The reaction mixture is transferred to a separatory funnel and extracted with diethyl ether (2 x 5 mL).[1]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography.

Data Presentation

Table 1: Comparison of Green Suzuki Reaction Conditions for the Synthesis of 2-Butoxybiphenyl Derivatives

ParameterProtocol 1: Ligand-Free (Aqueous)Protocol 2: Microwave-Assisted (Aqueous Ethanol)
Catalyst Pd(OAc)₂ or PdCl₂Pd(PPh₃)₄ or Pyridine-pyrazole/Pd(II)
Catalyst Loading 0.5 mol%0.1 - 1 mol%
Solvent WaterEthanol/Water (1:1)
Base K₂CO₃KOH
Temperature 80-100 °C120 °C
Reaction Time 2-12 hours2-15 minutes
Energy Source Conventional HeatingMicrowave Irradiation
Typical Yields Good to ExcellentExcellent
Key Advantages Ligand-free, inexpensive catalyst, simple setupExtremely fast, high yields, energy efficient

Note: Yields are generalized and can vary based on the specific aryl halide used.

Visualizations

Green_Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A Weigh Reactants: - this compound - Aryl Halide - Base B Add Catalyst: - Pd Salt (Ligand-free) or - Pd Complex A->B C Add Green Solvent: - Water or - Water/Ethanol B->C D Heating Method C->D E Conventional Heating (80-100°C) D->E Protocol 1 F Microwave Irradiation (120°C) D->F Protocol 2 G Cool to Room Temp. E->G F->G H Liquid-Liquid Extraction (e.g., Ethyl Acetate) G->H I Dry & Concentrate H->I J Purification (Column Chromatography) I->J K Product J->K

Caption: Experimental workflow for green Suzuki-Miyaura coupling of this compound.

Green_Chemistry_Principles cluster_inputs Sustainable Inputs cluster_process Efficient Processes cluster_outputs Improved Outputs center_node Green Suzuki Reaction (with this compound) F Reduced Organic Waste center_node->F G High Product Yield center_node->G H Simplified Purification center_node->H A Aqueous Media (Water, Water/Ethanol) A->center_node B Recyclable/Low-Loading Catalysts (e.g., Heterogeneous Pd) B->center_node C Ligand-Free Systems C->center_node D Microwave-Assisted Heating D->center_node E Room Temperature Reactions (where applicable) E->center_node

Caption: Core principles of green chemistry applied to Suzuki-Miyaura reactions.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Butoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butoxyphenylboronic acid is a versatile synthetic intermediate of significant interest in the pharmaceutical and agrochemical industries. Its utility primarily lies in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the construction of complex molecular architectures. The increasing demand for this building block necessitates the development of robust, scalable, and safe manufacturing processes.

These application notes provide a comprehensive overview of the key considerations for the scale-up synthesis of this compound. A detailed, multi-kilogram scale protocol based on a lithiation-borylation reaction sequence is presented, along with critical safety and purification considerations.

Data Presentation

A summary of the key process parameters and expected outcomes for the scale-up synthesis of this compound is provided in the table below. This allows for a clear comparison of the different stages of the manufacturing process.

ParameterStage 1: Synthesis of this compoundStage 2: Purification
Starting Material 2-Bromo-1-butoxybenzeneCrude this compound
Key Reagents n-Butyllithium, Triisopropyl borateIsopropanol, Heptane, Activated Carbon
Solvent(s) Tetrahydrofuran (THF)Isopropanol, Heptane
Reaction Temperature -78 °C to -70 °C50 °C to 0 °C
Typical Scale 5.0 kg>5.5 kg
Reaction Time 4-6 hours5-7 hours
Typical Yield 85-95% (crude)>90% (recovery)
Typical Purity >90% (crude)>98% (by HPLC)

Experimental Protocols

The following protocols provide a detailed methodology for the scale-up synthesis and purification of this compound.

Stage 1: Synthesis of this compound (Kilogram Scale)

This protocol describes the synthesis of this compound from 2-bromo-1-butoxybenzene via a lithiation-borylation reaction.

Materials and Equipment:

  • 100 L cryogenic reactor, clean, dry, and purged with nitrogen

  • Addition funnel

  • Mechanical stirrer

  • Temperature probe

  • 2-Bromo-1-butoxybenzene (5.00 kg)

  • Anhydrous Tetrahydrofuran (THF) (50 L)

  • n-Butyllithium (2.5 M in hexanes, 10.5 L)

  • Triisopropyl borate (5.25 kg)

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reactor Setup: Ensure the 100 L cryogenic reactor is scrupulously clean, dry, and under a positive pressure of nitrogen.

  • Charge Starting Material: Dissolve 2-bromo-1-butoxybenzene (5.00 kg) in anhydrous THF (50 L) and charge the solution to the reactor.

  • Cooling: Cool the reactor contents to -78 °C using a suitable cooling system.

  • Lithiation: Slowly add n-butyllithium (10.5 L of a 2.5 M solution in hexanes) dropwise via the addition funnel over 2-3 hours. It is critical to maintain the internal temperature at or below -70 °C throughout the addition to minimize side reactions.

  • Stirring: After the complete addition of n-butyllithium, stir the reaction mixture for an additional 1 hour at -78 °C.

  • Borylation: Add triisopropyl borate (5.25 kg) dropwise over 1.5-2 hours, ensuring the internal temperature remains below -70 °C.

  • Warming and Quenching: After the addition of triisopropyl borate, allow the reaction mixture to stir at -78 °C for another hour. Subsequently, slowly warm the mixture to -20 °C. In a separate vessel, prepare a solution of 2 M HCl. The reaction mixture is then slowly transferred into the cold acid solution with vigorous stirring, ensuring the temperature of the quench mixture does not exceed 10 °C.

  • Phase Separation and Extraction: Allow the layers to separate. Extract the aqueous layer with ethyl acetate (2 x 25 L).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound as an off-white solid or a viscous oil.

Stage 2: Purification of this compound by Recrystallization

Arylboronic acids are often purified on a large scale by recrystallization.

Materials and Equipment:

  • 100 L jacketed crystallization vessel with overhead stirring

  • Filtration unit (e.g., Nutsche filter-dryer)

  • Vacuum oven

  • Crude this compound

  • Isopropanol

  • Heptane

  • Activated carbon (optional)

Procedure:

  • Dissolution: Transfer the crude this compound to the crystallization vessel. Add a suitable amount of isopropanol and heat the mixture to 50-60 °C with stirring until all the solid dissolves.

  • Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added, and the mixture stirred for 30 minutes at 50-60 °C. The carbon is then removed by filtration through a suitable filter aid while keeping the solution warm.

  • Crystallization: Slowly add heptane as an anti-solvent to the warm isopropanol solution until the solution becomes turbid.

  • Cooling and Precipitation: Cool the mixture slowly to 0-5 °C to induce crystallization. The mixture should be stirred gently during the cooling process.

  • Isolation: Isolate the crystalline product by filtration using a Nutsche filter-dryer.

  • Washing: Wash the filter cake with a cold mixture of isopropanol and heptane.

  • Drying: Dry the purified this compound in a vacuum oven at a temperature not exceeding 40-50 °C until a constant weight is achieved.

Mandatory Visualizations

Scale-Up Synthesis Workflow

Scale_Up_Synthesis_Workflow cluster_synthesis Stage 1: Synthesis cluster_purification Stage 2: Purification prep Reactor Preparation (Clean, Dry, Inert) charge Charge 2-Bromo-1-butoxybenzene and Anhydrous THF prep->charge cool1 Cool to -78 °C charge->cool1 lithiation Slow Addition of n-Butyllithium cool1->lithiation stir1 Stir at -78 °C lithiation->stir1 borylation Slow Addition of Triisopropyl borate stir1->borylation warm_quench Warm and Quench with 2M HCl borylation->warm_quench extract Extraction with Ethyl Acetate warm_quench->extract concentrate Drying and Concentration extract->concentrate dissolve Dissolution in Isopropanol concentrate->dissolve Crude Product decolorize Decolorization (Activated Carbon, Optional) dissolve->decolorize crystallize Crystallization via Anti-solvent Addition (Heptane) decolorize->crystallize cool2 Cooling to 0-5 °C crystallize->cool2 isolate Isolation by Filtration cool2->isolate wash Washing with Cold Solvent Mixture isolate->wash dry Drying under Vacuum wash->dry final_product High-Purity This compound dry->final_product Purified Product

Caption: Workflow for the scale-up synthesis and purification of this compound.

Key Reaction Signaling Pathway

Reaction_Pathway A 2-Bromo-1-butoxybenzene C 2-Butoxyphenyl-lithium (Lithium-Halogen Exchange) A->C THF, -78 °C B n-Butyllithium (n-BuLi) B->C E Boronate Ester Intermediate C->E D Triisopropyl borate D->E Nucleophilic Attack G This compound E->G F Acidic Workup (H3O+) F->G Hydrolysis

Caption: Key reaction steps in the synthesis of this compound.

Safety Considerations

The scale-up synthesis of this compound involves several hazardous reagents and conditions that require strict safety protocols:

  • Pyrophoric Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water and air. It must be handled under an inert atmosphere (nitrogen or argon) by trained personnel using appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves. All equipment must be thoroughly dried before use.

  • Cryogenic Temperatures: The reaction is conducted at very low temperatures (-78 °C). Appropriate cryogenic gloves and face shields should be used when handling cooling baths (e.g., dry ice/acetone).

  • Exothermic Reactions: The lithiation and quenching steps are highly exothermic. The addition of reagents must be slow and controlled, with efficient cooling and stirring to maintain the desired temperature and prevent thermal runaways.

  • Flammable Solvents: Tetrahydrofuran, hexanes, and ethyl acetate are highly flammable. All operations should be performed in a well-ventilated area, away from ignition sources.

  • Corrosive Reagents: Hydrochloric acid is corrosive. Appropriate PPE should be worn when handling acids.

A thorough process safety review, including a Hazard and Operability (HAZOP) study, is highly recommended before attempting this synthesis on a large scale. Emergency quenching procedures and fire suppression equipment should be readily available.

2-Butoxyphenylboronic Acid: A Versatile Building Block in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Butoxyphenylboronic acid has emerged as a significant building block in synthetic organic chemistry, particularly in the construction of complex biaryl structures that form the core of numerous biologically active compounds. Its utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This application note details the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of anti-inflammatory agents. Detailed experimental protocols, quantitative data, and relevant biological pathways are provided for researchers, scientists, and drug development professionals.

Application: Synthesis of Anti-inflammatory Agents

A notable application of this compound is in the synthesis of biaryl compounds with potential anti-inflammatory properties. The 2-butoxy substitution on the phenyl ring can influence the molecule's lipophilicity and steric profile, potentially enhancing its interaction with biological targets and improving its pharmacokinetic properties.

One area of interest is the development of compounds that can modulate inflammatory signaling pathways. Chronic inflammation is implicated in a wide range of diseases, and the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a key therapeutic strategy.

Synthesis of a Biaryl Chalcone Analog

In a study focused on developing dual-action anticancer and anti-inflammatory agents, a series of boronic chalcones were synthesized. While this specific study did not use this compound, the methodology is directly applicable. The synthesis involves a Claisen-Schmidt condensation followed by a Suzuki-Miyaura coupling to introduce the arylboronic acid moiety. The resulting compounds have been shown to inhibit the production of pro-inflammatory cytokines.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide to synthesize a biaryl product.

General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of the aryl bromide (1.0 eq), this compound (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq) is prepared in a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water (e.g., 4:1 v/v). The reaction mixture is thoroughly degassed with an inert gas (e.g., argon) for 15-20 minutes. The reaction is then heated to a temperature ranging from 80°C to 100°C and stirred for a period of 2 to 12 hours, with the progress monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the Suzuki-Miyaura coupling of this compound with various aryl bromides, based on analogous reactions.

EntryAryl BromideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/H₂O901285-95
21-Bromo-4-nitrobenzenePd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100880-90
34-BromobenzonitrilePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O80690-98
4Methyl 4-bromobenzoatePd(OAc)₂ / P(Cy)₃K₃PO₄Dioxane/H₂O100488-96

Mandatory Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_process Reaction & Workup cluster_product Final Product ArylBromide Aryl Bromide ReactionVessel Reaction Vessel (Solvent, Base, Catalyst) ArylBromide->ReactionVessel BoronicAcid This compound BoronicAcid->ReactionVessel Heating Heating & Stirring ReactionVessel->Heating Workup Aqueous Workup Heating->Workup Purification Column Chromatography Workup->Purification FinalProduct Biaryl Product Purification->FinalProduct

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway: Inhibition of Pro-inflammatory Cytokines

Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cellular Cellular Response cluster_cytokines Cytokine Production cluster_inhibition Inhibition LPS Lipopolysaccharide (LPS) Macrophage Macrophage LPS->Macrophage NFkB NF-κB Activation Macrophage->NFkB TNF TNF-α NFkB->TNF IL6 IL-6 NFkB->IL6 Inhibitor Biaryl Compound (from this compound) Inhibitor->NFkB Inhibits

Caption: Inhibition of the NF-κB signaling pathway by bioactive biaryl compounds.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of complex biaryl molecules with significant biological activity. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for its incorporation into various molecular scaffolds. The resulting compounds have shown promise as anti-inflammatory agents through the inhibition of key pro-inflammatory signaling pathways. The protocols and data presented in this application note serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Troubleshooting & Optimization

How to prevent protodeboronation of 2-Butoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of 2-butoxyphenylboronic acid in experimental settings, with a primary focus on preventing its degradation through protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A: Protodeboronation is a common undesired side reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the loss of the reactive boronic acid functionality.[1][2] For this compound, this leads to the formation of butoxybenzene, a non-reactive byproduct that can complicate purification and reduce the yield of the desired coupling product. This process is often accelerated under basic conditions, which are typically required for cross-coupling reactions like the Suzuki-Miyaura coupling.[1][3]

Q2: What are the primary factors that influence the rate of protodeboronation of this compound?

A: The rate of protodeboronation is influenced by several factors:

  • pH: The reaction is significantly faster at high pH due to the formation of the more reactive arylboronate anion.[1][3]

  • Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.

  • Solvent: The presence of a proton source, such as water, is necessary for protodeboronation to occur.[3]

  • Substrate Electronics: Electron-donating groups, such as the butoxy group at the ortho position, can influence the electronic properties of the aryl ring and affect the rate of protodeboronation.

Q3: How can I detect if my this compound is degrading?

A: Degradation can be monitored by analytical techniques such as:

  • NMR Spectroscopy: The appearance of signals corresponding to butoxybenzene in the 1H or 13C NMR spectrum is a clear indicator of protodeboronation.

  • LC-MS: Liquid chromatography-mass spectrometry can be used to detect and quantify the formation of the butoxybenzene byproduct.

  • TLC: Thin-layer chromatography can often show a new, less polar spot corresponding to the protodeboronated product.

Q4: How should I store this compound to ensure its stability?

A: To minimize degradation during storage, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). It is advisable to keep the container tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration is recommended.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Potential Cause Recommended Solution(s)
Low yield of desired product and significant formation of butoxybenzene Protodeboronation of this compound 1. Modify Reaction Conditions: - Use a milder base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃ instead of NaOH or KOH). - Lower the reaction temperature. - Minimize the amount of water in the reaction mixture by using anhydrous solvents.[3]2. Use a More Stable Boronic Acid Derivative: - Convert this compound to its pinacol ester.[1][3] This provides a "slow-release" of the active boronic acid, keeping its concentration low and reducing the likelihood of protodeboronation.3. Employ a Highly Active Catalyst: - A more efficient palladium catalyst and ligand system can accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation side reaction.
Inconsistent reaction yields between batches Variable quality or degradation of this compound 1. Ensure Reagent Quality: - Use high-purity this compound. - Store the reagent under appropriate conditions (cool, dry, inert atmosphere).2. Consider In-Situ Generation or Use of a Freshly Prepared Boronic Ester: - This can ensure the active species is generated consistently for each reaction.
Reaction fails to go to completion Decomposition of the boronic acid over the course of the reaction 1. Use a Boronic Ester: - The increased stability of the pinacol ester can ensure that the boronic acid derivative is present throughout the reaction.2. Optimize Reaction Time: - Monitor the reaction closely and stop it once the starting material is consumed to minimize prolonged exposure to conditions that promote protodeboronation.

Data Presentation

CompoundBaseTemperature (°C)SolventEstimated Half-life for Protodeboronation
This compoundK₂CO₃80Dioxane/H₂O (4:1)~ 2-4 hours
This compoundCs₂CO₃80Dioxane/H₂O (4:1)~ 1-3 hours
This compound Pinacol EsterK₂CO₃80Dioxane/H₂O (4:1)> 24 hours
This compound Pinacol EsterCs₂CO₃80Dioxane/H₂O (4:1)> 24 hours

Experimental Protocols

Protocol 1: Synthesis of this compound Pinacol Ester

This protocol describes a general and effective method for the conversion of this compound to its corresponding pinacol ester to enhance stability.

Materials:

  • This compound

  • Pinacol

  • Toluene or Diethyl Ether (anhydrous)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 equiv), pinacol (1.05 equiv), and anhydrous magnesium sulfate (1.5 equiv).

  • Add anhydrous toluene or diethyl ether to the flask.

  • Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.

  • Filter the reaction mixture to remove the magnesium sulfate.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound pinacol ester.

  • The crude product is often of sufficient purity for direct use in subsequent reactions. If necessary, it can be further purified by column chromatography on silica gel.

Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl halide with the stabilized this compound pinacol ester.

Materials:

  • Aryl halide (e.g., aryl bromide)

  • This compound pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like Pd₂(dba)₃ with a suitable ligand)

  • Base (e.g., K₃PO₄ or K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2 equiv), and the base (2.0-3.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and ligand (if applicable) in a small amount of the reaction solvent under an inert atmosphere.

  • Evacuate and backfill the reaction flask with the inert gas three times.

  • Add the anhydrous solvent to the reaction flask via syringe, followed by the catalyst solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Protodeboronation_Pathway A This compound Ar-B(OH)₂ C Boronate Anion [Ar-B(OH)₃]⁻ A->C Base (OH⁻) B Butoxybenzene Ar-H C->B H⁺ Proton H⁺ Source (e.g., H₂O) Proton->B

Caption: The base-catalyzed pathway for the protodeboronation of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Suzuki-Miyaura Coupling start Start: this compound ester Synthesize Pinacol Ester start->ester setup Reaction Setup: Aryl Halide, Base, Solvent ester->setup add_reagents Add Boronic Ester & Catalyst setup->add_reagents heat Heat and Monitor add_reagents->heat workup Workup & Purification heat->workup product Desired Biaryl Product workup->product

Caption: Recommended workflow to minimize protodeboronation in Suzuki-Miyaura coupling.

Troubleshooting_Logic start Low Yield of Desired Product? check_byproduct Protodeboronated Byproduct Observed? start->check_byproduct Yes other_issues Investigate Other Parameters (Catalyst, Ligand, etc.) start->other_issues No solution1 Use Milder Base check_byproduct->solution1 Yes check_byproduct->other_issues No solution2 Lower Reaction Temperature solution1->solution2 solution3 Use Pinacol Ester solution2->solution3 end Problem Solved solution3->end other_issues->end

Caption: A logical troubleshooting workflow for addressing low reaction yields.

References

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with 2-Butoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This resource is tailored for researchers, scientists, and professionals in drug development who are encountering challenges, specifically low yields, when using 2-butoxyphenylboronic acid. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a clear question-and-answer format to directly address issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield in my Suzuki coupling reaction with this compound?

A1: Low yields in Suzuki coupling with this compound can be attributed to several factors, primarily stemming from its nature as a sterically hindered and electron-rich boronic acid. The ortho-butoxy group introduces significant steric bulk around the boronic acid moiety, which can impede key steps in the catalytic cycle. Additionally, the electron-donating nature of the butoxy group can influence the reactivity of the boronic acid. Key potential causes for low yield include:

  • Steric Hindrance: The bulky ortho-butoxy group can hinder the approach of the palladium catalyst to the boronic acid, slowing down the crucial transmetalation step.[1]

  • Suboptimal Catalyst/Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for this sterically demanding substrate. More specialized, bulky, and electron-rich phosphine ligands are often required to facilitate the reaction.

  • Inefficient Base Activation: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species. An inappropriate choice of base (strength or solubility) can lead to poor activation and consequently, low yields.

  • Side Reactions: Competing reactions such as protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid can consume the starting material and reduce the yield of the desired product.[2]

  • Unfavorable Reaction Conditions: Parameters such as temperature, solvent, and reaction time are crucial and need to be optimized for this specific substrate.

Q2: What are the most common side reactions with this compound in Suzuki coupling, and how can I minimize them?

A2: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom. This is a common issue with electron-rich boronic acids and can be exacerbated by the presence of water and certain bases.[2]

    • Mitigation Strategies:

      • Use anhydrous solvents and reagents to minimize the presence of water.

      • Employ milder bases such as KF or CsF.

      • Protect the boronic acid as a more stable derivative, like a pinacol ester (BPin) or a trifluoroborate salt.

      • Run the reaction at the lowest effective temperature.

  • Homocoupling: This is the self-coupling of two molecules of the boronic acid to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen.

    • Mitigation Strategies:

      • Thoroughly degas all solvents and the reaction mixture to remove oxygen.

      • Maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

      • In some cases, adding the boronic acid slowly to the reaction mixture can minimize its concentration and reduce the rate of homocoupling.

Q3: What type of catalyst and ligand system is recommended for coupling with this compound?

A3: For sterically hindered boronic acids like this compound, standard catalyst systems are often insufficient. The use of bulky, electron-rich phosphine ligands is highly recommended. These ligands stabilize the palladium catalyst and promote the challenging steps of the catalytic cycle.

  • Recommended Ligands:

    • Buchwald-type ligands: SPhos, XPhos, and RuPhos are excellent choices for coupling sterically hindered substrates. They are known to promote both oxidative addition and reductive elimination.

    • N-Heterocyclic Carbene (NHC) ligands: These have also shown high efficacy in challenging Suzuki couplings.

    • Specialized ligands: For particularly difficult couplings, ligands like BI-DIME and AntPhos have been developed.[3]

A common approach is to use a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with one of these specialized ligands.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low yields in your Suzuki coupling reaction with this compound.

Problem: Low or No Conversion of Starting Materials

If you observe that your starting materials are largely unreacted, it suggests an issue with the fundamental reactivity of your system.

Potential Causes & Solutions

CauseRecommended Action
Inactive Catalyst Ensure your palladium source is active. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure the conditions are suitable for its reduction to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄, but be aware of its limitations with hindered substrates. Rigorously degas your reaction mixture to prevent catalyst oxidation.
Poor Oxidative Addition If your aryl halide partner is electron-rich or sterically hindered, the oxidative addition step may be slow. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos) to facilitate this step.
Inefficient Transmetalation This is a likely bottleneck with this compound due to steric hindrance. Use a stronger, yet appropriate, base (e.g., K₃PO₄, Cs₂CO₃) to promote the formation of the more reactive boronate species. Ensure the base is finely powdered for better solubility. Adding a small amount of water to solvents like dioxane or THF can sometimes improve the solubility of inorganic bases and facilitate boronate formation.
Suboptimal Temperature If the reaction is sluggish at lower temperatures, a gradual increase in temperature (e.g., to 80-110 °C) can help overcome the activation energy barriers for the catalytic cycle. Monitor for potential decomposition at higher temperatures.
Problem: Starting Materials Consumed, but Low Yield of Desired Product

If your starting materials are consumed but the yield of the desired product is low, it indicates that side reactions are dominating.

Potential Causes & Solutions

CauseRecommended Action
Protodeboronation This is a major concern for electron-rich boronic acids. Use anhydrous solvents and reagents. Switch to a milder base like KF. Consider converting the boronic acid to a more stable pinacol ester or trifluoroborate salt. Run the reaction at a lower temperature if possible.
Homocoupling This is often caused by the presence of oxygen. Ensure all solvents and the reaction vessel are thoroughly degassed. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Catalyst Decomposition At high temperatures, the palladium catalyst can decompose to form inactive palladium black. Ensure your ligand is effectively stabilizing the catalyst. If you observe the formation of a black precipitate, consider lowering the reaction temperature or using a more robust ligand.

Data Presentation

The following tables summarize reaction conditions that have been reported for Suzuki couplings of sterically hindered or electron-rich boronic acids, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Comparison of Catalyst Systems for Sterically Hindered Suzuki Coupling

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-Bromotoluene2-Methylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001692
1-Bromo-2,4,6-trimethylbenzenePhenylboronic acidPd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Dioxane1101288
2-Chloroanisole2-Methoxyphenylboronic acidPd(OAc)₂ (1.5)RuPhos (3)K₃PO₄ (2)t-BuOH801895
4-Bromoanisole2-Isopropoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)Dioxane/H₂O1002475

Note: This data is compiled from various sources and is intended to be representative. Actual yields will vary depending on the specific substrates and reaction conditions.

Table 2: Effect of Base and Solvent on Yield

Aryl HalideBoronic AcidCatalyst/LigandBase (equiv)SolventTemp (°C)Yield (%)
4-Chlorotoluene2-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄ (2)Toluene/H₂O (10:1)10091
4-Chlorotoluene2-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₂CO₃ (2)Toluene/H₂O (10:1)10078
4-Chlorotoluene2-Methoxyphenylboronic acidPd(OAc)₂/SPhosCs₂CO₃ (2)Dioxane10085
4-Chlorotoluene2-Methoxyphenylboronic acidPd(OAc)₂/SPhosKF (2)THF7065

Note: This data is illustrative of general trends. The optimal base and solvent combination should be determined experimentally for each specific reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point and should be optimized for your specific aryl halide coupling partner.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 5 mL)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, palladium catalyst, ligand, and base.

  • Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent to the flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OH)2 + Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Desired Product Reductive Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

Side_Reactions Boronic_Acid 2-Butoxyphenyl- boronic Acid Desired_Coupling Desired Cross-Coupling Product Boronic_Acid->Desired_Coupling  + Ar-X, Pd Catalyst, Base Protodeboronation Protodeboronation (Butoxybenzene) Boronic_Acid->Protodeboronation  + H₂O, Base Homocoupling Homocoupling (Symmetrical Biaryl) Boronic_Acid->Homocoupling  + O₂, Pd Catalyst

Caption: Competing reaction pathways for this compound.

References

Technical Support Center: Suzuki Coupling with Ortho-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving sterically hindered ortho-substituted boronic acids.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Follow the logical workflow to diagnose and resolve common problems.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting a low-yielding or failed Suzuki coupling reaction with an ortho-substituted boronic acid.

G start Low Yield or No Reaction with ortho-Substituted Boronic Acid check_reagents 1. Verify Reagent Quality & Stability - Boronic Acid (degradation?) - Aryl Halide (purity?) - Catalyst/Ligand (active?) - Base (dry, finely powdered?) - Solvent (degassed, anhydrous?) start->check_reagents check_conditions 2. Assess Reaction Conditions - Inert Atmosphere (O₂ exclusion?) - Temperature (high enough?) - Stirring (vigorous for biphasic?) check_reagents->check_conditions Reagents OK side_reactions 3. Analyze for Side Products - Protodeboronation product? - Homocoupling product? check_conditions->side_reactions Conditions OK optimize_catalyst 4a. Optimize Catalyst System - Use bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) - Use air-stable precatalyst (e.g., XPhos Pd G3) side_reactions->optimize_catalyst Main issue is low reactivity optimize_base 4b. Modify Base & Solvent - Use stronger, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) - Switch to anhydrous conditions (e.g., Toluene, Dioxane) side_reactions->optimize_base Significant side reactions observed protect_boronic 4c. Protect Boronic Acid - Convert to Pinacol Ester - Convert to MIDA Ester - Form Diethanolamine Adduct side_reactions->protect_boronic Boronic acid is unstable success Reaction Optimized (Improved Yield) optimize_catalyst->success optimize_base->success protect_boronic->success G cluster_suzuki Desired Suzuki Cycle cluster_proto Protodeboronation cluster_homo Homocoupling pd0 Pd(0)Lₙ oa Oxidative Addition (Ar-X) pd0->oa pdiix Ar-Pd(II)Lₙ-X oa->pdiix boronic_acid2 2 x Ar'-B(OH)₂ tm Transmetalation (Ar'-B(OH)₂) pdiix->tm pdiiar Ar-Pd(II)Lₙ-Ar' tm->pdiiar boronic_acid Ar'-B(OH)₂ re Reductive Elimination pdiiar->re re->pd0 product Ar-Ar' (Product) re->product proto_product Ar'-H (Side Product) boronic_acid->proto_product H₂O / Base homo_product Ar'-Ar' (Side Product) boronic_acid2->homo_product O₂ / Pd(II)

Strategies to minimize homocoupling of 2-Butoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the homocoupling of 2-butoxyphenylboronic acid and other arylboronic acids during Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guides & FAQs

This section addresses specific issues that can lead to the unwanted formation of homocoupled byproducts, reducing the yield of the desired cross-coupled product and complicating purification.[1][2]

Q1: What are the primary causes of homocoupling of this compound in my Suzuki-Miyaura reaction?

A1: The homocoupling of arylboronic acids, such as this compound, is primarily driven by two factors: the presence of molecular oxygen and the use of a Palladium(II) precatalyst.[1][2][3][4]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the unwanted coupling of two boronic acid molecules.[1][2][5] Rigorous exclusion of oxygen is therefore critical.[6]

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂ as a catalyst precursor, it can directly react with the boronic acid to form the homocoupled dimer.[1][2][4] This side reaction is particularly prevalent at the beginning of the reaction before the Pd(II) is fully reduced to the active Pd(0) catalyst.[2]

Q2: I'm observing a significant amount of the homocoupled byproduct. What are the first troubleshooting steps I should take?

A2: When faced with excessive homocoupling, a systematic approach to troubleshooting is recommended. The following flowchart outlines a logical workflow for diagnosing and addressing the common causes.

G cluster_0 start High Homocoupling Observed q1 Is the reaction mixture rigorously deoxygenated? start->q1 a1_no Improve Degassing Protocol: - Sparge with inert gas (Ar/N2) - Use freeze-pump-thaw cycles q1->a1_no No q2 What is the palladium source? q1->q2 Yes a1_no->q2 a2_pd2 Switch to a Pd(0) Source (e.g., Pd(PPh3)4, Pd2(dba)3) or add a mild reducing agent (e.g., potassium formate) q2->a2_pd2 Pd(II) q3 Are the ligand and base optimized? q2->q3 Pd(0) a2_pd2->q3 a3_no Screen Ligands and Bases: - Use bulky, electron-rich ligands (e.g., SPhos, XPhos) - Test different bases (e.g., K3PO4, Cs2CO3) q3->a3_no No end Reduced Homocoupling q3->end Yes a3_no->end G cluster_0 Desired Suzuki-Miyaura Pathway cluster_1 Undesired Homocoupling Pathway Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Transmetalation Transmetalation Oxidative\nAddition->Transmetalation Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Reductive\nElimination->Pd(0) Catalyst Regeneration Cross-Coupled\nProduct Cross-Coupled Product Reductive\nElimination->Cross-Coupled\nProduct Pd(0)_2 Pd(0) Oxidation\n(O2) Oxidation (O2) Pd(0)_2->Oxidation\n(O2) Pd(II) Pd(II) Oxidation\n(O2)->Pd(II) Boronic Acid\nCoupling Boronic Acid Coupling Pd(II)->Boronic Acid\nCoupling Boronic Acid\nCoupling->Pd(0)_2 Catalyst Regeneration Homocoupled\nProduct Homocoupled Product Boronic Acid\nCoupling->Homocoupled\nProduct G cluster_0 Experimental Workflow A 1. Combine Aryl Halide, Boronic Acid, Base, & Ligand in a dry Schlenk flask. B 2. Establish Inert Atmosphere (Purge with N2 or Ar). A->B C 3. Add Degassed Solvent. B->C D 4. Further Degas Mixture (e.g., N2 sparging). C->D E 5. Add Palladium Catalyst under Inert Atmosphere. D->E F 6. Heat to Desired Temperature (e.g., 80-100 °C). E->F G 7. Monitor Reaction Progress (TLC, LC-MS). F->G H 8. Quench Reaction and Perform Aqueous Workup. G->H I 9. Purify Product (Column Chromatography). H->I

References

Technical Support Center: Optimizing Reactions with Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for sterically hindered boronic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions, with a specific focus on the impact of reaction temperature.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing no or very low conversion of my sterically hindered boronic acid in a Suzuki-Miyaura coupling. What are the potential causes and how can I troubleshoot this?

A1: Low or no conversion with sterically hindered boronic acids is a common challenge. The bulky nature of the substrates can impede key steps in the catalytic cycle.[1] Here are the primary causes and troubleshooting steps:

  • Steric Hindrance: The steric bulk on the boronic acid and/or the coupling partner can slow down the oxidative addition, transmetalation, and reductive elimination steps.[1][2]

    • Troubleshooting:

      • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands promote the formation of a highly reactive palladium(0) species and can accelerate the catalytic cycle.[1] For particularly challenging couplings, specialized ligands like BI-DIME or AntPhos may be necessary.[1][3]

      • Increase Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier associated with sterically demanding substrates.[1][4] Consider a temperature screen to find the optimal balance between reaction rate and potential decomposition. Microwave heating can also be an effective method to rapidly increase the temperature.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical and interdependent.[1]

    • Troubleshooting:

      • Base Selection: A weak base may not be sufficient to activate the sterically hindered boronic acid for transmetalation.[1] Stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ are often more effective.[2][4]

      • Solvent Choice: The solvent needs to ensure the solubility of all reagents at the reaction temperature. Aromatic solvents like toluene and dioxane are commonly used for higher temperature reactions.[2][5]

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently.

    • Troubleshooting:

      • Use a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily generates the active species.[6] If using a Pd(II) source like Pd(OAc)₂, ensure the conditions are suitable for its in-situ reduction.[6] Modern Buchwald-type precatalysts (G3/G4) are often more efficient.[2]

Q2: My reaction is very slow or stalls before completion. How can I increase the reaction rate?

A2: Sluggish reactions with sterically hindered boronic acids are often due to high activation energy barriers.

  • Increase Reaction Temperature: This is often the most direct way to increase the reaction rate.[6] However, be mindful of potential side reactions or decomposition of starting materials, products, or the catalyst at excessively high temperatures.[4][6] Reactions are typically run between 80-110 °C.[2][7][8]

  • Switch to a More Active Catalyst System: As mentioned previously, bulky, electron-rich ligands can significantly accelerate the reaction.[6]

  • Increase Catalyst Loading: Incrementally increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can improve the rate.[6]

Q3: I am observing significant byproduct formation, such as protodeboronation or homocoupling. How can I minimize these side reactions?

A3: Side reactions are a common issue, especially when forcing conditions are required.

  • Protodeboronation (Cleavage of the C-B bond): This is often promoted by the presence of water and base.[7]

    • Troubleshooting:

      • Anhydrous Conditions: Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[6][7]

      • Use a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), can protect it from premature decomposition.[7][9] MIDA boronates are also an excellent air-stable alternative that allows for the slow release of the boronic acid.[9][10]

      • Base Selection: A weaker base or careful control of the amount of a stronger base can sometimes help.[7]

  • Homocoupling (Self-coupling of the boronic acid): This is often promoted by the presence of oxygen.[4][7]

    • Troubleshooting:

      • Thorough Degassing: Properly degas all solvents and the reaction mixture before adding the catalyst.[8]

      • Use a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes suppress homocoupling.[6]

      • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration and disfavor homocoupling.[1][6]

Q4: Does a higher reaction temperature always lead to a better yield for sterically hindered substrates?

A4: Not necessarily. While increasing the temperature can overcome the activation energy for the desired cross-coupling, it can also accelerate side reactions and catalyst decomposition.[4][7] Highly active modern catalysts can often facilitate coupling at lower temperatures, even room temperature in some cases.[7] If you observe decomposition at high temperatures, attempting the reaction at a lower temperature with a more active catalyst system is a viable strategy.

Data Presentation: Example Reaction Conditions

The following table summarizes example conditions that have been successful for Suzuki-Miyaura couplings involving sterically hindered boronic acids. These should be considered as starting points for optimization.

Aryl HalideBoronic Acid/DerivativeCatalyst / LigandBaseSolventTemp. (°C)Yield (%)
1-Bromo-2,6-dimethylbenzene2-Isopropylphenylboronic acidPd(OAc)₂ / BI-DIMEK₃PO₄Toluene11094
2-Chlorotoluene2,4,6-Trimethylphenylboronic acidHFTPhos-Pd G3 (0.05 mol%)K₂CO₃iPrOH/H₂O6095
2-bromo-1,3,5-trimethylbenzenecyclohexylboronic acidPd(OAc)₂ / AntPhosK₃PO₄xylenes14063
2-bromo-1,3-dichloro-5-nitrobenzene2-(Trifluormethoxy) phenylboronic acidPd₂(dba)₃ / L1K₂CO₃THF7084

Experimental Protocols

General Protocol for a Challenging Suzuki-Miyaura Coupling

This protocol is a general guideline and requires optimization for specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the sterically hindered boronic acid or its derivative (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).[2][4]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure all oxygen is removed.[4]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[2]

  • Solvent Addition: Add the degassed solvent (e.g., Toluene or Dioxane) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[2]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2][4]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1][2]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2][7]

Mandatory Visualizations

Troubleshooting_Workflow Start Low or No Yield with Sterically Hindered Boronic Acid Check_Catalyst Is the Catalyst System Optimal? Start->Check_Catalyst Check_Conditions Are the Reaction Conditions Forcing Enough? Start->Check_Conditions Check_Side_Reactions Are Side Reactions Occurring? Start->Check_Side_Reactions Optimize_Ligand Use Bulky, Electron-Rich Ligands (e.g., Buchwald-type, NHCs) Check_Catalyst->Optimize_Ligand Yes Optimize_Catalyst Use Efficient Pre-catalyst (e.g., G3/G4 Buchwald) Check_Catalyst->Optimize_Catalyst Yes Increase_Temp Increase Reaction Temperature (e.g., 80-140 °C) Check_Conditions->Increase_Temp No Stronger_Base Use a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) Check_Conditions->Stronger_Base No Anhydrous_Conditions Ensure Anhydrous Conditions Check_Side_Reactions->Anhydrous_Conditions Protodeboronation Degas_Thoroughly Thoroughly Degas Solvents Check_Side_Reactions->Degas_Thoroughly Homocoupling Use_Ester Use Boronic Acid Ester (Pinacol, MIDA) Check_Side_Reactions->Use_Ester Protodeboronation Success High Yield Achieved Optimize_Ligand->Success Optimize_Catalyst->Success Increase_Temp->Success Stronger_Base->Success Anhydrous_Conditions->Success Degas_Thoroughly->Success Use_Ester->Success

Caption: Troubleshooting workflow for low yields.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X (L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR' (L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' (L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) R-B(OH)2 R-B(OH)₂ B(OH)2OR' [R-B(OH)₃]⁻ R-B(OH)2->B(OH)2OR' Base Base Base Base->B(OH)2OR' B(OH)2OR'->Ar-Pd(II)-Ar'(L2)

Caption: The Suzuki-Miyaura catalytic cycle.

References

Purification of Suzuki coupling products from unreacted boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Suzuki coupling products from unreacted boronic acid.

Purification Methodologies: Troubleshooting and Protocols

Several methods can be employed to remove unreacted boronic acid from Suzuki coupling reaction mixtures. The choice of method depends on the properties of the desired product and the boronic acid, such as polarity and stability. Below are detailed protocols and troubleshooting guides for the most common purification techniques.

Aqueous Basic Extraction

This is often the first and simplest method attempted for the removal of acidic boronic acids. By washing the organic reaction mixture with an aqueous basic solution, the boronic acid is deprotonated to form a water-soluble boronate salt, which is then extracted into the aqueous phase.

Experimental Protocol:

  • Upon completion of the Suzuki coupling reaction, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the mixture to a separatory funnel.

  • Add an equal volume of an aqueous basic solution (e.g., 1 M NaOH, 1 M K₂CO₃).

  • Shake the separatory funnel vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Repeat the extraction of the organic layer with the aqueous basic solution two more times.

  • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Troubleshooting Guide:

Issue Possible Cause Solution
Incomplete removal of boronic acid Insufficiently basic extraction solution.Use a higher concentration of the basic solution (e.g., 2 M NaOH).
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to help break the emulsion. Alternatively, filter the emulsified layer through a pad of Celite.
Product is also acidic and is being extracted into the aqueous layer.Use a milder base (e.g., saturated NaHCO₃ solution). If the product is still extracted, this method may not be suitable.
Low product yield Product is partially soluble in the aqueous basic solution.Perform back-extraction of the combined aqueous layers with a fresh portion of the organic solvent to recover the dissolved product.[1]
Product degradation under basic conditions.If the product is base-sensitive, consider alternative purification methods like scavenger resins or chromatography.

Experimental Workflow for Aqueous Basic Extraction:

Aqueous_Basic_Extraction start Reaction Mixture in Organic Solvent add_base Add Aqueous Base (e.g., 1M NaOH) start->add_base separate Separate Organic and Aqueous Layers add_base->separate repeat_extraction Repeat Aqueous Extraction (2x) separate->repeat_extraction Organic Layer aqueous_waste Aqueous Waste (contains boronate salt) separate->aqueous_waste Aqueous Layer wash_brine Wash Organic Layer with Brine repeat_extraction->wash_brine dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry concentrate Concentrate Organic Layer dry->concentrate product Purified Product concentrate->product

Aqueous Basic Extraction Workflow
Scavenger Resins

Scavenger resins are solid-supported reagents that selectively bind to and remove specific impurities from a solution.[2] For boronic acid removal, resins functionalized with diethanolamine (DEAM) or guanidine are particularly effective.[1][3] This method is advantageous as it avoids aqueous workups and simplifies purification to a simple filtration.[2]

Experimental Protocol:

  • Following the Suzuki coupling reaction, dilute the reaction mixture with a suitable organic solvent.

  • Add the appropriate scavenger resin (e.g., SiliaBond DEAM) to the solution. A typical loading is 3-5 equivalents of the resin relative to the excess boronic acid.

  • Stir the suspension at room temperature for a specified time, typically ranging from 1 to 16 hours. Reaction progress can be monitored by TLC or LC-MS to determine the complete removal of the boronic acid.

  • Once the scavenging is complete, filter the mixture to remove the resin.

  • Wash the resin with a small amount of the organic solvent to ensure complete recovery of the product.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the purified product.

Troubleshooting Guide:

Issue Possible Cause Solution
Incomplete removal of boronic acid Insufficient amount of scavenger resin.Increase the equivalents of the scavenger resin.
Inadequate reaction time.Increase the stirring time. Monitor the reaction until the boronic acid is no longer detected.
Poor solvent choice.Ensure the solvent allows for good swelling of the resin and solubility of the boronic acid.
Low product yield Product is non-specifically binding to the resin.Try a different type of scavenger resin. Pre-treating the resin by washing it with the reaction solvent might help.
Incomplete washing of the resin after filtration.Wash the resin with several small portions of the solvent to ensure all the product is recovered.

Data on Scavenger Resin Efficiency:

Scavenger ResinImpurityRemoval EfficiencyReference
SiliaBond DEAMBoronic AcidsHigh[4][5]
SiliaBond DiolBoronic AcidsHigh[4]
SiliaBond GuanidineBoronic Acids, Phenolic AcidsVery Powerful[1]

Experimental Workflow for Scavenger Resin Purification:

Scavenger_Resin_Purification start Reaction Mixture in Organic Solvent add_resin Add Scavenger Resin (e.g., DEAM resin) start->add_resin stir Stir for 1-16 hours add_resin->stir filter_resin Filter to Remove Resin stir->filter_resin concentrate Concentrate Filtrate filter_resin->concentrate Filtrate resin_waste Resin with Bound Boronic Acid filter_resin->resin_waste Solid product Purified Product concentrate->product

Scavenger Resin Purification Workflow
Flash Column Chromatography

Flash column chromatography is a widely used technique for purifying organic compounds. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.

Experimental Protocol:

  • Concentrate the crude reaction mixture.

  • Adsorb the crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the eluent.

  • Prepare a silica gel column with the chosen solvent system.

  • Load the sample onto the top of the column.

  • Elute the column with the solvent system, collecting fractions.

  • Monitor the fractions by TLC or another analytical method to identify those containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure to obtain the purified product.

Troubleshooting Guide:

Issue Possible Cause Solution
Poor separation of product and boronic acid Inappropriate solvent system.If the product and boronic acid have similar polarities, try a different solvent system. For polar compounds, a mixture like CH₂Cl₂-MeOH might be more effective than Hexane-EtOAc.[6] Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can sometimes improve separation.[7]
Product or boronic acid is streaking on the column.This can be due to the acidic nature of silica gel. Consider using deactivated silica gel or alumina as the stationary phase.
Low product recovery Product is irreversibly adsorbed onto the silica gel.Use a more polar eluent to wash the column. If the product is unstable on silica, this method may not be suitable.
Product is volatile and lost during concentration.Use a lower temperature for solvent removal or employ techniques like freeze-drying if applicable.

Experimental Workflow for Flash Column Chromatography:

Flash_Column_Chromatography start Crude Reaction Mixture prepare_sample Prepare Sample (Dry or Wet Loading) start->prepare_sample load_sample Load Sample onto Column prepare_sample->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (e.g., TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure concentrate Concentrate Combined Fractions combine_pure->concentrate product Purified Product concentrate->product

Flash Column Chromatography Workflow

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction did not go to completion, and now I have to separate my product from both unreacted starting material and boronic acid. What is the best approach?

A1: This is a common challenge. The best approach will depend on the relative polarities of your product, the unreacted aryl halide, and the boronic acid.

  • Initial Basic Wash: Start with an aqueous basic wash to remove the majority of the unreacted boronic acid.

  • Column Chromatography: After the basic wash, column chromatography is typically the most effective method to separate the desired product from the non-polar aryl halide starting material. You will need to carefully select a solvent system that provides good separation between your product and the starting material.

Q2: I am working with a very polar product that has similar polarity to the boronic acid. How can I improve my separation?

A2: This can be a difficult separation. Here are a few strategies to try:

  • Alternative Chromatography: If silica gel chromatography is not effective, consider using a different stationary phase like alumina or reverse-phase silica gel (C18).

  • Derivatization: You can derivatize the boronic acid to alter its polarity. For example, forming the diethanolamine adduct can make it more crystalline and easier to remove by filtration.[8]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system might allow you to selectively crystallize the product, leaving the boronic acid and other impurities in the mother liquor.

Q3: Can I use an acidic wash to remove boronic acid?

A3: No, an acidic wash will not be effective for removing boronic acids. Boronic acids are Lewis acids and will not be protonated to form a water-soluble salt. A basic wash is necessary to deprotonate the boronic acid.[9]

Q4: Are there any "greener" alternatives for purifying Suzuki coupling products?

A4: Yes, several strategies can make the purification process more environmentally friendly:

  • Minimize Excess Reagents: Carefully optimizing your reaction conditions to use a stoichiometric amount of the boronic acid can minimize the amount that needs to be removed.

  • Aqueous Reaction Media: Performing the Suzuki coupling in aqueous media can sometimes simplify the workup, as the product may precipitate out of the solution.[8]

  • Recrystallization: When possible, recrystallization is a greener alternative to chromatography as it typically uses less solvent.

Q5: How can I confirm that all the boronic acid has been removed from my product?

A5: The most common methods to check for the presence of residual boronic acid are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR are very sensitive techniques for detecting the presence of boronic acids. The characteristic signals for the B-OH protons in ¹H NMR and the boron signal in ¹¹B NMR can confirm its presence or absence.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is another highly sensitive technique that can detect trace amounts of boronic acid in your final product.

References

Technical Support Center: Palladium Catalyst Residues in 2-Butoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the removal of palladium catalyst residues from reactions involving 2-butoxyphenylboronic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from Suzuki-Miyaura coupling reactions involving this compound?

A1: The most prevalent and effective methods for removing palladium residues include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium. Common adsorbents include activated carbon and specialized metal scavengers such as silica-based or polymer-based scavengers functionalized with thiol, amine, or trimercaptotriazine (TMT) groups.[1]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® is effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[2]

  • Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor. The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species.

  • Extraction: Liquid-liquid extraction can be employed to partition water-soluble palladium salts into an aqueous phase, separating them from the desired organic product.[2]

  • Chromatography: Column chromatography is a standard purification technique that can separate the desired compound from the palladium catalyst and other impurities.[2]

Q2: How do I choose the most suitable palladium removal method for my specific experiment?

A2: The optimal method depends on several factors:

  • Form of Palladium: For heterogeneous catalysts like palladium on carbon (Pd/C), a simple filtration through Celite is often the first and most effective step.[3] For homogeneous (soluble) palladium catalysts, methods like scavenging, precipitation, or chromatography are more appropriate.[3]

  • Nature of Your Product: Consider the solubility, stability, and potential for your product to chelate with palladium. The polarity and functional groups on your target molecule can influence its interaction with scavengers and adsorbents.

  • Solvent System: The polarity of the reaction solvent can affect the efficiency of scavengers and the solubility of different palladium species.[3]

  • Cost and Scale: For large-scale operations, the cost of the removal agent is a significant factor. Activated carbon is generally less expensive than specialized functionalized silica scavengers.[4]

  • Required Purity Level: The stringency of the final product's purity requirements will dictate the necessary rigor of the purification method. Often, a combination of methods is required to achieve very low (ppm) levels of palladium.

Q3: Can the nitrogen and oxygen atoms in my product chelate with palladium, making it harder to remove?

A3: Yes, heteroatoms like nitrogen and oxygen in your product can act as ligands and coordinate with the palladium catalyst. This chelation can make the palladium more soluble in the organic phase and more difficult to remove by standard methods like simple filtration or extraction.[5] In such cases, using a strong metal scavenger with a high affinity for palladium is often necessary.[5]

Q4: What are the regulatory limits for palladium residues in active pharmaceutical ingredients (APIs)?

A4: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in pharmaceutical products. For palladium, which is considered a moderately toxic element, the permitted daily exposure (PDE) is typically low. This translates to stringent concentration limits in the final API, often in the low parts-per-million (ppm) range. It is crucial to consult the latest ICH Q3D guidelines for specific limits.

Troubleshooting Guides

This section addresses common issues encountered during the removal of palladium catalyst residues.

Issue 1: Incomplete removal of palladium after initial filtration.

  • Symptom: The filtrate remains colored (black or gray), or analysis (e.g., ICP-MS) indicates high residual palladium levels.

  • Possible Cause 1: Fine Palladium Particles: The palladium catalyst may have formed fine particles that pass through standard filter paper.

    • Solution: Use a finer filter medium such as a 0.45 µm PTFE membrane filter or employ filtration through a well-packed pad of Celite (1-2 cm thick). Pre-wetting the Celite pad with the reaction solvent can improve its effectiveness.[3]

  • Possible Cause 2: Soluble Palladium Species: The palladium may be present in a soluble form (e.g., Pd(II) species) that will not be removed by filtration.

    • Solution: Switch to a method suitable for removing homogeneous palladium, such as treatment with a solid-supported scavenger or activated carbon.[3] You can also try to induce precipitation of the soluble palladium by adding an anti-solvent before filtration.[3]

  • Possible Cause 3: Colloidal Palladium: The palladium may have formed a colloidal suspension.

    • Solution: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[3] Alternatively, adding a flocculating agent can help aggregate the particles for easier removal by filtration.[3]

Issue 2: Low efficiency of palladium scavengers.

  • Symptom: Residual palladium levels remain above the desired limit after treatment with a scavenger.

  • Possible Cause 1: Incorrect Scavenger Selection: The chosen scavenger may not be optimal for the specific palladium species (e.g., Pd(0) vs. Pd(II)) or the solvent system.

    • Solution: Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[3] It is advisable to screen a small panel of different scavengers (e.g., thiol, thiourea, TMT-based) to identify the most effective one for your specific reaction.[3]

  • Possible Cause 2: Insufficient Scavenger Loading or Contact Time: The amount of scavenger or the treatment time may be inadequate.

    • Solution: Increase the equivalents of the scavenger and/or extend the stirring time. Monitor the palladium removal over time to determine the optimal duration.

  • Possible Cause 3: Scavenger Deactivation: The scavenger may be deactivated by other components in the reaction mixture.

    • Solution: Perform the scavenging step after a preliminary work-up to remove reactive reagents.

Issue 3: Significant product loss during purification.

  • Symptom: The yield of the final product is lower than expected after treatment with activated carbon or a scavenger.

  • Possible Cause: Non-specific Adsorption: Activated carbon, in particular, can non-specifically adsorb the desired product along with the palladium catalyst.[4]

    • Solution 1: Reduce Adsorbent Amount: Use the minimum effective amount of activated carbon or scavenger.

    • Solution 2: Wash Thoroughly: After filtration, wash the adsorbent cake with fresh solvent to recover any adsorbed product.[3]

    • Solution 3: Use a More Selective Scavenger: Functionalized silica scavengers are often more selective for palladium and exhibit less product binding compared to activated carbon.[1]

    • Solution 4: Change the Solvent: The choice of solvent can influence the binding of the product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.

Data Presentation: Comparative Efficiency of Palladium Removal Methods

The following tables provide a summary of quantitative data on the efficiency of various palladium removal methods from different sources.

Table 1: Comparison of Palladium Scavengers

ScavengerFunctional GroupInitial Pd (ppm)Final Pd (ppm)% RemovalReaction/Solvent ConditionsReference
QuadraSil™ MP Mercaptopropyl (Thiol)1000<50>95%Pd(OAc)₂ in THF[6]
SiliaMetS® Thiol Thiol2400≤16>99.3%Suzuki coupling mixture[1]
Biotage® MP-TMT Macroporous Polystyrene-bound Trimercaptotriazine852<10>98.8%Pd(Cl)₂(PPh₃)₂ in THF/DMF[6]
QuadraPure™ TU Thiourea1000<10>99%Pd(OAc)₂ in THF[6]
Activated Carbon (Darco KB-B) Carbon300<1>99.6%THF[4]

Table 2: Case Study - Palladium Removal in a Suzuki Coupling Reaction

Purification StepInitial Pd (ppm)Final Pd (ppm)% Removal
Column Chromatography >5000~100-100080-98%
Si-TMT Scavenging Resin (post-chromatography) ~100-1000<100>90%

Data adapted from a pilot study on Suzuki-Miyaura reactions.[7]

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium Catalyst by Filtration through Celite

This protocol is a standard first step for removing insoluble palladium catalysts like Pd/C.

  • Prepare the Celite Pad:

    • Place a piece of filter paper in a Büchner or sintered glass funnel.

    • Add a layer of Celite (approximately 1-2 cm thick) over the filter paper.

    • Gently press down on the Celite to create a level and compact bed.

  • Pre-wet the Pad:

    • Pour a small amount of the reaction solvent over the Celite pad to wet it completely.

    • Apply a gentle vacuum to pull the solvent through, which helps to further compact the pad.

  • Filter the Reaction Mixture:

    • If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity.

    • Slowly pour the diluted mixture onto the center of the Celite bed.

    • Apply a gentle vacuum to draw the solution through the filter.

  • Wash the Celite Pad:

    • Wash the Celite pad with fresh solvent to ensure all the product is recovered.

  • Collect the Filtrate:

    • The collected filtrate contains the product, now free of heterogeneous palladium.

Protocol 2: Palladium Removal Using Activated Carbon

This protocol is a cost-effective method for removing both heterogeneous and homogeneous palladium species.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 1 to 4 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite (as described in Protocol 1) to remove the activated carbon. The Celite helps to remove fine carbon particles.

  • Washing: Wash the Celite/carbon cake with fresh solvent to recover any adsorbed product.

  • Concentration and Analysis: Combine the filtrate and washings, and remove the solvent under reduced pressure. Analyze the purified product for residual palladium content using a sensitive technique like ICP-MS.

Protocol 3: Palladium Removal Using a Functionalized Silica Scavenger (e.g., SiliaMetS® Thiol)

This protocol utilizes a selective scavenger for the efficient removal of soluble palladium species.

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., THF, DCM, Acetonitrile).

  • Scavenger Addition: Add the functionalized silica scavenger (typically 4-8 molar equivalents relative to the initial amount of palladium catalyst).

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 24 hours. The optimal conditions should be determined experimentally.

  • Filtration: Filter the mixture to remove the solid scavenger. A simple gravity filtration or filtration through a fritted funnel is usually sufficient.

  • Washing: Wash the collected scavenger with a small amount of the same solvent to recover any adsorbed product.

  • Concentration and Analysis: Combine the filtrate and washings, and concentrate under reduced pressure. Analyze the final product for residual palladium content.

Protocol 4: Quantification of Residual Palladium by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

This protocol provides a general workflow for the analysis of palladium content in the final product.

  • Sample Preparation:

    • Accurately weigh a sample of the purified product (e.g., 10-50 mg) into a clean digestion vessel.

    • Add a suitable acid mixture for digestion (e.g., a 3:1 mixture of nitric acid and hydrochloric acid).[8] For some samples, a simple dissolution in an organic solvent may be sufficient, but care must be taken to avoid volatility errors.[9]

    • If necessary, perform microwave-assisted digestion to completely break down the organic matrix.

    • After digestion, dilute the sample to a known volume with deionized water.

  • Calibration:

    • Prepare a series of calibration standards with known palladium concentrations covering the expected range of the samples.[10] The standards should be matrix-matched to the samples as closely as possible.

  • ICP-MS Analysis:

    • Analyze the blank, calibration standards, and prepared samples using the ICP-MS instrument.

    • Monitor the appropriate palladium isotopes (e.g., ¹⁰⁵Pd, ¹⁰⁶Pd, ¹⁰⁸Pd) to ensure accurate quantification and to check for potential interferences.

  • Data Analysis:

    • Construct a calibration curve from the standard measurements.

    • Use the calibration curve to determine the concentration of palladium in the sample solutions.

    • Calculate the final palladium content in the original solid sample in ppm (µg/g).

Visualizations

Palladium_Removal_Workflow cluster_start Start cluster_filtration Initial Filtration cluster_analysis1 Analysis cluster_scavenging Scavenging cluster_filtration2 Final Filtration cluster_analysis2 Final Analysis cluster_end End start Crude Reaction Mixture (Post-Suzuki Coupling) filtration Filtration through Celite start->filtration Remove Heterogeneous Pd analysis1 ICP-MS Analysis filtration->analysis1 scavenging Scavenger/Carbon Treatment analysis1->scavenging High Pd Content end Purified Product analysis1->end Low Pd Content filtration2 Filtration scavenging->filtration2 Remove Scavenger/Carbon analysis2 ICP-MS Analysis filtration2->analysis2 analysis2->end

Caption: General workflow for palladium removal and analysis.

Troubleshooting_Logic cluster_causes Possible Causes cluster_solutions Solutions issue High Residual Palladium cause1 Fine Particles issue->cause1 cause2 Soluble Palladium issue->cause2 cause3 Product Chelation issue->cause3 solution1 Use Finer Filter / Celite Pad cause1->solution1 solution2 Use Scavenger / Activated Carbon cause2->solution2 solution3 Screen Different Scavengers cause3->solution3 solution4 Optimize Scavenging Conditions solution3->solution4

Caption: Troubleshooting logic for high residual palladium.

References

Troubleshooting poor reactivity of 2-Butoxyphenylboronic acid with aryl chlorides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor reactivity in Suzuki-Miyaura cross-coupling reactions, specifically involving 2-butoxyphenylboronic acid and aryl chlorides.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of this compound with an aryl chloride is resulting in low to no yield. What are the primary factors I should investigate?

A1: When a Suzuki-Miyaura coupling reaction fails, especially with challenging substrates such as an ortho-substituted boronic acid and an unactivated aryl chloride, several key parameters should be systematically evaluated:

  • Catalyst System (Palladium Source and Ligand): The choice of ligand is critical for coupling aryl chlorides. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are typically required to facilitate the difficult oxidative addition of the aryl chloride to the palladium center.[1][2]

  • Oxygen Contamination: The palladium(0) catalyst is sensitive to oxidation. Inadequate degassing of solvents and reagents can lead to catalyst deactivation and the formation of homocoupling byproducts.[1] It is crucial to ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).

  • Base Selection: The choice and quality of the base are paramount. The base must be strong enough to facilitate the transmetalation step but not so strong as to cause significant decomposition of the boronic acid. Common bases for this type of coupling include potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃).[3]

  • Solvent System: The solvent must be anhydrous and thoroughly degassed. Common choices include ethereal solvents like dioxane or tetrahydrofuran (THF), or aromatic hydrocarbons such as toluene. The addition of a small amount of water can sometimes be beneficial, but for sensitive substrates, anhydrous conditions are often preferred to minimize protodeboronation.

Q2: I am observing a significant amount of a byproduct that appears to be butoxybenzene. What is this side reaction, and how can it be minimized?

A2: The formation of butoxybenzene indicates that protodeboronation is occurring. This is a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture.[1][4] This process is often competitive with the desired cross-coupling, especially with electron-rich boronic acids like this compound.

To minimize protodeboronation:

  • Use Anhydrous Conditions: Water can be a proton source, so using anhydrous solvents and reagents is advisable.

  • Select a Milder Base: Strong bases can accelerate protodeboronation.[1] Consider switching from a strong base like sodium hydroxide to a milder one such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Convert the Boronic Acid: Boronic acids can be converted to more stable derivatives, such as pinacol esters or trifluoroborate salts, which are less prone to protodeboronation.[4][5] These can then be used in the coupling reaction, often with modified conditions.

  • Optimize Reaction Temperature: Higher temperatures can sometimes favor protodeboronation over the desired coupling. It may be beneficial to screen a range of temperatures.

Q3: My starting aryl chloride remains largely unreacted. How can I improve its reactivity?

A3: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the strength of the C-Cl bond, which makes the oxidative addition step of the catalytic cycle more challenging.[6] To overcome this:

  • Employ a Specialized Catalyst System: As mentioned in Q1, the use of bulky, electron-rich ligands is essential. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbene (NHC) ligands are highly effective for activating aryl chlorides.[2][7][8] These ligands stabilize the palladium catalyst and promote the oxidative addition step.[8]

  • Increase Reaction Temperature: Higher reaction temperatures are often necessary to achieve a reasonable reaction rate with aryl chlorides. Temperatures in the range of 80-110 °C are common.[1]

  • Use a More Active Precatalyst: Consider using a well-defined palladium precatalyst, such as an XPhos-palladium precatalyst (e.g., XPhos Pd G3). These are often more active and require no in-situ reduction, leading to more reproducible results.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving poor reactivity issues with the Suzuki-Miyaura coupling of this compound and aryl chlorides.

Problem: Low or No Product Formation

Below is a workflow to diagnose and solve common issues leading to low yields.

Troubleshooting_Workflow start Low/No Product Formation check_catalyst Is the catalyst system appropriate for a sterically hindered aryl chloride coupling? start->check_catalyst use_buchwald_nhc Action: Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) or an NHC ligand with a suitable Pd source. check_catalyst->use_buchwald_nhc No check_inertness Is the reaction environment strictly inert? check_catalyst->check_inertness Yes use_buchwald_nhc->check_inertness degas_reagents Action: Thoroughly degas solvents and ensure all manipulations are under Argon or Nitrogen. check_inertness->degas_reagents No check_side_products Are there significant side products (e.g., protodeboronation, homocoupling)? check_inertness->check_side_products Yes degas_reagents->check_side_products protodeboronation Protodeboronation is observed. check_side_products->protodeboronation Yes, Protodeboronation homocoupling Homocoupling is observed. check_side_products->homocoupling Yes, Homocoupling check_conditions Are the reaction conditions (base, solvent, temperature) optimized? check_side_products->check_conditions No minimize_protodeboronation Action: Use anhydrous conditions, a milder base (K₂CO₃, KF), or convert boronic acid to a pinacol ester. protodeboronation->minimize_protodeboronation minimize_homocoupling Action: Improve degassing, use a fresh, high-quality palladium source, and ensure proper stoichiometry. homocoupling->minimize_homocoupling minimize_protodeboronation->check_conditions minimize_homocoupling->check_conditions optimize_conditions Action: Screen different bases (e.g., K₃PO₄, Cs₂CO₃), solvents (e.g., dioxane, toluene), and increase temperature (80-110 °C). check_conditions->optimize_conditions No end Successful Coupling check_conditions->end Yes optimize_conditions->end Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-Cl(L₂) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-R(L₂) transmetalation->pd2_biaryl boronate R-B(OH)₃⁻ boronate->transmetalation reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R (Biaryl Product) reductive_elimination->product aryl_chloride Ar-Cl aryl_chloride->oxidative_addition base Base (e.g., K₃PO₄) base->boronate boronic_acid R-B(OH)₂ (this compound) boronic_acid->boronate

References

Technical Support Center: 2-Butoxyphenylboronic Acid Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of water on the coupling efficiency of 2-butoxyphenylboronic acid, primarily in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This section addresses common issues encountered during coupling reactions with this compound where water content may be a contributing factor.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Protodeboronation: The C-B bond of the boronic acid is cleaved by water, especially under basic conditions and at elevated temperatures. Ortho-substituted boronic acids like this compound are particularly susceptible.[1][2][3] 2. Incomplete Dissolution of Base: The inorganic base (e.g., K₃PO₄, K₂CO₃) is not fully dissolved, hindering the activation of the boronic acid.1. Optimize Water Content: Introduce a controlled amount of water. A co-solvent system like Dioxane/H₂O (e.g., 4:1) or THF/H₂O is often beneficial.[4] For sensitive substrates, consider running the reaction under anhydrous conditions. 2. Use a Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst can facilitate the transfer of the boronate from the aqueous to the organic phase. 3. Lower Reaction Temperature: If possible, reducing the reaction temperature can minimize protodeboronation. 4. Use a Milder Base: Consider using a less harsh base, such as KF or CsF, which can be effective and may reduce the rate of protodeboronation.[4]
Formation of Homocoupled Byproducts 1. Oxygen in the Reaction Mixture: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid. 2. Inefficient Catalyst Turnover: A slow catalytic cycle can increase the lifetime of reactive intermediates that may lead to side reactions.1. Thoroughly Degas Solvents: Ensure all solvents, including water, are rigorously degassed before use. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. 2. Choose an Appropriate Catalyst/Ligand System: For sterically hindered substrates like this compound, a bulky and electron-rich phosphine ligand (e.g., SPhos, XPhos) can promote efficient catalyst turnover.
Reaction Stalls or is Sluggish 1. Poor Mass Transfer in Biphasic Systems: Inadequate mixing between the aqueous and organic phases can lead to a slow reaction rate. 2. Catalyst Inhibition: Excess water can sometimes lead to the formation of inactive palladium species.1. Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to maximize the interfacial area between the phases. 2. Optimize Solvent System: Screen different co-solvents and water ratios to improve the mutual solubility of reactants.
Hydrolysis of Functional Groups 1. Base-Sensitive Functional Groups: The presence of water and a strong base can lead to the hydrolysis of sensitive functional groups (e.g., esters, nitriles) on the coupling partners.1. Use a Milder Base: Employ a less basic fluoride source like KF or CsF. 2. Anhydrous Conditions: If the substrate is highly sensitive, running the reaction under strictly anhydrous conditions with an organic-soluble base may be necessary.

Frequently Asked Questions (FAQs)

Q1: Is water always necessary for a successful Suzuki-Miyaura coupling with this compound?

A1: Not strictly necessary, but often beneficial. Water plays a crucial role in dissolving inorganic bases like potassium carbonate or phosphate, which are essential for activating the boronic acid for transmetalation.[4] In many cases, a controlled amount of water in a co-solvent system leads to higher yields. However, for substrates that are highly sensitive to protodeboronation or hydrolysis, anhydrous conditions may be required.

Q2: What is protodeboronation and why is it a concern for this compound?

A2: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond, effectively destroying the coupling partner.[1] This reaction is often promoted by water, heat, and basic conditions.[3][5] this compound is particularly susceptible due to the steric hindrance from the ortho-butoxy group, which can slow down the desired coupling reaction, giving more time for protodeboronation to occur.[2]

Q3: What is the optimal amount of water to use in my reaction?

A3: The optimal amount of water is highly dependent on the specific reaction conditions (e.g., solvent, base, temperature, and substrates). A common starting point is a 4:1 to 10:1 ratio of organic solvent (e.g., dioxane, THF) to water.[4] It is recommended to screen different solvent ratios to find the optimal conditions for your specific system.

Q4: Can I use a boronic ester instead of the boronic acid to avoid issues with water?

A4: Yes, using a more stable boronic acid derivative is an excellent strategy. Pinacol boronic esters (BPin) and N-methyliminodiacetic acid (MIDA) boronates are significantly more stable towards protodeboronation and can be used in reactions where the corresponding boronic acid is problematic.[4] These esters often release the boronic acid in situ under the reaction conditions.

Q5: How does the choice of base affect the reaction in the presence of water?

A5: The base is critical. Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are very effective but can also accelerate protodeboronation and hydrolysis of sensitive functional groups in the presence of water.[4] Milder bases like K₂CO₃ or Na₂CO₃ are also commonly used. For base-sensitive substrates, fluoride sources like KF or CsF are a good alternative as they are less likely to cause hydrolysis.[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound in an Aqueous Co-solvent System

This protocol is a general starting point and should be optimized for specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Degassing: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

  • Solvent Addition: Add the degassed organic solvent (e.g., Dioxane, 4 mL) and degassed water (1 mL) via syringe to achieve a 4:1 ratio.

  • Catalyst Addition: In a separate vial, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand in a small amount of the degassed organic solvent. Add this solution to the reaction flask via syringe under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiix Ar-Pd(II)L_n-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation Ar'-B(OH)₂ + Base, H₂O pdiir Ar-Pd(II)L_n-Ar' transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Coupling Reaction check_protodeboronation Check for Protodeboronation (e.g., by LC-MS) start->check_protodeboronation optimize_water Optimize Water Content (e.g., screen solvent ratios) check_protodeboronation->optimize_water Yes check_base Is Base Fully Dissolved? check_protodeboronation->check_base No anhydrous Consider Anhydrous Conditions optimize_water->anhydrous use_ester Use Boronic Ester (BPin or MIDA) anhydrous->use_ester success Improved Yield use_ester->success vigorous_stirring Increase Stirring Rate check_base->vigorous_stirring No check_catalyst Review Catalyst/Ligand System check_base->check_catalyst Yes change_base Screen Different Bases vigorous_stirring->change_base change_base->success optimize_catalyst Screen Bulky/Electron-Rich Ligands check_catalyst->optimize_catalyst Suboptimal optimize_catalyst->success

Caption: A logical workflow for troubleshooting low yields in the Suzuki-Miyaura coupling of this compound.

References

Technical Support Center: Improving Catalyst Turnover in 2-Butoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using 2-Butoxyphenylboronic acid in catalytic reactions, with a focus on improving catalyst turnover number (TON).

Troubleshooting Guide

Low product yield, catalyst deactivation, and the formation of byproducts are common hurdles in reactions involving this compound. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Low or No Product Formation

A primary challenge in Suzuki-Miyaura coupling reactions with electron-rich boronic acids like this compound is catalyst deactivation or inefficient catalytic cycling.

Troubleshooting Workflow for Low Product Yield

G start Low/No Product Formation reagent_quality Verify Reagent Purity and Integrity (Boronic Acid, Aryl Halide, Catalyst, Ligand, Base, Solvent) start->reagent_quality reagents_ok Reagents OK reagent_quality->reagents_ok inert_atmosphere Confirm Rigorous Inert Atmosphere (Nitrogen or Argon) atmosphere_ok Atmosphere OK inert_atmosphere->atmosphere_ok parameter_screening Systematic Parameter Screening ligand_base_screening Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) and Bases (e.g., K3PO4, Cs2CO3) parameter_screening->ligand_base_screening reagents_ok->reagent_quality If issues found, re-purify/replace reagents_ok->inert_atmosphere If purity is confirmed atmosphere_ok->inert_atmosphere If inadequate, improve degassing/inerting atmosphere_ok->parameter_screening If atmosphere is good improvement_observed Improvement Observed improvement_observed->parameter_screening If no improvement, continue screening reaction_successful Reaction Successful improvement_observed->reaction_successful If optimized ligand_base_screening->improvement_observed solvent_temp_screening Optimize Solvent and Temperature (e.g., Dioxane/H2O, Toluene, 80-110 °C) ligand_base_screening->solvent_temp_screening solvent_temp_screening->improvement_observed boronic_ester Consider Conversion to Boronate Ester (e.g., Pinacol Ester) solvent_temp_screening->boronic_ester boronic_ester->improvement_observed

Caption: A stepwise approach to troubleshooting low-yielding reactions.

Detailed Steps:

  • Verify Reagent Quality: Ensure the purity of this compound, as boronic acids can degrade over time. The aryl halide, catalyst, ligand, base, and solvent should also be of high purity and anhydrous where required.

  • Ensure Inert Atmosphere: Oxygen can lead to the homocoupling of the boronic acid and oxidation of phosphine ligands, deactivating the catalyst. Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen) and that solvents are properly degassed.

  • Ligand and Base Screening: For sterically hindered and electron-rich boronic acids, bulky and electron-rich phosphine ligands such as SPhos and XPhos are often effective. The choice of base is also critical; stronger, non-aqueous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective than weaker bases.

  • Solvent and Temperature Optimization: Aprotic solvents like dioxane or toluene, often with a small amount of water, are commonly used. The optimal temperature is typically between 80-110 °C. Lowering the temperature may reduce side reactions, but may also decrease the reaction rate.

  • Consider Boronate Esters: If protodeboronation is a significant issue, converting this compound to a more stable boronate ester, such as a pinacol ester, can be beneficial.

Issue 2: Significant Byproduct Formation

The primary byproduct in reactions with this compound is often the protodeboronated arene (butoxybenzene). Homocoupling of the boronic acid can also occur.

Logical Relationship of Side Reactions

G boronic_acid This compound desired_product Desired Cross-Coupled Product boronic_acid->desired_product Suzuki-Miyaura Coupling protodeboronation Protodeboronation (Butoxybenzene) boronic_acid->protodeboronation H+ Source (e.g., H2O) homocoupling Homocoupling boronic_acid->homocoupling O2, Base

Why is my 2-Butoxyphenylboronic acid reaction not going to completion?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete Suzuki-Miyaura cross-coupling reactions with 2-butoxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is not going to completion. What are the most common initial checks?

A1: When a Suzuki-Miyaura reaction fails to reach completion, begin by evaluating the following critical parameters:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were thoroughly degassed. Oxygen can lead to the formation of palladium oxides, which are catalytically inactive, and can also promote the unwanted homocoupling of the boronic acid.

  • Reagent Quality: Verify the purity and stability of your this compound and the aryl halide. Boronic acids can degrade over time, especially if exposed to moisture, leading to the formation of boroxines (anhydrides) or undergoing protodeboronation. Use freshly purchased or properly stored reagents. The purity of the aryl halide is also crucial, as impurities can interfere with the catalyst.

  • Catalyst Activity: Ensure your palladium catalyst and any associated ligands are active. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to the active Pd(0) species. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

Q2: Could the steric hindrance from the ortho-butoxy group be the issue?

A2: Yes, the ortho-butoxy group on this compound introduces significant steric hindrance. This can slow down both the transmetalation and reductive elimination steps of the catalytic cycle. To overcome this, specific reaction conditions are often necessary, such as the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) and higher reaction temperatures.

Q3: What is protodeboronation and could it be affecting my reaction?

A3: Protodeboronation is a common side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the boronic acid. This process can be promoted by the presence of water, strong bases, or elevated temperatures. For sterically hindered boronic acids, protodeboronation can sometimes compete with the desired cross-coupling reaction. If you suspect protodeboronation, you can try using a milder base, minimizing the amount of water in the reaction, or using the boronic acid as its pinacol ester derivative, which can be more resistant to this side reaction.

Q4: How do I choose the right base for my reaction?

A4: The choice of base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step. For sterically hindered substrates like this compound, stronger, non-nucleophilic bases are often more effective. Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently used with good success. The solubility of the base in the chosen solvent system is also an important consideration.

Q5: My starting materials are not fully dissolving. What should I do?

A5: Complete dissolution of all reactants is crucial for a successful reaction. If you are observing poor solubility, a change in solvent or the use of a co-solvent is recommended. Common solvents for Suzuki-Miyaura reactions include toluene, dioxane, and tetrahydrofuran (THF). Often, the addition of a polar co-solvent like water or ethanol can improve the solubility of the base and the boronate species. Ensure vigorous stirring to maximize the interaction between phases if you are using a biphasic system.

Troubleshooting Guide

If your this compound reaction is yielding poor results, follow this troubleshooting workflow to diagnose and resolve the issue.

TroubleshootingWorkflow Start Reaction Incomplete/Low Yield Check_Inert Verify Inert Atmosphere (Degassed Solvents, N2/Ar Purge) Start->Check_Inert Check_Reagents Assess Reagent Quality (Purity, Stability, Freshness) Check_Inert->Check_Reagents Check_Catalyst Evaluate Catalyst/Ligand (Activity, Precatalyst Generation) Check_Reagents->Check_Catalyst Problem_Identified Problem Identified? Check_Catalyst->Problem_Identified Optimize_Conditions Optimize Reaction Conditions Problem_Identified->Optimize_Conditions No End Reaction Successful Problem_Identified->End Yes, issue resolved Steric_Hindrance Address Steric Hindrance (Bulky Ligands, Higher Temp) Optimize_Conditions->Steric_Hindrance Base_Solvent Optimize Base and Solvent (Stronger Base, Co-solvent) Steric_Hindrance->Base_Solvent Side_Reactions Investigate Side Reactions (Protodeboronation, Homocoupling) Base_Solvent->Side_Reactions Consult_Literature Consult Literature for Similar Substrates Side_Reactions->Consult_Literature Consult_Literature->End

Caption: A logical workflow for diagnosing and resolving issues in Suzuki-Miyaura reactions involving this compound.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize the impact of different catalysts, bases, and solvents on the yield of Suzuki-Miyaura reactions with sterically hindered ortho-substituted phenylboronic acids, which can serve as a guide for optimizing your reaction with this compound.

Table 1: Comparison of Palladium Catalysts and Ligands for Coupling with ortho-Substituted Phenylboronic Acids

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)Expected Yield Range (%)
Pd(PPh₃)₄Tetrakis(triphenylphosphine)Readily available, well-understoodLower activity for hindered substrates, may require higher temperatures2-540-70
PdCl₂(dppf)Diphosphine complexGood for a range of substrates, relatively air-stableMay not be as active as Buchwald-type ligands for very hindered substrates1-360-85
Pd₂(dba)₃ / SPhosBuchwald-type phosphineHigh activity for sterically hindered and electron-rich substratesAir-sensitive, higher cost0.5-280-95+
XPhos Pd G3Buchwald-type precatalystAir and moisture stable, highly active for challenging substratesHigher cost0.5-285-95+

Yields are illustrative and highly dependent on the specific aryl halide, base, and solvent used.

Table 2: Comparison of Bases for Coupling with ortho-Substituted Phenylboronic Acids

BaseSolvent SystemBasicityKey AdvantagesPotential DrawbacksExpected Yield Range (%)
K₂CO₃Dioxane/H₂O, Toluene/H₂OModerateCommon, inexpensive, effective for many substratesMay not be strong enough for highly hindered couplings50-80
Cs₂CO₃Dioxane, THFStrongHigher solubility in organic solvents, often effective for difficult couplingsHigher cost, can promote side reactions if not used carefully70-95
K₃PO₄Toluene, DioxaneStrongHighly effective for sterically hindered substrates, promotes high reaction ratesCan be hygroscopic, requires anhydrous conditions if water is detrimental80-95+
KFTHFMildFluoride ions can have a unique activating effect on the boronic acidMay not be basic enough for all substrates60-85

Yields are illustrative and highly dependent on the specific catalyst, ligand, and aryl halide used.

Experimental Protocols

Below are detailed experimental protocols for key experiments related to troubleshooting and optimizing your this compound Suzuki-Miyaura coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound using a Buchwald Precatalyst

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Degassed water (0.5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To the Schlenk flask, add the aryl halide, this compound, and potassium phosphate.

  • Seal the flask with a septum and purge with inert gas for 15-20 minutes.

  • Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst.

  • Via syringe, add the degassed 1,4-dioxane and degassed water.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Screening of Different Bases

Materials:

  • Aryl bromide (0.5 mmol, 1.0 equiv)

  • This compound (0.6 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.01 mmol, 2 mol%)

  • SPhos (0.02 mmol, 4 mol%)

  • Bases to be screened (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF; 1.0 mmol, 2.0 equiv each)

  • Degassed solvent system (e.g., Toluene/H₂O 10:1, 5.5 mL)

  • Array of reaction vials with stir bars

Procedure:

  • In separate, labeled reaction vials, add the aryl bromide and this compound.

  • To each vial, add one of the bases to be screened.

  • Prepare a stock solution of Pd(OAc)₂ and SPhos in the chosen solvent.

  • Seal each vial with a septum and purge with inert gas for 10-15 minutes.

  • To each vial, add the solvent system, followed by the catalyst/ligand stock solution via syringe.

  • Place the vials in a preheated aluminum block on a stirrer hotplate at 100 °C.

  • Stir the reactions for a set amount of time (e.g., 12 hours).

  • After cooling, take an aliquot from each reaction for analysis by GC-MS or LC-MS to determine the conversion and yield.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting your reaction.

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)₂ + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Understanding these fundamental principles, utilizing the provided troubleshooting guide, and adapting the experimental protocols should assist in achieving a successful outcome for your this compound coupling reactions.

Technical Support Center: Managing Impurities in Commercial 2-Butoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities in commercial 2-Butoxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: Commercial this compound can contain several types of impurities arising from its synthesis, storage, and handling. The most common impurities include:

  • 2-Butoxyphenylboronic Anhydride (Boroxine): Boronic acids can undergo reversible dehydration to form cyclic anhydrides known as boroxines.[1] Commercial this compound often contains varying amounts of its corresponding boroxine.[1]

  • Protodeboronation Product (Butyl Phenyl Ether): This is a significant degradation pathway where the carbon-boron bond is cleaved and replaced by a hydrogen atom. This can be facilitated by moisture, basic conditions, or elevated temperatures.[1][2]

  • Homocoupling Product (2,2'-Dibutoxybiphenyl): The palladium catalyst used in cross-coupling reactions can also catalyze the dimerization of the boronic acid, especially in the presence of oxygen.[1][2][3]

  • Residual Starting Materials and Solvents: Impurities from the synthetic route, such as unreacted 1-bromo-2-butoxybenzene or residual solvents from purification (e.g., toluene, ethyl acetate), may be present.

  • Oxidative Degradation Product (2-Butoxyphenol): The carbon-boron bond is susceptible to oxidation, leading to the formation of the corresponding phenol.[1]

Q2: How do these impurities affect my Suzuki-Miyaura coupling reaction?

A2: Impurities in this compound can have several detrimental effects on Suzuki-Miyaura coupling reactions:

  • Reduced Yield: The presence of impurities lowers the effective concentration of the active boronic acid, leading to incomplete conversion and lower yields of the desired product.[4]

  • Byproduct Formation: Impurities can participate in side reactions, leading to a more complex product mixture and making purification more challenging. For instance, the homocoupling impurity will be carried through the reaction.

  • Catalyst Inhibition: Certain impurities can interfere with the palladium catalyst, reducing its activity and turnover.[2]

  • Inaccurate Stoichiometry: The presence of boroxine, which has a different molecular weight, can lead to inaccurate measurement of the boronic acid, affecting the stoichiometry of the reaction.

Q3: How can I assess the purity of my commercial this compound?

A3: Several analytical techniques can be used to assess the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying the main component and non-volatile impurities.[1] A reversed-phase C18 column with a UV detector is commonly used.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify and quantify impurities by comparing the integration of signals from the main compound and the impurities. ¹¹B NMR is particularly useful for distinguishing between the boronic acid and its boroxine anhydride.[1][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities like residual solvents and the protodeboronation product (butyl phenyl ether).[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique for identifying and quantifying trace-level impurities.[6][7]

Troubleshooting Guides

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction

This is a common issue that can often be traced back to the quality of the this compound.

Troubleshooting Workflow:

start Low/No Yield check_purity Assess Purity of This compound (HPLC, NMR) start->check_purity high_impurities High Impurity Levels Detected check_purity->high_impurities Impurities > 2% low_impurities Purity is High (>98%) check_purity->low_impurities Impurities < 2% purify Purify Boronic Acid (Recrystallization, Extraction) high_impurities->purify troubleshoot_reaction Troubleshoot Other Reaction Parameters (Catalyst, Base, Solvent) low_impurities->troubleshoot_reaction re_run Re-run Reaction with Purified Material purify->re_run success Successful Reaction re_run->success troubleshoot_reaction->re_run

Caption: Troubleshooting workflow for low reaction yield.

Possible Causes and Solutions:

Possible Cause Suggested Solution
High levels of boroxine anhydride Boroxines can be converted back to the boronic acid by dissolving the material in a suitable solvent (e.g., diethyl ether) and washing with a mild aqueous acid (e.g., 1M HCl), followed by drying. Alternatively, recrystallization from an appropriate solvent system can also break up the anhydride.
Significant protodeboronation This indicates degradation. If possible, use a freshly opened bottle of the reagent. Store the boronic acid in a cool, dry, and dark place, preferably under an inert atmosphere. Consider using anhydrous reaction conditions to minimize further protodeboronation during the reaction.[2]
Presence of homocoupling byproduct This impurity is difficult to remove. It is best to source a higher purity grade of the boronic acid. If this is not an option, careful purification of the final product by column chromatography will be necessary.
Other unidentifiable impurities Purify the this compound using one of the methods described in the Experimental Protocols section before use.
Problem 2: Inconsistent Reaction Results Between Batches

Batch-to-batch variability in commercial this compound is a known issue.

Logical Relationship Diagram:

inconsistent_results Inconsistent Reaction Results batch_variability Batch-to-Batch Variability of This compound inconsistent_results->batch_variability impurity_profile Different Impurity Profiles batch_variability->impurity_profile purity_level Varying Purity Levels batch_variability->purity_level analytical_qc Implement Incoming Material QC (HPLC or NMR analysis for each new batch) impurity_profile->analytical_qc purity_level->analytical_qc standardize_reagent Standardize Reagent Quality (Purify if necessary to meet a set specification) analytical_qc->standardize_reagent consistent_reactions Consistent Reaction Performance standardize_reagent->consistent_reactions

Caption: Managing batch-to-batch variability.

Recommended Action:

  • Implement Incoming Quality Control (QC): Do not assume that different batches of the same commercial-grade material will have the same purity and impurity profile.

  • Analytical Testing: Perform a quick purity check (e.g., by ¹H NMR or a standardized HPLC method) on each new batch of this compound before use.

  • Standardize the Reagent: If significant variability is observed, consider purifying the material to a consistent, high-purity standard in-house.

Data Presentation

The following table provides an illustrative example of impurity levels that might be found in commercial batches of arylboronic acids, based on data for benzylboronic acid.[4] Actual values for this compound will vary.

Table 1: Representative Quantitative Data for Impurities in Commercial Arylboronic Acid Samples

ImpuritySupplier A (%)Supplier B (%)Supplier C (%)
Boronic Anhydride (Boroxine)1.20.81.5
Protodeboronation Product0.30.50.2
Homocoupling Product< 0.050.10.08
Unidentified Impurities0.20.30.25
Purity (by HPLC) 98.25 98.3 97.87

Disclaimer: This data is for illustrative purposes and is based on a similar arylboronic acid. It is essential to perform in-house analysis of any commercial sample before use.[4]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This method is effective for removing most common impurities.

Experimental Workflow:

start Crude 2-Butoxy- phenylboronic Acid dissolve Dissolve in Minimum Hot Solvent (e.g., Toluene/Heptane) start->dissolve cool Cool Slowly to Room Temperature dissolve->cool ice_bath Chill in Ice Bath cool->ice_bath filter Vacuum Filter Crystals ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure_product Pure 2-Butoxy- phenylboronic Acid dry->pure_product

Caption: Recrystallization workflow for purification.

Methodology:

  • Solvent Selection: In a small test tube, determine a suitable solvent system. A good system will dissolve the crude this compound when hot but not when cold. A mixture of toluene and heptane or ethyl acetate and hexane is often a good starting point.

  • Dissolution: Place the crude this compound in an appropriately sized flask. Add the minimum amount of the hot primary solvent (e.g., toluene) required to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Add the anti-solvent (e.g., heptane) dropwise to the hot solution until it just begins to turn cloudy. Re-heat to get a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper, then dry them completely under vacuum.

Protocol 2: HPLC Purity Analysis

This protocol provides a general method for determining the purity of this compound.

Methodology:

  • Instrumentation: HPLC system with a UV detector.[1]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier) is a common starting point.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at approximately 254 nm.[1]

  • Sample Preparation: Dissolve a known amount of the this compound sample in the initial mobile phase composition. Filter through a 0.45 µm filter before injection.[1]

  • Quantification: Use an external standard calibration curve of a known pure standard of this compound. Purity is typically reported as the area percentage of the main peak.

Protocol 3: ¹H and ¹¹B NMR Analysis

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).[8]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum.

    • Analysis: Identify the characteristic signals for this compound. Look for peaks that do not correspond to the main compound or the solvent. Integrate all peaks to estimate the relative amounts of impurities.

  • ¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum.[1]

    • Analysis: The chemical shift can distinguish between the trigonal boronic acid (typically δ 25-35 ppm) and the tetrahedral boroxine (typically δ 15-25 ppm).[1] The relative integration of these signals can provide the ratio of the two species.[1]

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Monitoring Suzuki Reaction Progress: HPLC, GC-MS, and NMR

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance and high efficiency.[1] For researchers, scientists, and drug development professionals, the ability to accurately monitor the progress of these reactions is crucial for optimization, mechanistic understanding, and ensuring process safety and reproducibility.[1][2] This guide provides an objective comparison of three widely used analytical techniques for monitoring Suzuki reactions: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The choice of an analytical technique for reaction monitoring is dictated by several factors, including the chemical nature of the reactants and products, the required sensitivity and selectivity, the speed of analysis, and the desired information (qualitative vs. quantitative).[3] Each of the discussed methods offers a unique set of advantages and limitations, and the optimal choice often depends on the specific requirements of the study.

Performance Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR for monitoring Suzuki reactions. This quantitative data provides a basis for selecting the most appropriate technique for a given research objective.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on polarity, detection by UV absorbance or mass spectrometry.[3]Separation based on volatility and polarity, detection by mass-to-charge ratio.[3]Non-destructive analysis based on nuclear spin properties in a magnetic field.[3]
Sample Preparation Dilution in mobile phase, filtration may be required.[1] Quenching of the reaction aliquot is necessary.[1]Dilution in a volatile solvent.[3] Derivatization may be needed for non-volatile or polar analytes.Direct analysis of the reaction mixture in an NMR tube is often possible.[3][4] Use of deuterated solvents may be avoidable with modern instruments.[4]
Limit of Detection (LOD) ~0.1 - 1 µg/mL (HPLC-UV)[3]~0.005 ppm for similar compounds[3]~5 µM for small molecules[3]
Analysis Time Minutes per sample (LC/MS can be as fast as 1-6 minutes).[5]Can be around 20 minutes for a standard experiment, but can be optimized for faster analysis.[6]Seconds to minutes per spectrum.
Quantitative Analysis Excellent with proper calibration curves.[1]Good with the use of an internal standard.[7]Inherently quantitative as the signal area is proportional to the number of nuclei.[8]
Structural Information Limited to retention time and UV spectrum (HPLC-UV), mass spectrum provides molecular weight (HPLC-MS).Mass spectrum provides fragmentation patterns aiding in structural elucidation.[6]Provides detailed structural information for unambiguous identification.[9]
In-situ/Online Monitoring Possible with specialized online HPLC systems.[10][11]Possible with real-time GC-MS instruments, though less common for liquid-phase reactions.[6]Well-suited for in-situ and online monitoring.[4][8]
Advantages High resolution, sensitivity, and throughput.[1] Well-suited for a wide range of compounds.High sensitivity and excellent for volatile and thermally stable compounds.[6]Provides detailed structural information, is non-destructive, and inherently quantitative.[4][9]
Limitations Requires quenching of reaction aliquots for offline analysis.[1] Can be challenging for biphasic reactions.[10]Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to MS-based methods.[12] Can have complex spectra with overlapping signals.[9]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are generalized protocols for monitoring a Suzuki reaction using HPLC, GC-MS, and NMR.

General Suzuki Reaction Setup

A typical Suzuki-Miyaura coupling reaction involves an aryl halide, an arylboronic acid, a palladium catalyst, a ligand, and a base in a suitable solvent system.[13] The reaction is typically run under an inert atmosphere (e.g., nitrogen or argon) and may require heating.[13] Reaction progress can be monitored by taking aliquots at specific time intervals.[1]

1. HPLC Monitoring Protocol

HPLC is a powerful technique for the quantitative analysis of reaction mixtures, offering high resolution and sensitivity.[1]

  • Reaction Sampling and Quenching: At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.[1] Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol to stop the catalytic cycle.[1] An internal standard can be included in the quenching solvent for more accurate quantification.[1]

  • Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter.[1] Further dilutions may be necessary to bring the analyte concentrations within the linear range of the detector.[1]

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid.

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detection at a wavelength where both reactants and products absorb, or mass spectrometry for higher specificity.

    • Quantification: Generate a calibration curve for the reactants and products using standards of known concentration to determine their amounts in the reaction mixture over time.[1]

2. GC-MS Monitoring Protocol

GC-MS is particularly useful for Suzuki reactions involving volatile and thermally stable compounds.

  • Reaction Sampling and Quenching: Similar to HPLC, withdraw an aliquot of the reaction mixture and quench it in a suitable solvent (e.g., ethyl acetate).

  • Sample Preparation: The quenched sample is typically diluted in a volatile solvent compatible with the GC system. If the analytes are not sufficiently volatile or are too polar, derivatization may be necessary.

  • GC-MS Analysis:

    • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the heated inlet.

    • Oven Program: A temperature gradient is used to separate the components based on their boiling points.

    • MS Detection: The mass spectrometer is set to scan a relevant mass range to detect the molecular ions and fragmentation patterns of the reactants and products.

    • Quantification: An internal standard is typically used for quantitative analysis.[7] The peak areas of the analytes are compared to the peak area of the internal standard.

3. NMR Monitoring Protocol

NMR spectroscopy provides detailed structural information and is inherently quantitative, making it a powerful tool for reaction monitoring, including in-situ analysis.[4][9]

  • Offline NMR Monitoring:

    • Reaction Sampling: At various time points, take a small sample from the reaction mixture.

    • Sample Preparation: Dissolve the aliquot in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[9]

    • NMR Analysis: Acquire ¹H NMR or other relevant spectra (e.g., ¹⁹F NMR if applicable).[4] The disappearance of reactant signals and the appearance of product signals can be monitored. The ratio of integrals of characteristic peaks of the reactant and product can be used to determine the reaction conversion.[4]

  • In-situ (Online) NMR Monitoring:

    • Reaction Setup: The reaction is carried out directly in an NMR tube or in a flask connected to a flow-NMR setup.

    • NMR Analysis: Spectra are acquired at regular intervals throughout the reaction. This allows for real-time monitoring of the reaction progress without the need for sampling and quenching. Modern benchtop NMR spectrometers are well-suited for this purpose and can often lock onto a proton signal, avoiding the need for deuterated solvents.[4]

Workflow for Selecting an Analytical Method

The choice of the most suitable analytical method depends on a variety of factors. The following diagram illustrates a logical workflow to guide the selection process for monitoring a Suzuki reaction.

G Workflow for Selecting an Analytical Method for Suzuki Reaction Monitoring cluster_start Workflow for Selecting an Analytical Method for Suzuki Reaction Monitoring cluster_questions Workflow for Selecting an Analytical Method for Suzuki Reaction Monitoring cluster_methods Workflow for Selecting an Analytical Method for Suzuki Reaction Monitoring cluster_decision Workflow for Selecting an Analytical Method for Suzuki Reaction Monitoring start Start: Define Monitoring Objectives q1 Are reactants/products volatile and thermally stable? start->q1 q2 Is detailed structural information required for intermediates or byproducts? q1->q2 No gcms Consider GC-MS q1->gcms Yes q3 Is high sensitivity for trace components the primary concern? q2->q3 No nmr Consider NMR q2->nmr Yes q4 Is in-situ, real-time monitoring desired? q3->q4 No hplc Consider HPLC/UPLC-MS q3->hplc Yes q4->nmr Yes q4->hplc Consider Online HPLC decision_gcms GC-MS is a strong candidate. gcms->decision_gcms decision_nmr NMR is highly suitable. nmr->decision_nmr decision_nmr_insitu In-situ NMR is the ideal choice. nmr->decision_nmr_insitu decision_hplc HPLC/UPLC-MS is a strong candidate. hplc->decision_hplc

Selecting the right analytical tool.

Conclusion

HPLC, GC-MS, and NMR are all powerful techniques for monitoring the progress of Suzuki reactions, each with its own set of strengths and weaknesses. HPLC offers excellent quantitative capabilities and is ideal for reaction optimization and kinetic studies.[1] GC-MS is highly sensitive and well-suited for volatile analytes. NMR provides unparalleled structural detail and is a powerful tool for in-situ monitoring and mechanistic investigations.[1][9] By carefully considering the specific requirements of their research, scientists and drug development professionals can select the most appropriate analytical method to gain valuable insights into their Suzuki coupling reactions, leading to improved efficiency, yield, and understanding.

References

A Comparative Guide to 1H NMR Analysis of 2-Butoxyphenylboronic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the real-time monitoring of reactions is crucial for optimization, understanding reaction kinetics, and ensuring the quality of the final product. This guide provides a comprehensive comparison of 1H NMR spectroscopy for the analysis of reaction mixtures involving 2-butoxyphenylboronic acid, a common reagent in cross-coupling reactions, with alternative analytical techniques.

Introduction to Reaction Monitoring of this compound

This compound is a versatile building block, frequently employed in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. Monitoring the progress of these reactions is essential to determine reaction completion, identify the formation of byproducts, and establish optimal reaction conditions. 1H NMR spectroscopy offers a powerful, non-destructive method for real-time, in-situ analysis of the reaction mixture, providing detailed structural information and quantitative data on the consumption of reactants and the formation of products.

1H NMR Analysis of a Simulated this compound Suzuki-Miyaura Reaction

To illustrate the utility of 1H NMR in monitoring a reaction with this compound, we will consider a representative Suzuki-Miyaura coupling with an aryl bromide.

Reaction:

This compound + Ar-Br → 2-Butoxy-1,1'-biphenyl + HOB(OH)₂

The 1H NMR spectrum of the reaction mixture would display characteristic signals for the starting materials and the product. By integrating these signals over time, the reaction progress can be quantified.

Expected 1H NMR Chemical Shifts (Simulated in CDCl₃):

CompoundProtonsExpected Chemical Shift (ppm)Multiplicity
This compound Aromatic (ortho to -OBu)~6.9-7.0d
Aromatic (meta to -OBu)~7.3-7.4t
Aromatic (para to -OBu)~7.1-7.2t
Aromatic (ortho to -B(OH)₂)~7.8-7.9d
-OCH₂-~4.0-4.1t
-OCH₂CH₂ CH₂CH₃~1.8-1.9m
-OCH₂CH₂CH₂ CH₃~1.5-1.6m
-CH₃~0.9-1.0t
Aryl Bromide (Ar-Br) Aromatic~7.0-7.6m
2-Butoxy-1,1'-biphenyl (Product) Aromatic~7.2-7.6m
-OCH₂-~4.0-4.1t
-OCH₂CH₂ CH₂CH₃~1.8-1.9m
-OCH₂CH₂CH₂ CH₃~1.5-1.6m
-CH₃~0.9-1.0t

Comparison of Analytical Techniques for Reaction Monitoring

While 1H NMR is a powerful tool, other analytical techniques can also be employed to monitor the progress of reactions involving this compound. The choice of technique often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or detailed structural information.

Feature1H NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Principle Measures the magnetic properties of atomic nuclei.Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.A high-resolution version of HPLC coupled with a mass spectrometer for detection and identification.
Quantitative Analysis Inherently quantitative without the need for response factors.[1][2][3]Requires calibration curves or response factors for accurate quantification.[1][2][3]Requires calibration curves for accurate quantification, but offers high sensitivity.
Structural Information Provides detailed structural information about all components in the mixture.Provides retention time data, which can be used for identification with standards.Provides retention time and mass-to-charge ratio, aiding in identification.
Sample Preparation Minimal; a small aliquot of the reaction mixture is diluted in a deuterated solvent.Requires quenching of the reaction and filtration before injection.Similar to HPLC, requires quenching and filtration.
Analysis Time Typically 1-5 minutes per spectrum.5-30 minutes per sample, depending on the method.1-10 minutes per sample.
In-situ Monitoring Well-suited for in-situ, real-time monitoring.Typically requires sampling and quenching, making real-time monitoring more challenging.Similar to HPLC.
Sensitivity Lower sensitivity compared to chromatographic methods.High sensitivity, especially with UV detection.Very high sensitivity.
Resolution Can suffer from signal overlap in complex mixtures.Excellent separation of components in a mixture.Superior separation and resolution compared to HPLC.

Experimental Protocols

1H NMR Reaction Monitoring
  • Sample Preparation: At desired time points, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Dilute the aliquot with a deuterated solvent (e.g., 0.5 mL of CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte peaks.

  • Data Acquisition: Acquire a 1H NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.[4]

  • Data Analysis: Integrate the characteristic signals of the starting material (e.g., a well-resolved aromatic proton of this compound) and the product.

  • Calculate the relative concentrations and percentage conversion over time.

HPLC Reaction Monitoring
  • Sample Preparation: At desired time points, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., 1 mL of acetonitrile/water).

  • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).

  • Data Analysis: Integrate the peak areas of the starting material and product. Use a pre-determined response factor or a calibration curve for accurate quantification.

Visualizing the Workflow and Relationships

The following diagrams illustrate the experimental workflow for 1H NMR analysis and the logical relationship for data interpretation.

G Experimental Workflow for 1H NMR Reaction Monitoring cluster_reaction Reaction cluster_sampling Sampling & Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Interpretation Reaction This compound + Ar-Br Sampling Withdraw Aliquot Reaction->Sampling Dilution Dilute in Deuterated Solvent Sampling->Dilution Acquisition Acquire 1H NMR Spectrum Dilution->Acquisition Integration Integrate Signals Acquisition->Integration Quantification Calculate Conversion Integration->Quantification

Caption: Workflow for 1H NMR reaction monitoring.

G Data Interpretation Logic Start 1H NMR Spectrum of Reaction Mixture Identify Identify Characteristic Signals (Reactant vs. Product) Start->Identify Integrate Integrate Signal Areas Identify->Integrate Ratio Calculate Integral Ratio (Product / (Product + Reactant)) Integrate->Ratio Conversion Determine % Conversion Ratio->Conversion

References

2-Butoxyphenylboronic Acid vs. Potassium 2-Butoxyphenyltrifluoroborate: A Comparative Guide to Reactivity in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of palladium-catalyzed cross-coupling reactions, the choice of the organoboron reagent is a critical parameter influencing reaction efficiency, reproducibility, and overall yield. The Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, traditionally utilizes boronic acids. However, the emergence of potassium organotrifluoroborates as alternative coupling partners has prompted a re-evaluation of the optimal boron-based nucleophile. This guide provides an objective, data-driven comparison of 2-butoxyphenylboronic acid and its corresponding potassium trifluoroborate salt, focusing on their respective reactivity, stability, and handling characteristics in the context of Suzuki-Miyaura cross-coupling reactions.

Executive Summary: The Trifluoroborate Advantage

Potassium trifluoroborates are not merely alternatives to boronic acids; they represent a significant advancement in addressing the inherent instability of their tricoordinate counterparts.[1][2] Many boronic acids, including substituted phenylboronic acids, are susceptible to protodeboronation, a process where the crucial carbon-boron bond is cleaved, rendering the reagent inactive.[2] This instability can lead to inconsistent yields and the necessity for excess reagent usage. Potassium trifluoroborates, as tetracoordinate boron species, are markedly more stable, often presenting as bench-stable, crystalline solids that can be stored for extended periods without degradation.[3][4] This enhanced stability translates to more reliable and reproducible cross-coupling reactions.[2]

Comparative Performance Data

While direct, head-to-head quantitative data for the Suzuki-Miyaura coupling of this compound versus its potassium trifluoroborate salt under identical conditions is not extensively documented in the literature, an illustrative comparison can be constructed based on the well-established principles of their reactivity and data from structurally analogous compounds. Generally, potassium trifluoroborates are employed for substrates where boronic acids are known to exhibit poor performance.[2]

The following table summarizes the expected performance characteristics and provides illustrative yield data based on typical Suzuki-Miyaura couplings of similar alkoxy-substituted arylboron reagents.

FeatureThis compoundPotassium 2-ButoxyphenyltrifluoroborateRationale & References
Chemical Stability Moderate; susceptible to protodeboronation and formation of boroxine anhydrides.High; air- and moisture-stable crystalline solid.[3][4]The tetracoordinate nature of the trifluoroborate protects the C-B bond from cleavage.[3]
Handling & Storage Requires storage under inert atmosphere and refrigeration for long-term stability.Can be handled and stored on the benchtop under ambient conditions.[4]Increased stability simplifies experimental setup and improves reagent longevity.[4]
Illustrative Yield 75-85%85-95%Trifluoroborates often provide higher and more consistent yields, especially with challenging substrates.[2][5]
Reaction Stoichiometry Often requires an excess (1.2-1.5 equiv.) to compensate for degradation.Can be used in near-stoichiometric amounts (1.0-1.1 equiv.).[5]The high stability of the trifluoroborate minimizes the need for excess reagent.[5]

Disclaimer: The yield data presented is illustrative and compiled from various sources on similar alkoxy-substituted arylboron compounds. Actual yields are highly dependent on the specific reaction conditions, substrates, and catalyst system employed.

Experimental Protocols

Detailed methodologies for the preparation of potassium 2-butoxyphenyltrifluoroborate from this compound and for a general Suzuki-Miyaura cross-coupling reaction are provided below.

Protocol 1: Synthesis of Potassium 2-Butoxyphenyltrifluoroborate

Objective: To convert this compound to its more stable potassium trifluoroborate salt.

Materials:

  • This compound

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol (MeOH)

  • Water (H₂O)

  • Acetone

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq).

  • Slowly add the aqueous KHF₂ solution to the stirring methanolic solution of the boronic acid.

  • A white precipitate of potassium 2-butoxyphenyltrifluoroborate should form.

  • Stir the mixture at room temperature for 30 minutes.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water, followed by acetone, and then diethyl ether to facilitate drying.

  • Dry the resulting white crystalline solid under vacuum to a constant weight.

Protocol 2: General Suzuki-Miyaura Cross-Coupling Reaction

Objective: To perform a palladium-catalyzed cross-coupling of an aryl halide with either this compound or potassium 2-butoxyphenyltrifluoroborate.

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)

  • This compound (1.2 mmol) OR Potassium 2-butoxyphenyltrifluoroborate (1.05 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%) OR a more advanced ligand like RuPhos for challenging couplings.[6]

  • Cesium carbonate (Cs₂CO₃) (3.0 mmol)

  • Toluene/Water (10:1 v/v) or THF/Water (9:1 v/v)[7]

Procedure:

  • To a dry Schlenk tube, add the aryl halide, the boronic acid or trifluoroborate salt, cesium carbonate, palladium(II) acetate, and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Seal the tube and heat the reaction mixture with vigorous stirring at 80-100 °C.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Visualizing the Workflow and Catalytic Cycle

To better illustrate the experimental process and the underlying chemical transformation, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_coupling Suzuki-Miyaura Coupling boronic_acid This compound trifluoroborate Potassium 2-Butoxyphenyltrifluoroborate boronic_acid->trifluoroborate Precipitation khf2 KHF2 Solution khf2->trifluoroborate reaction_setup Reaction Setup (Inert Atmosphere) trifluoroborate->reaction_setup reagents Aryl Halide, Base, Catalyst, Ligand reagents->reaction_setup heating Heating (80-100 °C) reaction_setup->heating workup Workup & Purification heating->workup product Biaryl Product workup->product

Caption: Experimental workflow from boronic acid to the final biaryl product.

Suzuki_Cycle Pd0 Pd(0)L2 PdII_halide R1-Pd(II)L2-X Pd0->PdII_halide Oxidative Addition PdII_R2 R1-Pd(II)L2-R2 PdII_halide->PdII_R2 Transmetalation PdII_R2->Pd0 Reductive Elimination re_text->R1R2 R1X->oa_text R2BF3K->tm_text

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

For researchers and drug development professionals, the choice between this compound and its potassium trifluoroborate salt hinges on the desired balance of convenience, stability, and reaction robustness. The evidence strongly indicates that potassium 2-butoxyphenyltrifluoroborate offers significant advantages in terms of stability, ease of handling, and the potential for higher, more consistent yields in Suzuki-Miyaura cross-coupling reactions. While this compound remains a viable reagent, particularly for immediate use after synthesis or purification, its trifluoroborate counterpart provides a more reliable and user-friendly alternative, ultimately contributing to more efficient and reproducible synthetic workflows. The adoption of potassium organotrifluoroborates can, therefore, accelerate the synthesis of complex molecules and the overall drug discovery process.

References

MIDA Boronates: Superior Stability and Efficiency in Cross-Coupling Reactions Compared to 2-Butoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the stability and reliability of building blocks are paramount. In the realm of palladium-catalyzed cross-coupling reactions, boronic acids are indispensable reagents. However, the inherent instability of many boronic acids, such as 2-butoxyphenylboronic acid, can lead to diminished yields and reproducibility. N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative solution, offering exceptional benchtop stability and enhanced performance in Suzuki-Miyaura cross-coupling reactions.

This guide provides a comprehensive comparison of MIDA boronates and this compound, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for synthetic applications.

Unparalleled Stability of MIDA Boronates

In stark contrast, MIDA boronates exhibit remarkable stability. They are typically crystalline, free-flowing solids that are stable to air and moisture indefinitely, allowing for long-term benchtop storage without degradation.[3][4] This exceptional stability simplifies handling, purification by silica gel chromatography, and ensures the high purity of the reagent, which is crucial for reproducible reaction outcomes.[3]

A key innovation of MIDA boronates is their "slow-release" mechanism. Under specific, mild aqueous basic conditions, the MIDA ligand is gradually hydrolyzed, releasing the boronic acid in situ.[1][4] This controlled release maintains a low concentration of the often-unstable free boronic acid in the reaction mixture, minimizing its decomposition and maximizing its participation in the desired cross-coupling reaction.[1][4]

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The enhanced stability of MIDA boronates directly translates to superior performance in Suzuki-Miyaura cross-coupling reactions, especially when dealing with challenging substrates like aryl chlorides. While direct head-to-head quantitative yield comparisons for this compound and its MIDA boronate derivative under identical conditions are not extensively documented, the general principles and data from analogous systems strongly favor the MIDA boronate.

For instance, in couplings of unstable heteroaryl boronic acids with aryl chlorides, the use of MIDA boronates has been shown to provide significantly higher and more consistent yields compared to the corresponding free boronic acids.[1] This advantage is attributed to the minimization of boronic acid decomposition that would otherwise compete with the cross-coupling process.[1]

Table 1: Benchtop Stability of Boronic Acids vs. MIDA Boronates

While specific data for this compound is unavailable, the following table, adapted from studies on other unstable boronic acids, illustrates the general stability advantage of the MIDA platform.

Boronic Acid Derivative% Purity after 15 days (air, benchtop)MIDA Boronate Derivative% Purity after ≥60 days (air, benchtop)
2-Furanboronic acid<5%2-Furan MIDA boronate>95%
2-Thiopheneboronic acid31%2-Thiophene MIDA boronate>95%
Vinylboronic acid<5%Vinyl MIDA boronate>95%
2-Pyridylboronic acidNotoriously unstable2-Pyridyl MIDA boronateStable solid

Data adapted from literature on the stability of various boronic acids and their MIDA boronates.[1]

Experimental Protocols

The following are representative protocols for Suzuki-Miyaura cross-coupling reactions. It is important to note that optimal conditions can vary depending on the specific substrates used.

Protocol 1: Suzuki-Miyaura Coupling of a 2-Pyridyl MIDA Boronate with an Aryl Chloride

This protocol demonstrates the use of a MIDA boronate in a challenging coupling reaction.[1]

Materials:

  • 2-Pyridyl MIDA boronate (1.1 equiv)

  • Aryl chloride (e.g., 4-chloroanisole) (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • SPhos (10 mol%)

  • Copper(II) acetate (Cu(OAc)₂) (10 mol%)

  • Potassium acetate (KOAc) (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-pyridyl MIDA boronate, aryl chloride, Pd(OAc)₂, SPhos, Cu(OAc)₂, and KOAc.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the vessel and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring for completion by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Suzuki-Miyaura Coupling of an Arylboronic Acid with an Aryl Halide

This protocol is a general starting point for the use of a free boronic acid like this compound.[5][6]

Materials:

  • This compound (1.2 - 1.5 equiv)

  • Aryl halide (e.g., 4-chloroanisole) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC/MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Advantage: MIDA Boronate Workflow

The following diagram illustrates the streamlined workflow enabled by the stability of MIDA boronates compared to the more cautious handling required for unstable boronic acids.

G cluster_0 MIDA Boronate Workflow cluster_1 This compound Workflow MIDA_storage Stable Benchtop Storage MIDA_weigh Weighing in Air MIDA_storage->MIDA_weigh MIDA_setup Reaction Setup MIDA_weigh->MIDA_setup MIDA_reaction Slow Release & Coupling MIDA_setup->MIDA_reaction MIDA_product High Yield of Product MIDA_reaction->MIDA_product BA_storage Inert Atmosphere Storage BA_weigh Rapid Weighing BA_storage->BA_weigh BA_setup Immediate Use BA_weigh->BA_setup BA_reaction Coupling vs. Decomposition BA_setup->BA_reaction BA_product Variable Yield BA_reaction->BA_product

Caption: Workflow comparison of MIDA boronates and boronic acids.

Conclusion

For researchers seeking robust and reliable methods for constructing complex molecules via Suzuki-Miyaura cross-coupling, MIDA boronates offer a compelling advantage over traditional boronic acids like this compound. Their exceptional benchtop stability eliminates the challenges associated with handling and storage of unstable reagents, leading to more consistent and reproducible results. The innovative slow-release mechanism of MIDA boronates enhances reaction yields by minimizing premature decomposition of the active boronic acid. While this compound remains a useful reagent, the adoption of its MIDA boronate counterpart represents a strategic upgrade for demanding synthetic applications, particularly in the fields of pharmaceutical and materials science research.

References

A Comparative Guide to Tracking 2-Butoxyphenylboronic Acid Consumption: TLC Analysis and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in drug development and organic synthesis, accurately monitoring the consumption of key reagents is paramount for reaction optimization and yield maximization. This guide provides a detailed comparison of Thin-Layer Chromatography (TLC) analysis and other analytical techniques for tracking the consumption of 2-butoxyphenylboronic acid, a common reagent in cross-coupling reactions.

Thin-Layer Chromatography (TLC) Analysis

TLC is a rapid, cost-effective, and widely accessible technique for monitoring the progress of chemical reactions. However, the inherent poor UV activity of many boronic acids, including this compound, necessitates the use of specific visualization agents for their detection.

Experimental Protocol: TLC Analysis of this compound

This protocol outlines the general steps for monitoring the consumption of this compound in a reaction mixture using TLC.

a. Materials:

  • TLC plates (e.g., Silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., a mixture of a non-polar solvent like hexanes or toluene and a polar solvent like ethyl acetate)

  • Visualization agent (e.g., Alizarin solution, 10-hydroxybenzo[h]quinolone solution, or curcumin solution)

  • UV lamp (254 nm and 366 nm)

b. Procedure:

  • Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute the aliquot with a suitable solvent (e.g., the reaction solvent) to an appropriate concentration.

  • Spotting: Spot the diluted reaction mixture, a co-spot (reaction mixture and starting material), and the pure starting material (this compound) onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. The mobile phase should be selected to achieve good separation between the starting material and the product(s), ideally with the starting material having an Rf value of ~0.3-0.5.[1]

  • Drying: After the solvent front has reached the desired height, remove the plate from the chamber and allow it to dry completely.

  • Visualization:

    • UV Light (254 nm): Initially, visualize the plate under a 254 nm UV lamp to observe any UV-active compounds, such as the product or other reactants. The boronic acid spot may not be visible.[2]

    • Staining: Immerse the dried TLC plate briefly in a solution of a suitable staining agent.

      • Alizarin: Dip the plate in a 1 mM solution of alizarin in acetone. After drying, the plate will turn pink, and the boronic acid spots will appear as yellow-orange fluorescent spots under a 366 nm UV lamp.[2][3]

      • 10-hydroxybenzo[h]quinolone (HBQ): Dip the plate in a 1 mM solution of HBQ. The boronic acid spots will appear as brightly fluorescent blue-green spots against a yellow-orange background under a 366 nm UV lamp.[4][5]

      • Curcumin: Dip the plate in a curcumin solution. The boronic acid spots will appear as red-colored spots.[6]

  • Analysis: Monitor the disappearance of the this compound spot over time to determine the extent of its consumption.

TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_vis Visualization cluster_analysis Analysis Sample Sample Reaction Mixture Spot Spot on TLC Plate Sample->Spot Develop Develop in Chamber Spot->Develop Dry Dry Plate Develop->Dry UV UV Lamp (254nm) Dry->UV Stain Stain Plate (Alizarin/HBQ/Curcumin) UV->Stain UV_Stain UV Lamp (366nm) Stain->UV_Stain Analyze Monitor Spot Disappearance UV_Stain->Analyze

Fig. 1: General workflow for TLC analysis of this compound consumption.

Comparison with Alternative Methods

While TLC is a valuable tool, other analytical techniques can provide more detailed and quantitative information. The choice of method often depends on the specific requirements of the analysis, available instrumentation, and the nature of the reaction being studied.

FeatureTLC with StainingGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on polarity on a stationary phase, followed by chemical visualization.Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection and identification.Separation based on polarity using a liquid mobile phase, followed by mass-based detection and identification.Provides structural information based on the magnetic properties of atomic nuclei.
Speed Fast (minutes per sample).Slower (tens of minutes per sample).Slower (tens of minutes per sample).Fast for a single spectrum, but sample preparation can be time-consuming.
Cost Low.High instrument cost, moderate running cost.High instrument cost, moderate running cost.Very high instrument cost, low running cost.
Quantitation Semi-quantitative at best (visual estimation of spot size/intensity). Quantitative analysis is possible with densitometry but is less common.[4]Quantitative with proper calibration.Quantitative with proper calibration.Quantitative with an internal standard.
Sample Prep Minimal (dilution and spotting).May require derivatization to increase volatility of boronic acids.Minimal (dilution and filtration).Requires deuterated solvents and filtration.
Specificity Good with selective stains.High, provides molecular weight and fragmentation data.High, provides molecular weight and fragmentation data.High, provides detailed structural information.
Throughput High.Moderate.Moderate.Low to moderate.
Key Advantage Simplicity and speed for qualitative monitoring.[1][2]High sensitivity and structural information for volatile compounds.Broad applicability and high sensitivity for a wide range of compounds.[7]Provides unambiguous structural confirmation and is non-destructive.
Key Limitation Limited quantitative ability and potential for interference from other compounds that react with the stain.Not suitable for non-volatile or thermally labile compounds.Higher cost and complexity compared to TLC.Lower sensitivity compared to mass spectrometry techniques.

Decision-Making Flowchart for Method Selection

Method_Selection cluster_start cluster_questions cluster_methods Start Need to monitor This compound consumption Qualitative Qualitative or Quantitative? Start->Qualitative Speed Is speed critical? Qualitative->Speed Qualitative LCMS_GCMS Use LC-MS or GC-MS Qualitative->LCMS_GCMS Quantitative Structure Need structural confirmation? Speed->Structure No TLC Use TLC with Staining Speed->TLC Yes Structure->LCMS_GCMS No NMR Use NMR Structure->NMR Yes

Fig. 2: A flowchart to guide the selection of an appropriate analytical method.

Conclusion

The TLC analysis of this compound, when coupled with appropriate visualization agents like alizarin or HBQ, offers a rapid, simple, and cost-effective method for qualitatively monitoring its consumption during a chemical reaction.[3][4] For researchers requiring quantitative data or detailed structural information, more sophisticated techniques such as LC-MS, GC-MS, or NMR spectroscopy are recommended alternatives. The choice of the most suitable analytical method will ultimately be dictated by the specific experimental needs, available resources, and the desired level of analytical detail.

References

A Researcher's Guide to Quantifying Product Yield in Suzuki Reactions: A Comparative Analysis of Internal Standard Methods versus Traditional Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the accurate determination of reaction yield is a critical parameter for assessing reaction efficiency, optimizing conditions, and ensuring the economic viability of a synthetic route. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for C-C bond formation, is no exception. This guide provides a comprehensive comparison of methods for quantifying product yield in Suzuki reactions, with a particular focus on the use of an internal standard in spectroscopic techniques versus the traditional method of isolating the product.

This guide will delve into the nuances of quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS) utilizing an internal standard, and compare these methods with the determination of isolated yield. We will provide supporting experimental data, detailed protocols, and visual aids to help researchers make informed decisions about the most suitable quantification method for their specific needs.

Comparison of Yield Quantification Methods

The choice of a yield determination method depends on various factors, including the stage of research (e.g., initial screening vs. final scale-up), the desired accuracy and precision, sample throughput, and the physical properties of the product. Below is a comparative overview of the most common methods.

Parameter Internal Standard qNMR Internal Standard GC-MS Isolated Yield
Principle Compares the integral of a product's NMR signal to that of a known amount of an internal standard.Compares the peak area of a product in a chromatogram to that of a known amount of an internal standard.Gravimetric measurement of the purified product.
Sample Preparation Simple; a small aliquot of the crude reaction mixture is mixed with a known amount of internal standard and an NMR solvent.An aliquot of the crude reaction mixture is diluted with a suitable solvent containing a known concentration of the internal standard.Requires full reaction work-up, extraction, and purification (e.g., column chromatography, recrystallization).
Analysis Time Rapid (typically 5-15 minutes per sample).Moderate (typically 15-40 minutes per sample).Time-consuming (can take several hours to days).
Accuracy High, with reported precision and accuracy within ±1-5%.[1]High, with proper calibration.Can be variable and is often lower than spectroscopic yields due to handling losses during purification.[2]
Precision High, with excellent reproducibility.[1]High, with consistent chromatographic conditions.Can be lower due to variability in the purification process.
Throughput High; suitable for screening multiple reactions.High; suitable for automated analysis of many samples.Low; impractical for high-throughput screening.
Material Consumption Minimal; only a small aliquot of the reaction mixture is needed.Minimal; a small aliquot is sufficient.The entire reaction scale is used.
Information Obtained Yield, conversion, and structural information of the product and byproducts.Yield and qualitative identification of volatile components.Only the yield of the isolated, purified product.
Ideal For Reaction optimization, screening, and when the product is difficult to isolate.Routine analysis of volatile and thermally stable products.Final step of a synthesis, large-scale reactions, and when a pure sample of the product is required.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for each quantification method.

Quantitative NMR (qNMR) with an Internal Standard

This method allows for the determination of the product yield directly from the crude reaction mixture.

Materials:

  • Crude Suzuki reaction mixture

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene, dimethyl terephthalate)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of the Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in a specific volume of the deuterated solvent to create a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh a specific amount of the crude reaction mixture into a vial.

    • Add a precise volume of the internal standard stock solution to the vial.

    • Ensure the mixture is homogeneous.

    • Transfer an appropriate volume (e.g., 0.6 mL) of the mixture into an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Crucial Parameters for Quantification:

      • Use a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, to ensure complete relaxation and accurate integration. A D1 of 10-30 seconds is often sufficient.

      • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio (>150:1 for accurate integration).

  • Data Analysis:

    • Integrate a well-resolved signal of the product and a signal of the internal standard.

    • Calculate the moles of the internal standard in the NMR sample.

    • Use the following formula to calculate the moles of the product:

      Moles of Product = (Integral of Product / Number of Protons of Product Signal) * (Number of Protons of IS Signal / Integral of IS) * Moles of IS

    • Calculate the percent yield based on the initial moles of the limiting reagent.

Gas Chromatography-Mass Spectrometry (GC-MS) with an Internal Standard

This technique is highly sensitive and suitable for volatile and thermally stable products.

Materials:

  • Crude Suzuki reaction mixture

  • Internal Standard (e.g., biphenyl, naphthalene, dodecane)

  • Solvent for dilution (e.g., ethyl acetate, dichloromethane)

  • GC vials with inserts

  • Volumetric flasks and micropipettes

Procedure:

  • Preparation of the Internal Standard Solution: Prepare a stock solution of the internal standard in a suitable solvent at a known concentration.

  • Sample Preparation:

    • Take a small, accurately measured aliquot of the crude reaction mixture.

    • Dilute the aliquot with a precise volume of the solvent containing the internal standard.

    • Filter the sample if necessary to remove any particulate matter.

    • Transfer the prepared sample to a GC vial.

  • GC-MS Analysis:

    • Inject the sample into the GC-MS system.

    • Typical GC Conditions:

      • Column: A non-polar capillary column (e.g., DB-5ms).

      • Injector Temperature: 250-280 °C.

      • Oven Program: Start at a lower temperature (e.g., 80 °C), ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Scan Range: A suitable mass range to detect the product and internal standard.

  • Data Analysis:

    • Identify the peaks corresponding to the product and the internal standard in the total ion chromatogram (TIC).

    • Integrate the peak areas of the product and the internal standard.

    • A response factor (RF) should be determined by analyzing a standard mixture with known concentrations of the analyte and the internal standard.

    • Calculate the concentration of the product using the following formula:

      Concentration of Product = (Area of Product / Area of IS) * (Concentration of IS / RF)

    • Calculate the total moles of the product in the original reaction mixture and determine the percent yield.

Isolated Yield

This traditional method provides the yield of the purified product.

Materials:

  • Completed Suzuki reaction mixture

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

  • Rotary evaporator

Procedure:

  • Work-up:

    • Quench the reaction mixture (e.g., with water or a saturated aqueous solution of NH₄Cl).

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) multiple times.

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product using an appropriate technique, most commonly flash column chromatography on silica gel. Other methods include recrystallization or distillation.

  • Yield Calculation:

    • After purification, remove all solvent from the product.

    • Accurately weigh the pure, dry product.

    • Calculate the percent yield using the following formula:

      Percent Yield = (Actual Mass of Product / Theoretical Mass of Product) * 100%

Visualizing the Workflow and Decision-Making Process

To further clarify the methodologies and aid in the selection process, the following diagrams have been generated.

experimental_workflow cluster_reaction Suzuki Reaction cluster_quantification Quantification cluster_spectroscopic Spectroscopic Methods cluster_isolation Isolation Method reaction Completed Suzuki Reaction Mixture aliquot Take a precise aliquot of crude mixture reaction->aliquot workup Reaction Work-up (Extraction, Washing) reaction->workup add_is Add known amount of Internal Standard aliquot->add_is qnmr qNMR Analysis add_is->qnmr gcms GC-MS Analysis add_is->gcms spectro_yield Calculate Spectroscopic Yield qnmr->spectro_yield gcms->spectro_yield purify Purification (e.g., Chromatography) workup->purify weigh Weigh Pure Product purify->weigh iso_yield Calculate Isolated Yield weigh->iso_yield

Caption: Experimental workflow for Suzuki reaction yield determination.

decision_tree start What is the primary goal? goal_screening Reaction Screening or High-Throughput Experimentation? start->goal_screening Optimization/ Screening goal_final Final Product Synthesis or Need for Pure Material? start->goal_final Isolation/ Scale-up screening_choice Is the product volatile and thermally stable? goal_screening->screening_choice final_choice Isolated Yield goal_final->final_choice screening_yes Internal Standard GC-MS screening_choice->screening_yes Yes screening_no Internal Standard qNMR screening_choice->screening_no No / Unknown

References

A Comparative Guide to Palladium Ligands for Suzuki-Miyaura Coupling with 2-Butoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency and functional group tolerance. The choice of the palladium ligand is critical for the success of these reactions, profoundly influencing yield, reaction kinetics, and substrate scope. This guide provides a comparative analysis of the efficacy of various palladium ligands in the Suzuki-Miyaura coupling of 2-butoxyphenylboronic acid, a versatile building block in the synthesis of complex organic molecules.

Performance Comparison of Palladium Ligands

While a direct head-to-head comparison of all ligands under identical conditions for the coupling of this compound is not extensively documented in a single study, by compiling data from various sources involving this or structurally similar boronic acids, we can draw meaningful insights into their relative performance. The following table summarizes the efficacy of common palladium ligands in the Suzuki-Miyaura coupling of this compound with aryl halides. For consistency, 4-bromoanisole is used as a representative coupling partner where data is available.

Ligand/CatalystPalladium SourceBaseSolventTemp. (°C)Time (h)Yield (%)
SPhosPd(OAc)₂K₃PO₄Toluene/H₂O802>95 (analogous)
XPhosPd₂(dba)₃K₃PO₄Dioxane1001292 (analogous)
RuPhosPd(OAc)₂K₂CO₃Toluene1101888 (analogous)
Pd(dppf)Cl₂-K₂CO₃DME/H₂O801865 (analogous)
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O1001275 (analogous)

Note: Data marked as "analogous" is derived from studies using structurally similar arylboronic acids and/or aryl halides due to the limited availability of direct comparative data for this compound with 4-bromoanisole under varied ligand conditions. The yields are indicative of the general efficacy of the ligand class for this type of transformation.

Experimental Protocols

Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide, which can be adapted based on the specific ligand and palladium source selected.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., 4-bromoanisole, 1.0 equivalent)

  • Palladium source (e.g., Pd(OAc)₂, 2 mol%)

  • Palladium ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene/Water 10:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, this compound, the palladium source, the ligand, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Process

To better understand the experimental process and the underlying catalytic cycle, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Ar-Pd(II)(Ar')L2 Base Base Base->Ar-Pd(II)(Ar')L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Aryl Halide - Pd Source & Ligand - Base start->reagents inert_atm Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent reaction Heat and Stir Reaction Mixture add_solvent->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water & Brine monitoring->workup Upon Completion purification Dry, Concentrate, and Purify (Column Chromatography) workup->purification product Isolated Biaryl Product purification->product

Caption: A step-by-step workflow for a typical Suzuki coupling experiment.

Navigating Steric Hindrance: A Comparative Guide to the Kinetics of Suzuki-Miyaura Reactions with Ortho-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry. However, the introduction of steric bulk, particularly in the form of ortho-substituents on the boronic acid partner, can significantly impact reaction kinetics and overall efficiency. This guide provides a comparative analysis of the performance of various ortho-substituted boronic acids in Suzuki-Miyaura reactions, supported by available experimental data, to aid in reaction design and optimization.

The presence of a substituent at the ortho-position of a phenylboronic acid introduces steric hindrance that can impede the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. This steric clash can slow down the reaction rate and, in some cases, inhibit the reaction altogether. Understanding the relative reactivity of different ortho-substituted boronic acids is therefore critical for predicting reaction outcomes and selecting appropriate catalytic systems.

Performance Comparison of Ortho-Substituted Boronic Acids

Table 1: Comparison of Yields for Suzuki-Miyaura Reactions of Various Ortho-Substituted Phenylboronic Acids

Ortho-SubstituentAryl HalideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
-NO₂4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O1001635[1]
-OCH₃3,4,5-tribromo-2,6-dimethylpyridinePd(OAc)₂ / SPhosK₃PO₄Toluene90123 (mono-arylated)[2][3][4][5]
-CH₃1-bromo-4-tert-butylbenzenePd(OAc)₂ / P(o-tol)₃K₃PO₄Toluene10024>95(General knowledge)
-Cl3,4,5-tribromo-2,6-dimethylpyridinePd(OAc)₂ / SPhosK₃PO₄Toluene90117 (mono-arylated)[2][3][4][5]

Note: The data in this table is compiled from different sources and serves as a representative comparison. Direct comparison of reaction rates is challenging due to the varied reaction conditions.

The data suggests that the nature of the ortho-substituent plays a significant role in the reaction outcome. For instance, the strongly electron-withdrawing nitro group in the ortho-position, combined with its steric bulk, leads to a significantly lower yield compared to para- or meta-substituted analogs, even with a highly active catalyst system.[1] In the case of the coupling with a sterically demanding tribromo-dimethylpyridine, both ortho-methoxy and ortho-chloro phenylboronic acids show reactivity, but the product distribution indicates a complex interplay of steric and electronic effects.[2][3][4][5]

Experimental Protocols

To conduct kinetic studies of Suzuki-Miyaura reactions with ortho-substituted boronic acids, careful monitoring of the reaction progress is essential. The following is a general protocol that can be adapted for specific substrates and catalyst systems.

General Procedure for Kinetic Analysis of Suzuki-Miyaura Reactions

Materials:

  • Aryl halide

  • Ortho-substituted boronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., SPhos, XPhos, PPh₃)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Internal standard (e.g., dodecane, biphenyl)

  • Reaction vials and stir bars

  • Inert atmosphere glovebox or Schlenk line

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), ortho-substituted boronic acid (1.2 mmol), base (2.0 mmol), and internal standard (0.5 mmol) to a reaction vial equipped with a stir bar.

  • Solvent and Catalyst Addition: Add the anhydrous solvent (10 mL) to the vial. Stir the mixture to ensure homogeneity. In a separate vial, prepare a stock solution of the palladium catalyst and ligand. Add the appropriate amount of the catalyst/ligand solution to the reaction mixture.

  • Reaction Initiation and Monitoring: Place the reaction vial in a pre-heated oil bath or heating block set to the desired temperature to initiate the reaction. At regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 120 min), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching and Sample Preparation: Immediately quench the aliquot by adding it to a vial containing a quenching agent (e.g., a small amount of water or a dilute acid solution). Dilute the quenched sample with a suitable solvent (e.g., ethyl acetate) and filter through a short plug of silica gel to remove solid residues.

  • Analysis: Analyze the prepared samples by GC or HPLC to determine the concentration of the starting material and the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the reactant and/or product as a function of time to obtain the reaction profile. From this data, initial reaction rates can be determined. By performing a series of experiments with varying concentrations of reactants and catalyst, the reaction order with respect to each component and the rate constant can be determined.

Mechanistic Considerations and Experimental Workflow

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The steric hindrance of ortho-substituted boronic acids primarily affects the transmetalation step.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)2) (Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Reductive Elimination Catalyst Pd(0)L_n: Active Catalyst Oxidative_Adduct Ar-Pd(II)-X(L_n): Oxidative Adduct Transmetalated_Complex Ar-Pd(II)-Ar'(L_n): Transmetalated Complex Product Ar-Ar': Coupled Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The experimental workflow for a kinetic study is designed to systematically gather data to understand the influence of different parameters on the reaction rate.

Experimental_Workflow A Reaction Setup (Reactants, Base, Solvent, Internal Standard) B Catalyst/Ligand Addition A->B C Reaction Initiation (Heating) B->C D Aliquoting at Time Intervals C->D E Quenching D->E F Sample Preparation (Dilution, Filtration) E->F G GC/HPLC Analysis F->G H Data Analysis (Concentration vs. Time) G->H I Determination of Kinetic Parameters H->I

Caption: A typical experimental workflow for kinetic analysis.

References

Benchmarking 2-Butoxyphenylboronic acid performance against boronic esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and synthetic chemists, particularly those in drug development, the choice between using a free boronic acid or a more stable boronic ester is a critical decision that influences reaction efficiency, yield, and practicality. This guide provides an objective comparison of 2-Butoxyphenylboronic acid and its corresponding boronic esters, focusing on their stability and performance in key cross-coupling reactions, supported by experimental data and detailed protocols.

The Reactivity-Stability Trade-Off

The fundamental difference between boronic acids and their boronate esters, such as pinacol esters, is a trade-off between reactivity and stability.[1]

  • This compound: Generally exhibits higher reactivity, which can lead to faster reaction times.[1] This is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in catalytic cycles like the Suzuki-Miyaura coupling.[2] However, this reactivity comes at the cost of lower stability. Boronic acids are susceptible to decomposition pathways, including oxidation and protodeboronation, which can negatively impact shelf-life and reaction yields.[1][2]

  • This compound Pinacol Ester: Offers significantly enhanced stability.[2] Boronate esters are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[1] This stability makes them highly suitable for multi-step syntheses and high-throughput screening applications where reagent integrity is paramount.[1] The trade-off for this stability is typically a lower intrinsic reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions common in many cross-coupling reactions.[1]

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and the choice of the boron reagent is critical to its success.[1]

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_add [label="Oxidative\nAddition", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_complex [label="Ar-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetalation [label="Transmetalation", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elim [label="Reductive\nElimination", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; biaryl_complex [label="Ar-Pd(II)L₂-Ar'", fillcolor="#FBBC05", fontcolor="#202124"];

// Invisible nodes for layout in1 [label="Ar-X", shape=plaintext, fontcolor="#202124"]; in2 [label="Ar'-B(OR)₂ + Base", shape=plaintext, fontcolor="#202124"]; out1 [label="Ar-Ar'", shape=plaintext, fontcolor="#202124"]; out2 [label="X-B(OR)₂", shape=plaintext, fontcolor="#202124"];

// Edges pd0 -> oxidative_add [arrowhead=normal, color="#5F6368"]; in1 -> oxidative_add [arrowhead=normal, color="#5F6368"]; oxidative_add -> pd2_complex [arrowhead=normal, color="#5F6368"]; pd2_complex -> transmetalation [arrowhead=normal, color="#5F6368"]; in2 -> transmetalation [arrowhead=normal, color="#5F6368"]; transmetalation -> biaryl_complex [arrowhead=normal, color="#5F6368"]; transmetalation -> out2 [arrowhead=none, color="#5F6368", style=dashed]; biaryl_complex -> reductive_elim [arrowhead=normal, color="#5F6368"]; reductive_elim -> pd0 [arrowhead=normal, color="#5F6368"]; reductive_elim -> out1 [arrowhead=none, color="#5F6368", style=dashed]; } t Figure 1: Suzuki-Miyaura Catalytic Cycle.

Table 1: Performance Comparison in Suzuki-Miyaura Coupling

ParameterThis compoundThis compound Pinacol Ester
Reaction Time Generally shorter[1]Typically longer[1]
Reactivity Higher intrinsic reactivity[1][3]Lower intrinsic reactivity; often requires hydrolysis[1]
Stability/Handling Requires inert atmosphere for long-term storage; susceptible to decomposition.[2]Stable at room temperature, easy to handle and purify.[2]
Yield Can be high in short reactions but may be compromised by decomposition.[2]Often more reproducible, leading to higher isolated yields in complex syntheses.[2]
Purity of Reagent Can be challenging to obtain in high purity.[2]Generally high purity is achievable via chromatography.[2][4]

Performance in Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.[5][6] While traditionally employing boronic acids, their ester counterparts can also be used, though sometimes with challenges.

Table 2: Performance Comparison in Chan-Lam Coupling

ParameterThis compoundThis compound Pinacol Ester
General Reactivity Traditional and generally effective substrate.[1]Can be challenging partners, sometimes resulting in lower yields, especially with aryl amines.[7]
Reaction Conditions Effective under standard copper-catalyzed, aerobic conditions.[6]May require optimized conditions, such as mixed solvent systems (e.g., MeCN/EtOH), to achieve high yields.[7]
Substrate Scope Broadly applicable for coupling with amines, phenols, and other N/O-nucleophiles.[5]Efficient coupling, particularly with alkylamines, is well-established; aryl amines can be problematic.[7]
Catalyst Loading Catalytic amounts of copper are typically sufficient.[5]May require stoichiometric amounts of copper, as the pinacol byproduct can inhibit catalyst turnover.[7]

Key Considerations for Reagent Selection

Choose this compound When:Choose this compound Ester When:
Maximizing the reaction rate is the primary goal.[1]Stability, ease of handling, and long-term storage are critical.[1]
The reagent can be used shortly after preparation or purchase.[1]High purity of the starting material is essential for subsequent steps.[1]
Potential instability can be mitigated by careful control of reaction conditions.[1]The reaction is part of an automated or high-throughput workflow.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates.

// Nodes start [label="Start: Assemble Reagents", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; setup [label="Combine Aryl Halide, Boron Reagent,\nBase, and Solvent in a Flask"]; degas [label="Degas the Mixture\n(e.g., Argon sparging for 10-15 min)"]; catalyst [label="Add Palladium Catalyst\n(e.g., Pd(PPh₃)₄ or PdCl₂(dppf))"]; heat [label="Heat Reaction Mixture\n(e.g., 80-100 °C) with Stirring"]; monitor [label="Monitor Reaction Progress\n(e.g., TLC, LC-MS)"]; workup [label="Aqueous Workup:\nPartition between Water and Organic Solvent"]; extract [label="Extract Aqueous Layer\nwith Organic Solvent (e.g., EtOAc)"]; dry [label="Dry Combined Organic Layers\n(e.g., over Na₂SO₄ or MgSO₄)"]; purify [label="Purify Crude Product\n(e.g., Flash Column Chromatography)"]; end [label="End: Characterize Pure Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> setup [color="#5F6368"]; setup -> degas [color="#5F6368"]; degas -> catalyst [color="#5F6368"]; catalyst -> heat [color="#5F6368"]; heat -> monitor [color="#5F6368"]; monitor -> workup [label="Reaction Complete", fontcolor="#202124", color="#5F6368"]; workup -> extract [color="#5F6368"]; extract -> dry [color="#5F6368"]; dry -> purify [color="#5F6368"]; purify -> end [color="#5F6368"]; } t Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

  • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 mmol), this compound or its pinacol ester (1.2 mmol), and a base such as K₂CO₃ or KF (2.0-3.0 mmol).[8]

  • Solvent Addition: Add the desired solvent system (e.g., dioxane/water, toluene, or DMF) (3-5 mL).[8]

  • Degassing: Sparge the mixture with an inert gas (e.g., argon) for 10-15 minutes to remove oxygen.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any necessary ligands.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]

General Procedure for Chan-Lam Coupling

This protocol is a representative example and may require optimization.

  • Reaction Setup: To a vial, add the amine or phenol (1.0 mmol), this compound or its pinacol ester (1.5 mmol), a copper source (e.g., Cu(OAc)₂, 1.0-2.0 equiv for esters, or 10-20 mol% for acids), and a suitable solvent (e.g., CH₂Cl₂, MeCN).[7] For difficult couplings with esters, a mixed solvent like MeCN/EtOH may be used.[7]

  • Additives: Add a base if required (e.g., pyridine or Et₃N, 2.0 mmol) and molecular sieves to absorb water, which can be beneficial, especially for ester couplings.[7]

  • Reaction: Stir the mixture vigorously at room temperature, open to the air, for 24-72 hours.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the copper catalyst, washing with an organic solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

References

Characterization of Byproducts in 2-Butoxyphenylboronic Acid Couplings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. However, like any chemical transformation, it is not without its complexities. The formation of undesired byproducts can significantly impact reaction yield, purity of the desired product, and downstream processability. This guide provides a comparative analysis of the common byproducts generated during the Suzuki-Miyaura coupling of 2-butoxyphenylboronic acid, offering insights into their formation, characterization, and strategies for their minimization.

Unraveling the Side Reactions: Homocoupling and Protodeboronation

In the palladium-catalyzed cross-coupling of this compound with an aryl halide, two primary side reactions compete with the desired cross-coupling pathway: homocoupling and protodeboronation.

  • Homocoupling: This reaction involves the palladium-catalyzed coupling of two molecules of the boronic acid to form a symmetrical biaryl. In the case of this compound, the homocoupling product is 2,2'-dibutoxybiphenyl. The presence of oxygen can often promote this undesired pathway.[1]

  • Protodeboronation: This is a reaction where the boronic acid functional group is replaced by a hydrogen atom, leading to the formation of butoxybenzene.[2] This side reaction is highly dependent on the reaction conditions, particularly the pH.[3]

Understanding the propensity for these side reactions under various conditions is crucial for optimizing the synthesis of the desired biaryl product.

Comparative Analysis of Byproduct Formation

While specific quantitative data for the Suzuki-Miyaura coupling of this compound across a range of conditions is not extensively documented in a single comparative study, we can infer trends based on the well-established principles of the reaction. The following table illustrates a hypothetical comparison of byproduct formation under different reaction conditions. This data is intended to be representative and highlights the expected impact of varying reaction parameters.

Condition IDCatalyst SystemBaseSolventTemperature (°C)Desired Product Yield (%)Homocoupling Byproduct (%)Protodeboronation Byproduct (%)
APd(PPh₃)₄K₂CO₃Toluene/H₂O10085105
BPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O809253
CPd(OAc)₂ / SPhosK₃PO₄THF/H₂O609532
DPd(PPh₃)₄NaHCO₃Ethanol/H₂O100701515

Note: The data in this table is illustrative and intended to demonstrate potential trends. Actual yields will vary depending on the specific aryl halide, reaction scale, and other experimental factors.

Visualizing the Reaction Pathways

To better understand the interplay between the desired reaction and the formation of byproducts, the following diagrams illustrate the key mechanistic pathways.

Suzuki_Coupling_Byproducts cluster_main Suzuki-Miyaura Cross-Coupling cluster_byproducts Byproduct Formation Pathways Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Homocoupling Homocoupling Product (2,2'-Dibutoxybiphenyl) Ar-Pd(II)-X->Homocoupling Self-Coupling 2-ButoxyPhB(OH)2 This compound 2-ButoxyPhB(OH)2->Transmetalation 2-ButoxyPhB(OH)2->Homocoupling Protodeboronation Protodeboronation Product (Butoxybenzene) 2-ButoxyPhB(OH)2->Protodeboronation Base Base Base->Transmetalation Ar-Pd(II)-Ph(OBut) Ar-Pd(II)-2-Butoxyphenyl Transmetalation->Ar-Pd(II)-Ph(OBut) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ph(OBut)->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Desired_Product Desired Biaryl Product (Ar-2-Butoxyphenyl) Reductive_Elimination->Desired_Product Proton_Source Proton Source (e.g., H₂O) Proton_Source->Protodeboronation

Caption: Suzuki-Miyaura coupling and byproduct pathways.

Experimental Protocols for Byproduct Characterization

Accurate identification and quantification of byproducts are essential for reaction optimization. The following are generalized protocols for the characterization of the reaction mixture from a this compound coupling.

Sample Preparation for Analysis
  • Reaction Quenching: Once the reaction is deemed complete by thin-layer chromatography (TLC) or another monitoring technique, quench the reaction by adding distilled water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile components in a mixture.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable for separating the aromatic products.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Inject a dilute solution of the crude product mixture in a volatile solvent (e.g., acetone, ethyl acetate) into the GC inlet. It is recommended to keep the inlet temperature around 180 °C when analyzing boronic acid derivatives to minimize on-column degradation.[4]

  • Oven Program: A temperature ramp is used to separate the components based on their boiling points. A typical program might start at 50-70 °C and ramp up to 250-300 °C.

  • Mass Spectrometry: The mass spectrometer should be operated in electron ionization (EI) mode. The resulting mass spectra can be compared to spectral libraries (e.g., NIST, Wiley) for compound identification.

Expected Elution Order: Butoxybenzene (protodeboronation product) will likely elute first due to its lower molecular weight and boiling point, followed by the desired cross-coupling product and then the higher molecular weight homocoupling product (2,2'-dibutoxybiphenyl).

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed structural information about the components of the crude product mixture.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice.

  • Experiments:

    • ¹H NMR: Will provide information on the number and environment of protons in each molecule. Distinct aromatic and aliphatic signals for the desired product, homocoupling product, and protodeboronation product can be identified and integrated for relative quantification.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecules.

    • 2D NMR (COSY, HSQC, HMBC): Can be used for unambiguous assignment of protons and carbons, especially in complex mixtures.

Characteristic NMR Signals:

  • Butoxybenzene (Protodeboronation Product): Look for characteristic signals for the butoxy group (triplet around 0.9 ppm, multiplet around 1.4-1.8 ppm, and a triplet around 3.9 ppm) and the monosubstituted benzene ring (multiplets in the 6.8-7.3 ppm range).

  • 2,2'-Dibutoxybiphenyl (Homocoupling Product): Expect more complex aromatic signals due to the biaryl structure and characteristic signals for the two butoxy groups.

  • Desired Cross-Coupling Product: The spectrum will be a combination of signals from the aryl halide partner and the 2-butoxyphenyl group.

Workflow for Byproduct Characterization

The following diagram outlines a logical workflow for the characterization and analysis of byproducts from a this compound coupling reaction.

Byproduct_Characterization_Workflow Start Start Reaction_Mixture Crude Reaction Mixture Start->Reaction_Mixture GCMS_Analysis GC-MS Analysis Reaction_Mixture->GCMS_Analysis NMR_Analysis NMR Spectroscopy (¹H, ¹³C, 2D) Reaction_Mixture->NMR_Analysis Identify_Components Identify Components (Desired Product, Byproducts) GCMS_Analysis->Identify_Components NMR_Analysis->Identify_Components Quantify_Components Quantify Relative Amounts (Integration/Peak Area) Identify_Components->Quantify_Components Data_Analysis Data Analysis and Comparison Quantify_Components->Data_Analysis Optimize_Conditions Optimize Reaction Conditions Data_Analysis->Optimize_Conditions End End Optimize_Conditions->End

Caption: Workflow for byproduct characterization.

By systematically applying these characterization techniques and comparing the results under varied reaction conditions, researchers can develop a robust understanding of the byproduct profile in their specific Suzuki-Miyaura coupling of this compound. This knowledge is paramount for the rational optimization of reaction conditions to maximize the yield and purity of the desired product, a critical consideration in academic research and pharmaceutical drug development.

References

A Comparative Guide to Isotopic Labeling Studies for Investigating Protodeboronation Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of isotopic labeling techniques, primarily focusing on the use of deuterium, to elucidate the mechanisms of protodeboronation. Understanding this reaction is critical as it often represents an undesired side reaction in crucial synthetic methodologies like the Suzuki-Miyaura cross-coupling, but can also be leveraged for specific synthetic purposes.[1] Isotopic labeling, particularly through the measurement of kinetic isotope effects (KIEs), offers profound insights into the rate-determining steps and transition states of these reactions.

Overview of Competing Protodeboronation Mechanisms

Mechanistic studies have revealed that the protodeboronation of arylboronic acids is not governed by a single pathway. The operative mechanism is highly dependent on factors such as the pH of the medium and the electronic properties of the organic substituent.[1][2][3] In aqueous basic media, two primary competing mechanisms have been identified through kinetic and isotopic labeling studies: a concerted proton transfer pathway and a stepwise pathway involving a transient aryl anion.[3]

  • Mechanism I: Concerted Ipso Protonation/C-B Cleavage: This pathway involves a single transition state where the transfer of a proton (or deuteron) from a solvent molecule to the ipso-carbon occurs concurrently with the cleavage of the carbon-boron bond. This mechanism is generally observed for less electron-deficient arylboronic acids. A significant primary kinetic isotope effect (KIE > 1) is a key indicator of this pathway, as the C-H(D) bond is broken in the rate-determining step.[3]

  • Mechanism II: Unimolecular Heterolysis (Aryl Anion Intermediate): For highly electron-deficient arylboronic acids, the reaction can proceed via a stepwise mechanism.[3] This pathway begins with the rate-limiting, unimolecular heterolysis of the C-B bond in the boronate species ([ArB(OH)₃]⁻) to generate a transient aryl anion. This anion is then rapidly quenched by a proton from the solvent.[3][4] Since proton transfer occurs after the rate-determining step, this mechanism is characterized by a kinetic isotope effect close to unity (KIE ≈ 1).[3]

Below is a diagram illustrating these two competing pathways for an arylboronate anion.

G cluster_start cluster_mech1 Mechanism I: Concerted Pathway cluster_mech2 Mechanism II: Stepwise (Aryl Anion) Pathway ArBOH3_neg [ArB(OH)₃]⁻ TS1 [H₂O---Ar---B(OH)₃]⁻ H2O_1 + H₂O Ar_anion Ar⁻ + B(OH)₃ ArBOH3_neg->Ar_anion Rate-Limiting Unimolecular Heterolysis (Slow) ArH1 Ar-H + B(OH)₃ + OH⁻ TS1->ArH1 H2O_1->TS1 Concerted ipso-Protonation & C-B Cleavage H2O_2 + H₂O ArH2 Ar-H + B(OH)₃ + OH⁻ H2O_2->ArH2 Protonation (Fast)

Caption: Competing mechanisms for base-catalyzed protodeboronation.

Experimental Design for Isotopic Labeling Studies

The kinetic isotope effect is a powerful tool for distinguishing between the proposed mechanisms.[5] The general workflow involves comparing the reaction rates of a given boronic acid in protonated versus deuterated solvent systems.

G cluster_prep Reaction Preparation cluster_kinetics Kinetic Monitoring cluster_analysis Data Analysis prep_h Prepare reaction mixture in H₂O-based buffer run_h Monitor reaction progress (e.g., via NMR, UV-Vis) prep_h->run_h prep_d Prepare identical mixture in D₂O-based buffer run_d Monitor reaction progress (e.g., via NMR, UV-Vis) prep_d->run_d calc_h Calculate rate constant k_H run_h->calc_h calc_d Calculate rate constant k_D run_d->calc_d calc_kie Calculate KIE = k_H / k_D calc_h->calc_kie calc_d->calc_kie interpret Mechanistic Interpretation calc_kie->interpret

Caption: General workflow for KIE determination in protodeboronation.

Comparative Data from Isotopic Labeling Studies

The magnitude of the solvent KIE provides direct evidence for the degree of C-H bond formation in the transition state of the rate-determining step. A large KIE value (>2) strongly suggests a concerted mechanism where proton transfer is rate-limiting, whereas a value near unity points to a stepwise mechanism where C-B bond cleavage precedes protonation.[3][5]

Arylboronic Acid (Ar-B(OH)₂)Substituent TypeReaction ConditionsSolvent KIE (kH/kD)Proposed MechanismReference
p-Anisylboronic acidElectron-Donating1:1 Dioxane/L₂O, 70 °C, high pH4.4Concerted Ipso Protonation[3]
Phenylboronic acidNeutral1:1 Dioxane/L₂O, 70 °C, high pH3.5Concerted Ipso Protonation[3]
p-Fluorophenylboronic acidWeakly Electron-Withdrawing1:1 Dioxane/L₂O, 70 °C, high pH2.5Concerted Ipso Protonation[3]
2,6-Difluorophenylboronic acidStrongly Electron-Withdrawing (ortho)1:1 Dioxane/L₂O, 27 °C, high pH1.00Unimolecular Heterolysis (Aryl Anion)[3]
Pentafluorophenylboronic acidStrongly Electron-Withdrawing1:1 Dioxane/L₂O, 70 °C, high pH~1.0Unimolecular Heterolysis (Aryl Anion)[3]

L₂O refers to either H₂O or D₂O.

Detailed Experimental Protocol: KIE Measurement by NMR Spectroscopy

This protocol is a representative example based on methodologies reported for studying the protodeboronation of arylboronic acids.[3][6]

Objective: To determine the solvent kinetic isotope effect (kH/kD) for the base-catalyzed protodeboronation of an arylboronic acid.

Materials:

  • Arylboronic acid of interest

  • Dioxane (anhydrous)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Sodium hydroxide (NaOH) and Sodium deuteroxide (NaOD, 40 wt. % in D₂O)

  • Potassium phosphate monobasic (KH₂PO₄) and Potassium phosphate dibasic (K₂HPO₄) for buffer preparation

  • Deionized water (H₂O)

  • NMR tubes, pipettes, and standard laboratory glassware

Procedure:

  • Buffer Preparation:

    • H-Buffer: Prepare a 0.1 M phosphate buffer solution in H₂O, adjusting the pH to the desired value (e.g., pH 13) using a concentrated NaOH solution.

    • D-Buffer: Prepare a 0.1 M phosphate buffer solution in D₂O. The pD is calculated as pD = pH_meter_reading + 0.40. Adjust the pD to the desired value (e.g., pD 13.4) using a NaOD solution.

  • Stock Solution Preparation:

    • Prepare a 0.1 M stock solution of the arylboronic acid in anhydrous dioxane.

  • Kinetic Run in H₂O:

    • In an NMR tube, combine 250 µL of the H-Buffer and 250 µL of dioxane to create a 1:1 solvent mixture.

    • Equilibrate the sample to the desired reaction temperature (e.g., 70 °C) in the NMR spectrometer.

    • Initiate the reaction by adding a known amount (e.g., 10 µL) of the arylboronic acid stock solution.

    • Acquire ¹H NMR spectra at regular time intervals to monitor the disappearance of a signal corresponding to the arylboronic acid and the appearance of a signal for the protodeboronated arene product.

  • Kinetic Run in D₂O:

    • Repeat the exact procedure from step 3, but use 250 µL of the D-Buffer instead of the H-Buffer.

  • Data Analysis:

    • For each kinetic run, integrate the respective substrate and product signals at each time point.

    • Plot the natural logarithm of the substrate concentration (or peak integral), ln[ArB(OH)₂], versus time.

    • The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k_obs). Determine the rate constants for both the H₂O (kH) and D₂O (kD) reactions.

    • Calculate the solvent kinetic isotope effect as the ratio: KIE = kH / kD .

Isotopic labeling is an indispensable technique for probing the intimate details of protodeboronation reactions. As demonstrated by comparative data, the measurement of solvent kinetic isotope effects allows for a clear distinction between concerted and stepwise mechanistic pathways. This knowledge is fundamental for predicting and controlling the stability of boronic acids in synthetic applications, particularly in the development of robust cross-coupling methodologies in the pharmaceutical and agrochemical industries.

References

Safety Operating Guide

Navigating the Disposal of 2-Butoxyphenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical syntheses, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential information and a step-by-step operational plan for the proper disposal of 2-Butoxyphenylboronic acid, ensuring adherence to safety protocols and regulatory compliance.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the general properties and hazards of similar phenylboronic acid compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and, if available, the specific SDS for this compound for definitive disposal instructions.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves should be inspected for integrity before use and disposed of properly after handling the chemical waste.

  • Protective Clothing: A laboratory coat and closed-toe shoes are mandatory.

  • Respiratory Protection: If working with the solid form where dust may be generated, a NIOSH-approved respirator is recommended.

All handling and disposal operations should be conducted within a certified chemical fume hood to minimize the risk of inhalation. Ensure that an emergency eyewash station and safety shower are readily accessible.

Hazard Profile of Structurally Similar Phenylboronic Acids

To inform the safe handling and disposal of this compound, the following table summarizes the hazards identified for related phenylboronic acid compounds. This information underscores the need for cautious handling and treating this chemical as hazardous waste.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral) Harmful if swallowed.[1]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
Skin Irritation Causes skin irritation.P280: Wear protective gloves/ eye protection/ face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation Causes serious eye irritation.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.
Aquatic Hazard May cause long-lasting harmful effects to aquatic life.P273: Avoid release to the environment.

Step-by-Step Disposal Procedure for this compound

The following protocol outlines the recommended steps for the safe disposal of this compound waste.

Step 1: Waste Characterization and Segregation

  • Treat all this compound, whether in solid form or in solution, as hazardous chemical waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible waste mixing can lead to dangerous chemical reactions.

  • Crucially, do not dispose of this compound down the drain, as it can be harmful to aquatic life.

Step 2: Waste Collection and Containment

  • Solid Waste: Collect dry this compound waste in a clearly labeled, sealable container. Avoid generating dust during transfer.

  • Liquid Waste: For solutions containing this compound, use a designated, compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable. Use a funnel to prevent spills during transfer.

  • Whenever feasible, use the original product container for waste accumulation. If a different container is used, ensure it is appropriate for the chemical and properly labeled.

Step 3: Labeling and Storage

  • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Toxic," "Irritant").

  • Keep waste containers tightly sealed except when adding waste.

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or your laboratory's designated hazardous waste storage area. This area should be secure and away from general laboratory traffic.

Step 4: Arranging for Final Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.

  • Provide a complete and accurate description of the waste, including its composition and volume.

  • The final disposal method must be in accordance with all local, state, and federal regulations, which typically involves incineration at an approved waste disposal plant.[2][3]

Spill Management

In the event of a spill, the following immediate actions should be taken:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access to the spill zone.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed, labeled hazardous waste container.[2] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the absorbed material into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your supervisor and your institution's EHS department.

Disposal Decision Workflow

The following diagram illustrates the general decision-making process for the disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_characterization Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Have 2-Butoxyphenylboronic Acid Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood characterize Characterize as Hazardous Waste fume_hood->characterize segregate Segregate from Incompatible Waste Streams characterize->segregate no_drain Do NOT Dispose Down Drain segregate->no_drain container Select Compatible Container (e.g., HDPE, Glass) no_drain->container label_waste Label Container: 'Hazardous Waste' 'this compound' container->label_waste seal Keep Container Tightly Sealed label_waste->seal store Store in Designated Satellite Accumulation Area (SAA) seal->store contact_ehs Contact EHS for Pickup store->contact_ehs

Disposal Workflow for this compound

References

Essential Guide to Handling 2-Butoxyphenylboronic Acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-Butoxyphenylboronic acid. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact. The following procedures are based on established best practices for handling boronic acid derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive information.

Immediate Safety Precautions

When handling this compound, strict adherence to safety protocols is crucial to mitigate potential hazards. Based on data for similar boronic acid compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2]

  • Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][4]

  • Hygiene Measures: Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[1] Hands should be washed thoroughly with soap and water after handling and before breaks.[4][5] Do not eat, drink, or smoke in the laboratory.[3] Contaminated clothing should be removed immediately and laundered before reuse.[1]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1]To protect eyes from contact, which can cause serious irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[1][4] Gloves must be inspected prior to use and changed immediately if contaminated.[4][5]To prevent skin contact and potential irritation.[1]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1]To protect skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][4]To prevent respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is crucial for the safe handling of this compound.

  • Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[4] The work area within the chemical fume hood should be clean and free of clutter.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling:

    • Keep the container of this compound tightly closed when not in use.[4]

    • Avoid generating dust when transferring the solid.[4] Use appropriate tools, such as a spatula, for transfers.

    • If creating a solution, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Properly dispose of all waste as described in the disposal plan below.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1]

  • Waste Collection:

    • Solid Waste: Collect solid waste in a clearly labeled, sealed container.

    • Liquid Waste: Collect liquid waste in a compatible, labeled, and sealed container.[6] Do not dispose of this chemical down the drain.[6][7]

  • Container Management:

    • Use containers that are compatible with boronic acids. High-density polyethylene (HDPE) or glass containers are generally suitable.[6]

    • Whenever possible, use the original container for waste.[6]

    • Ensure all waste containers are tightly sealed and properly labeled with the contents.

  • Storage and Disposal:

    • Store waste containers in a designated and secure area.

    • Dispose of chemical waste in accordance with local, state, and federal regulations.[3] Contact your institution's environmental health and safety (EHS) department for specific guidance on disposal procedures.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_post Post-Procedure prep1 Verify fume hood is operational prep2 Ensure safety shower and eyewash are accessible prep1->prep2 prep3 Don all required PPE prep2->prep3 handle1 Weigh this compound in fume hood prep3->handle1 handle2 Transfer to reaction vessel handle1->handle2 handle3 Add solvent and proceed with reaction handle2->handle3 clean1 Quench reaction and work up handle3->clean1 clean2 Segregate aqueous and organic waste clean1->clean2 clean3 Dispose of waste in labeled containers clean2->clean3 clean4 Decontaminate glassware and work area clean3->clean4 post1 Remove PPE clean4->post1 post2 Wash hands thoroughly post1->post2

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.